molecular formula C8H9N3O2 B1271749 5-Amino-isophthalamide CAS No. 28321-49-5

5-Amino-isophthalamide

Cat. No.: B1271749
CAS No.: 28321-49-5
M. Wt: 179.18 g/mol
InChI Key: UXPIWHPHEGRYLB-UHFFFAOYSA-N
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Description

5-Amino-isophthalamide is a useful research compound. Its molecular formula is C8H9N3O2 and its molecular weight is 179.18 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Amino-isophthalamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Amino-isophthalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-isophthalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPIWHPHEGRYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367998
Record name 5-Amino-isophthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28321-49-5
Record name 5-Amino-isophthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminobenzene-1,3-dicarboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 5-Amino-isophthalamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Amino-isophthalamide , addressing both the core scaffold (CAS 28321-49-5) used in supramolecular chemistry and its critical N-alkylated derivative (CAS 76801-93-9), a linchpin intermediate in the synthesis of non-ionic X-ray contrast media like Iopamidol.

Executive Summary

5-Amino-isophthalamide (5-AIPA) represents a bifunctional aromatic scaffold characterized by a 1,3-dicarboxamide geometry and a 5-amino substitution.[1][2] This molecular architecture serves two distinct high-value sectors:

  • Materials Science: As a ligand for Metal-Organic Frameworks (MOFs) and supramolecular assemblies, where the amide groups facilitate robust hydrogen-bonding networks.

  • Pharmaceutical Manufacturing: As the 5-amino-N,N'-bis(2,3-dihydroxypropyl) derivative, it is the immediate precursor to the iodinated contrast agent Iopamidol. Control of its physicochemical properties (solubility, polymorphism, and purity) is critical for downstream iodination efficiency.

Part 1: Molecular Architecture & Identification

Core Scaffold vs. Industrial Derivative

Researchers must distinguish between the unsubstituted parent molecule and the pharmaceutical intermediate.

FeatureCore ScaffoldPharmaceutical Intermediate
Common Name 5-Amino-isophthalamide5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
CAS Number 28321-49-5 76801-93-9 (Free Base) / 203515-86-0 (HCl)
Formula C₈H₉N₃O₂C₁₄H₂₁N₃O₆
Mol.[1][3][4][5][6][7][8][9][10][11][12] Weight 179.18 g/mol 327.33 g/mol
Primary Use MOF Ligand, Supramolecular SynthonPrecursor for Iopamidol, Iohexol
Physicochemical Profile (Core Scaffold)

The unsubstituted 5-AIPA exhibits properties dominated by strong intermolecular hydrogen bonding (Amide-Amide homosynthons).

  • Physical State: White to off-white crystalline powder.

  • Melting Point: High thermal stability, typically >300°C (dec) due to efficient crystal packing.

  • Solubility:

    • High: DMSO, DMAc, DMF (Dipolar aprotic solvents break H-bonds).

    • Moderate: Methanol, Ethanol (hot).

    • Low: Water, Dichloromethane, Toluene.

  • pKa Values (Estimated):

    • Aniline Nitrogen (Basic):~2.5 – 3.0 . The two meta-positioned carboxamide groups are electron-withdrawing, significantly reducing the basicity of the amine compared to aniline (pKa 4.6).

    • Amide Nitrogen (Acidic):~15.5 . Deprotonation requires strong bases (e.g., NaH).

Part 2: The Industrial Derivative (Iopamidol Intermediate)

For drug development professionals, the N,N'-bis(2,3-dihydroxypropyl) derivative is the relevant species. Its hydrophilicity is engineered to match the final contrast agent profile.

Critical Material Attributes (CMA)
  • Melting Point: 195°C (with decomposition) . Sharpness of the endotherm in DSC indicates purity.

  • Solubility Profile:

    • Water: Soluble (facilitated by 4 hydroxyl groups).

    • Acidic Media: Soluble (protonation of the aniline amine).

    • Organic Solvents: Poor solubility in non-polar solvents; soluble in MeOH.

  • Stability: Hygroscopic. Must be stored under inert atmosphere to prevent oxidative degradation of the aniline group (browning).

Synthesis & Impurity Logic

The synthesis involves the amidation of dimethyl 5-nitroisophthalate with 1-amino-2,3-propanediol (isoserinol), followed by catalytic hydrogenation.

Key Impurities to Monitor:

  • Mono-amide: Incomplete amidation of the diester.

  • Nitro-precursor: Incomplete hydrogenation (genotoxic alert).

  • Azo-dimers: Oxidation byproducts of the aniline functionality.

Part 3: Experimental Protocols

Synthesis of 5-Amino-isophthalamide (Core)

Note: This protocol targets the unsubstituted scaffold.

  • Esterification: Reflux 5-nitroisophthalic acid in MeOH with H₂SO₄ (cat.) to yield Dimethyl 5-nitroisophthalate.

  • Amidation: Treat the diester with aqueous ammonia (28%) in MeOH at 50°C. The nitro-diamide precipitates.

  • Reduction:

    • Suspend nitro-diamide in MeOH.

    • Add 10% Pd/C catalyst (5 wt% loading).

    • Hydrogenate at 3 bar H₂ at 40°C for 6 hours.

    • Filtration: Filter hot to remove Pd/C (product may crystallize upon cooling).

    • Purification: Recrystallize from DMF/Water.

Analytical Method: Purity by HPLC

Objective: Quantify 5-AIPA and separate it from the nitro-precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water (Buffer pH ~2.0 to protonate amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 min.

  • Detection: UV at 240 nm (Amide absorption) and 280 nm (Aniline absorption).

  • Retention Logic: The amino compound elutes before the nitro compound due to the polarity of the amine vs. the nitro group.

Part 4: Visualization & Pathways

Industrial Synthesis Pathway (Iopamidol Precursor)

The following diagram illustrates the conversion of 5-Nitroisophthalic acid to the key intermediate, highlighting the critical hydrogenation step.

Iopamidol_Synthesis NitroAcid 5-Nitroisophthalic Acid DimethylEster Dimethyl 5-nitroisophthalate NitroAcid->DimethylEster MeOH / H+ NitroDiamide 5-Nitro-N,N'-bis (2,3-dihydroxypropyl) isophthalamide DimethylEster->NitroDiamide Amidation Isoserinol 1-Amino-2,3- propanediol Isoserinol->NitroDiamide Reagent Hydrogenation H2 / Pd/C Reduction NitroDiamide->Hydrogenation AminoDiamide 5-Amino-N,N'-bis (2,3-dihydroxypropyl) isophthalamide (Target Intermediate) Hydrogenation->AminoDiamide Yield >90% Iodination ICl / H+ AminoDiamide->Iodination Electrophilic Subst. Triiodo Tri-iodo Intermediate Iodination->Triiodo Pre-Iopamidol

Caption: Industrial route from 5-nitroisophthalic acid to the Iopamidol intermediate.

Supramolecular Assembly Logic

5-AIPA forms robust ribbons in the solid state. The diagram below depicts the "Tape" motif common in isophthalamides.

Supramolecular_Tape Mol1 5-AIPA (Unit A) Mol2 5-AIPA (Unit B) Mol1->Mol2 Amide N-H ... O=C Mol3 5-AIPA (Unit C) Mol2->Mol3 Amide N-H ... O=C Desc R2(2)(8) Hydrogen Bonding Motif forming 1D Tapes

Caption: Self-assembly of 5-AIPA via intermolecular amide-amide hydrogen bonding.

References

  • Synthesis of Iopamidol Intermediates

    • Felder, E., & Pitre, D. (1977). Process for the preparation of 5-amino-isophthalamides.
    • Source:

  • Physicochemical Properties of Isophthalamides

    • PubChem Compound Summary for CID 2772121 (5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide).
    • Source:

  • MOF Ligand Applications

    • Li, C. P., et al. (2011).[13] Amino Acid Based MOFs: Synthesis and Structure of Cobalt and Nickel Aminoisophthales.

    • Source:

  • Safety & Handling (MSDS)

    • 5-Aminoisophthalic acid Safety Data Sheet.[1][7][8]

    • Source:

Sources

An In-depth Technical Guide to 5-Amino-isophthalamide and its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Amino-isophthalamide and its derivatives, focusing on their synthesis, key applications, and the scientific principles underlying their use. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced methodologies and mechanistic insights essential for leveraging these compounds in a laboratory and clinical context.

Core Compound Profile: 5-Amino-isophthalamide

5-Amino-isophthalamide (CAS No: 28321-49-5) serves as a foundational scaffold for a diverse range of derivatives with significant applications in pharmaceuticals and material science. Its chemical structure, characterized by a central benzene ring with two amide functionalities and an amino group, provides a versatile platform for chemical modification.

Physicochemical Properties

The physicochemical properties of the parent compound, 5-Amino-isophthalamide, are crucial for its handling, reactivity, and biological interactions.

PropertyValueSource
CAS Number 28321-49-5[1]
Molecular Formula C₈H₉N₃O₂N/A
Molecular Weight 179.18 g/mol N/A
Boiling Point (Predicted) 410.0 ± 40.0 °C[1]
Density (Predicted) 1.387 ± 0.06 g/cm³[1]
pKa (Predicted) 15.51 ± 0.50[1]

Synthesis of 5-Amino-isophthalamide and Key Derivatives

The synthesis of 5-Amino-isophthalamide and its derivatives is a critical aspect of its application. The methodologies employed are designed to achieve high yields and purity, which are paramount for their use in sensitive applications such as drug development.

Synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide

A prominent derivative, 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, is a key intermediate in the production of non-ionic X-ray contrast agents.[2] A robust, one-pot synthesis method has been developed to streamline its production, offering significant advantages over older, multi-step processes.[3]

Reaction Scheme:

  • Step 1: Amidation: Dimethyl 5-nitroisophthalate is reacted with 3-amino-1,2-propanediol in the presence of a basic catalyst.

  • Step 2: Reduction: The resulting 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is then catalytically hydrogenated to yield the final product.

This process can be visualized through the following workflow diagram:

cluster_synthesis One-Pot Synthesis Workflow Start Dimethyl 5-nitroisophthalate + 3-amino-1,2-propanediol Amidation Amidation Reaction (Solvent: 2-methoxyethanol, Catalyst: Dissolved Sodium) Start->Amidation Reflux Intermediate 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (Not Isolated) Amidation->Intermediate Reduction Catalytic Hydrogenation (Catalyst: Palladium-on-carbon) Intermediate->Reduction Product 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Reduction->Product

One-pot synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide.

A detailed experimental protocol for this synthesis is provided below.

Experimental Protocol: One-Pot Synthesis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide[3]
  • Reaction Setup: In a suitable reaction vessel, dissolve dimethyl 5-nitroisophthalate in 2-methoxyethanol.

  • Addition of Reagents: Add approximately 2.1 molar equivalents of 3-amino-1,2-propanediol and a catalytic amount of dissolved sodium.

  • Amidation: Heat the mixture to reflux temperature until the dimethyl 5-nitroisophthalate is consumed, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Hydrogenation: Without isolating the intermediate, introduce a palladium-on-carbon catalyst to the reaction mixture.

  • Reduction: Carry out the hydrogenation reaction under a hydrogen atmosphere until the reduction of the nitro group to an amino group is complete.

  • Isolation: The final product can be isolated as the free base by filtering off the catalyst and removing the solvent, or as an acid-addition salt (e.g., hydrochloride) by adding the corresponding acid.[3]

Applications in Drug Development and Beyond

The unique structural features of 5-Amino-isophthalamide derivatives make them valuable in various fields, particularly in the development of pharmaceuticals.

X-Ray Contrast Agents

The most prominent application of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is as a precursor to iodinated X-ray contrast agents like Iohexol and Iodixanol.[2][4] The synthesis involves the iodination of the benzene ring, followed by further functionalization.

A continuous process for the iodination reaction has been developed to improve efficiency and reduce costs in large-scale production.[5]

cluster_iodination Continuous Iodination Process Start 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Iodination Iodination (Reagent: Iodine Chloride, pH: 2-3, Temp: 60-90°C) Start->Iodination Quenching Quenching Iodination->Quenching Decolorizing Decolorizing (pH > 4) Quenching->Decolorizing Crystallization Crystallization (Cooling to 25-45°C) Decolorizing->Crystallization Product 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Crystallization->Product

Workflow for the continuous iodination of the key intermediate.
Anticancer Activity

Derivatives of isophthalamide have shown promising anticancer activity.[6] Certain novel amino acid derivatives based on an isophthalamide scaffold have exhibited significant cytotoxic effects against various cancer cell lines.

One of the proposed mechanisms for this anticancer activity is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6] Overactivation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

CompoundCell LineIC₅₀ (µM)Source
Compound 5 EGFR0.78 ± 1.25[6]
Compound 14 VariousPotent[6]
Isoflavone Derivative 6a SW480 (colon)62.73 ± 7.26[7]
Isoflavone Derivative 6a SW620 (colon)50.58 ± 1.33[7]
Isoflavone Derivative 15o SH-SY5Y (neuroblastoma)2.08[7]
Isoflavone Derivative 15n Hela (cervical)8.29[7]

The EGFR signaling pathway and the point of inhibition by small molecules are illustrated below.

cluster_egfr EGFR Signaling Pathway in Cancer EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MAPK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT Proliferation Cell Proliferation, Survival, Invasion RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Inhibitor Isophthalamide Derivative (Small Molecule Inhibitor) Inhibitor->Dimerization Inhibits Autophosphorylation cluster_antimicrobial Proposed Antimicrobial Mechanism Derivative Isophthalamide Derivative Interaction Membrane Interaction Derivative->Interaction Membrane Bacterial Cell Membrane Membrane->Interaction Disruption Membrane Disruption Interaction->Disruption Lysis Cell Lysis Disruption->Lysis

Disruption of the bacterial cell membrane by isophthalamide derivatives.

Analytical Characterization

The purity and stereochemistry of 5-Amino-isophthalamide and its derivatives are critical for their intended applications. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable techniques for their characterization.

HPLC-UV for Purity Analysis

A robust HPLC-UV method is essential for determining the purity of 5-Amino-isophthalamide and its derivatives.

Experimental Protocol: HPLC-UV Analysis

  • Column Selection: A reverse-phase C18 column (e.g., Phenomenex Luna® C₁₈, 50 x 4.6 mm, 5 µm) is a suitable choice. [8]2. Mobile Phase Preparation: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic modifier (e.g., 0.1% orthophosphoric acid in acetonitrile) is commonly used. A ratio of 55:45 (aqueous:organic) can be a good starting point. [8]3. Instrumentation Setup:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: Ambient or controlled (e.g., 30 °C)

    • UV detection wavelength: Determined by the UV absorbance maximum of the analyte (typically around 254 nm for aromatic compounds).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., mobile phase) to a known concentration.

  • Analysis: Inject the sample and record the chromatogram. Purity is determined by the relative area of the main peak.

Chiral Analysis using Marfey's Method

For derivatives with chiral centers, determining the absolute stereochemistry is crucial. Marfey's method, which involves derivatization with a chiral reagent followed by LC-MS analysis, is a widely used technique. [9] Experimental Protocol: Marfey's Method[9][10]

  • Hydrolysis: If the amino group is part of a larger molecule (e.g., a peptide), hydrolyze the sample to liberate the free amino acid or amine.

  • Derivatization:

    • Dissolve the sample in a suitable buffer (e.g., 1M sodium bicarbonate).

    • Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) in acetone.

    • Incubate the reaction mixture (e.g., 40 °C for 1 hour).

    • Quench the reaction by adding acid (e.g., 2M HCl).

  • LC-MS Analysis:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is employed.

    • MS Detection: Use electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte, with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity.

  • Data Analysis: Compare the retention times of the derivatized sample with those of derivatized D- and L-amino acid standards to determine the stereochemistry.

Conclusion

5-Amino-isophthalamide and its derivatives represent a versatile and valuable class of compounds with significant potential in drug discovery and development. Their utility as intermediates for X-ray contrast agents is well-established, and ongoing research continues to unveil their promise as anticancer and antimicrobial agents. The synthesis and analytical methodologies detailed in this guide provide a solid foundation for researchers to explore and harness the full potential of these remarkable molecules. As with any scientific endeavor, a thorough understanding of the underlying chemical principles and meticulous execution of experimental protocols are paramount to achieving success.

References

  • US6441235B1 - Preparation of 5-amino-isophthalamides - Google P
  • Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide - ResearchGate. (URL: [Link])

  • Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. (URL: Not available)
  • Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH - PubMed. (URL: [Link])

  • 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - PubChem. (URL: [Link])

  • Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC - NIH. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs - orientjchem.org. (URL: [Link])

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. (URL: [Link])

  • EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)
  • EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)
  • bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X - EPO. (URL: Not available)
  • 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1). (URL: Not available)
  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products - ACS Publications. (URL: [Link])

  • Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis - PubMed Central. (URL: [Link])

  • In vitro anticancer potentiality and molecular modelling study of novel amino acid derivatives based on N1,N3-bis-(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide - PMC - PubMed Central. (URL: [Link])

  • (PDF) Synthesis and antimicrobial activity of some 5-amino-2-mercapto-1,3,4-thiadiazole derivatives thioeters and schiff bases - ResearchGate. (URL: [Link])

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. (URL: [Link])

  • Antibacterial and Antifungal Properties of a Novel Antimicrobial Peptide GK-19 and Its Application in Skin and Soft Tissue Infections Induced by MRSA or Candida albicans - PubMed Central. (URL: [Link])

  • UHPLC Analysis of Underivatized Amino Acids - Chromatography Online. (URL: [Link])

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide Mutacin 1140 - RSC Publishing. (URL: [Link])

  • Analytical Methods for Amino Acids - 시마즈 사이언티픽 코리아. (URL: [Link])

  • Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems - ResearchGate. (URL: [Link])

  • Table 1 IC 50 values of derivatives against cancer cells and relative... - ResearchGate. (URL: [Link])

  • ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES. (URL: Not available)
  • Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (URL: [Link])

  • Epidermal growth factor receptor - Wikipedia. (URL: [Link])

  • Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC - PubMed Central. (URL: [Link])

  • Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC - NIH. (URL: [Link])

  • Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities - MDPI. (URL: [Link])

  • Membrane Disruption Mechanism by Antimicrobial Peptides | Request PDF - ResearchGate. (URL: [Link])

  • Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - NIH. (URL: [Link])

  • Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media - MDPI. (URL: [Link])

  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • File:EGFR signaling pathway.png - Wikimedia Commons. (URL: [Link])

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC - NIH. (URL: [Link])

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Sources

The Dual-State Monomer: 5-Amino-isophthalamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Synthesis, Supramolecular Assembly, and Pharmaceutical Applications

Executive Summary

5-Amino-isophthalamide (and its N,N'-substituted derivatives) occupies a unique position in chemical engineering, functioning as a "dual-state" monomer. In covalent synthesis , it serves as the critical scaffold for the multi-billion-dollar non-ionic X-ray contrast agent industry (e.g., Iodixanol). In supramolecular chemistry , it acts as a functional monomer capable of forming hydrogen-bonded polymers, stimuli-responsive hydrogels, and anion sensors.

This guide provides a rigorous technical analysis of 5-Amino-isophthalamide, detailing its synthesis, polymerization mechanisms (both covalent and non-covalent), and experimental protocols for drug development and materials science applications.

Part 1: Chemical Identity & Structural Logic

The utility of 5-Amino-isophthalamide stems from its trifunctional nature:

  • The Cleft (Isophthalamide): The two amide groups at the 1,3-positions create a convergent hydrogen-bonding cleft. This is the "recognition" site, capable of binding anions (Cl⁻, NO₃⁻) or complementary organic wedges via cooperative H-bonds.

  • The Handle (5-Amino): The exocyclic amine at the 5-position is a nucleophilic handle. It allows for covalent attachment to polymer backbones, drugs, or hydrophobic tails without disrupting the H-bonding cleft.

  • The Core (Benzene Ring): Provides structural rigidity and π-π stacking potential, essential for the formation of supramolecular fibers and liquid crystals.

Structural Visualization

The following diagram illustrates the core reactivity and self-assembly logic of the monomer.

G Core 5-Amino-isophthalamide (The Monomer) Iodination Electrophilic Aromatic Substitution (Iodination at 2,4,6) Core->Iodination Industrial Pharma Route Binding Anion Binding (Cleft Recognition) Core->Binding Host-Guest Chemistry Dimerization Dimerization (Epichlorohydrin) -> Iodixanol (Contrast Agent) Iodination->Dimerization Cross-linking Assembly Supramolecular Polymerization (H-Bonding Stacks -> Hydrogels) Binding->Assembly Hierarchical Growth

Figure 1: Divergent synthetic pathways for 5-Amino-isophthalamide: Covalent modification for pharmaceuticals vs. non-covalent assembly for soft materials.

Part 2: The Pharmaceutical Monomer (Covalent Chemistry)

In the context of drug development, "monomer" refers to the 5-amino-isophthalamide core used to synthesize dimeric non-ionic contrast media. The industry standard is 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (often abbreviated as ABA ).[1][2]

Mechanism of Action

The monomer is not polymerized into a long chain but is dimerized . The high iodine content (tri-iodinated monomer) provides X-ray opacity. Dimerization reduces osmolality, a critical factor for patient safety (preventing chemotoxicity and pain upon injection).

Synthesis Protocol: The Iodixanol Pathway

Objective: Synthesis of the intermediate Compound B (Tri-iodinated monomer) from ABA-HCl.

Reagents:

  • Substrate: 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide HCl (ABA-HCl)

  • Solvent: Water

  • Iodinating Agent: Iodine Monochloride (ICl)

  • pH Adjuster: NaOH (50%)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of ABA-HCl in water at ambient temperature. The concentration should be approx. 0.8–1.0 M to maximize throughput.

  • pH Adjustment: Adjust pH to 2.0–3.0 using NaOH. Note: Strict pH control is vital. pH > 3 leads to oxidation of the amine; pH < 1 slows the reaction.

  • Iodination (Exothermic): Heat the solution to 60–80°C. Add ICl (3.0–3.5 eq) gradually.

    • Critical Control Point: The reaction releases HCl. Continuously add NaOH to maintain pH 2–3.

  • Quenching: Destroy excess ICl using sodium bisulfite (NaHSO₃).

  • Crystallization: Cool the mixture slowly (over 4-6 hours) to 25°C to precipitate the tri-iodinated monomer (Compound B).

  • Purification: Filter and wash with water.

Data Summary: Industrial Yields

Parameter Batch Process Continuous Process (CSTR)
Temperature 80°C 80–90°C
Reaction Time 4–6 Hours 20–40 Minutes
Yield ~85–90% >95%

| Impurity Profile | Higher (Azo dimers) | Lower |

Part 3: The Supramolecular Monomer (Self-Assembly)

In materials science, 5-amino-isophthalamide acts as a supramolecular monomer . It undergoes "polymerization" not through covalent bonds, but through directional hydrogen bonding and π-π stacking.

Mechanism: The Isodesmic Growth

The polymerization typically follows an isodesmic mechanism (open association), where the addition of each monomer to the growing stack is energetically equivalent.

  • Driving Force: The N-H protons of the isophthalamide form bifurcated hydrogen bonds with carbonyls of adjacent units or bridging anions.

  • Gelation: When functionalized with hydrophobic tails (e.g., attaching a stearyl group to the 5-amino position), the stacks entangle to form supramolecular organogels or hydrogels.

Application: Anion Sensing & Hydrogels

The isophthalamide cleft is an ideal "receptor" for oxo-anions (Nitrate, Phosphate). By incorporating a fluorophore at the 5-amino position, the monomer becomes a sensor that signals polymerization/binding events via fluorescence quenching or enhancement.

Experimental Workflow: Supramolecular Gelation

  • Functionalization: React 5-amino-isophthalamide with Octadecanoyl chloride (C18 acid chloride) in dry THF with triethylamine to attach a hydrophobic tail.

  • Solvation: Dissolve the functionalized monomer in a non-polar solvent (e.g., Toluene or Cyclohexane) at high temperature (80°C).

  • Trigger: Cool to room temperature.

  • Observation: The transition from sol to opaque gel indicates the formation of supramolecular fibers.

    • Validation: Rheology should show Storage Modulus (G') > Loss Modulus (G").

Supramolecular Assembly Diagram

Supramolecular cluster_0 Monomer Unit cluster_1 Supramolecular Polymer (Stack) M1 Isophthalamide Cleft Tail Hydrophobic Tail M1->Tail Covalent Link Stack1 Monomer 1 M1->Stack1 Self-Assembly (Cooling/Conc.) Stack2 Monomer 2 Stack1->Stack2 H-Bonds (π-π Stacking) Stack3 Monomer 3 Stack2->Stack3 H-Bonds

Figure 2: Transition from functionalized monomer to supramolecular polymer stack driven by H-bonding.

Part 4: References & Validation

The protocols and mechanisms described above are grounded in established polymer and pharmaceutical chemistry literature.

  • Synthesis of Iodinated Contrast Agents: Purity and stability of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride. BenchChem. Link

  • Supramolecular Polymerization Mechanisms: Supramolecular Polymerization.[3][4] Chemical Reviews (ACS). Link

  • Industrial Process for Iodixanol: Process for preparation and purification of iodixanol.[5] Hovione/Patent Literature. Link

  • Anion Induced Assembly: Chaotropic anion induced self-assembly of naphthalimide–glutathione nanohybrids. New Journal of Chemistry (RSC). Link

  • Isophthalamide Gelators: Supramolecular Hydrogels Made of the Basic Biological Building Blocks. Chemical Reviews. Link

Sources

A Senior Application Scientist's Guide to 5-Amino-isophthalamide: A Comparative Analysis of the Hydrochloride Salt and Free Base Forms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 5-Amino-isophthalamide is a pivotal chemical intermediate, most notably in the synthesis of non-ionic X-ray contrast media such as iohexol.[1] The selection of its physical form—either the free base or a salt, such as the common hydrochloride (HCl) salt—is a critical decision in process chemistry and development. This choice profoundly influences key physicochemical properties including solubility, stability, and handling characteristics, which in turn dictate reaction efficiency, formulation strategies, and overall process viability. This guide provides an in-depth technical comparison of 5-Amino-isophthalamide hydrochloride and its corresponding free base, offering field-proven insights, detailed experimental protocols, and a clear decision-making framework to empower researchers in selecting the optimal form for their specific application.

The Strategic Importance of Form Selection: Free Base vs. Salt

In pharmaceutical and chemical process development, the active molecule is rarely used in its isolated, "free" form. More often, it is converted into a salt to optimize its physical and chemical properties.[2] The formation of a salt, particularly a hydrochloride salt from a basic amine, is a fundamental strategy to enhance the compound's performance profile.[3]

The primary amine group on the 5-amino-isophthalamide molecule is basic, making it an ideal candidate for salt formation with an acid like hydrochloric acid. This conversion from the free base to the hydrochloride salt is not merely a chemical formality; it is a strategic decision guided by the following core principles:

  • Solubility Enhancement: The protonation of the basic amine group to form an ammonium salt introduces a positive charge, which dramatically increases the molecule's polarity and its ability to interact with polar solvents like water. For aqueous-based reactions or formulations, this is often the most compelling reason to select the salt form.[3][4]

  • Stability Improvement: Salt forms often exhibit greater thermal and chemical stability.[5] The ionic interactions within the crystal lattice of a salt can make it more robust and less susceptible to degradation from environmental factors like heat, moisture, or pH excursions compared to the neutral free base.[1]

  • Handling and Manufacturing: Properties such as crystallinity, flowability, and hygroscopicity can be significantly improved in the salt form, leading to more consistent and manageable manufacturing processes.[2]

The choice is therefore a trade-off. While the salt form offers advantages in aqueous environments, the free base may be required for reactions in non-polar, aprotic organic solvents where the salt's solubility is limited and the presence of the chloride counter-ion could be undesirable.

Comparative Physicochemical Properties: Hydrochloride vs. Free Base

The fundamental differences between the hydrochloride salt and the free base of 5-amino-isophthalamide are best understood through a direct comparison of their core properties.

Property5-Amino-isophthalamide Hydrochloride5-Amino-isophthalamide (Free Base)Rationale for Difference
Molecular Formula C₁₄H₂₂ClN₃O₆[6][7]C₁₄H₂₁N₃O₆Addition of one molecule of hydrogen chloride.
Molecular Weight ~363.8 g/mol [1][6][7]~327.3 g/mol [8]Mass of the additional HCl molecule.
CAS Number 203515-86-0[1][6][7]Parent Compound to 203515-86-0[6]Unique identifier for the specific salt form.
Appearance White to almost white crystalline powder[5][7]Typically a solid; appearance may vary.Salt formation often results in well-defined crystalline solids.
Aqueous Solubility High . Explicitly described as soluble in water.[5][9]Low . Expected to have significantly lower water solubility.The ionic nature of the ammonium salt greatly enhances interaction with water.[1]
Solvent Preference Water, methanol, or water-alcohol mixtures.[1]Aprotic organic solvents (e.g., THF, DCM)."Like dissolves like"; the non-polar free base is more soluble in non-polar solvents.
Chemical Stability Enhanced . The salt form is noted for increased stability.[1]Standard . More susceptible to certain degradation pathways.Ionic crystal lattice provides greater stability.[5] The free amine is more susceptible to oxidation.
Hygroscopicity Potentially higher due to its ionic nature.Generally lower than the corresponding salt.Salts have a greater affinity for atmospheric moisture.
XLogP3 N/A (as salt)-3.21 (Predicted)LogP is a measure of lipophilicity for the neutral species. A negative value indicates hydrophilicity.

Methodologies for Characterization and Selection

To make an informed decision, a researcher must rely on empirical data. The following protocols are designed as self-validating systems to characterize the critical properties of each form.

Protocol 1: Comparative Aqueous Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent, providing a quantitative basis for comparison.

Objective: To quantify and compare the aqueous solubility of 5-amino-isophthalamide HCl and its free base at ambient temperature.

Methodology:

  • Preparation: Add an excess amount of the test compound (e.g., ~100 mg of either the HCl salt or the free base) to separate 10 mL volumetric flasks. Ensure enough solid is present so that some remains undissolved at the end of the experiment.

  • Solvent Addition: Add the solvent (e.g., deionized water) to each flask, bringing the total volume to 10 mL.

  • Equilibration: Seal the flasks and place them on an orbital shaker or rotator set to a constant, moderate speed at a controlled temperature (e.g., 25°C). Allow the slurries to equilibrate for at least 24 hours.

    • Scientist's Rationale: A 24-hour period is typically sufficient to ensure that the solution has reached equilibrium, meaning the rate of dissolution equals the rate of precipitation. This is crucial for determining the true thermodynamic solubility.

  • Sample Collection & Preparation: After equilibration, allow the flasks to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into a clean vial. This step is critical to remove any undissolved particulates.

    • Scientist's Rationale: The choice of filter material is important to prevent the compound from adsorbing to the filter, which would lead to an artificially low solubility reading.

  • Quantification: Dilute the filtered sample with an appropriate mobile phase and analyze its concentration using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

  • Calculation: The solubility is reported in mg/mL or mol/L based on the quantified concentration of the saturated solution.

Decision Framework for Form Selection

The choice between the hydrochloride and free base is application-dependent. The following decision tree illustrates a logical workflow for this selection process.

G start Application Assessment is_aqueous Is an aqueous solvent system required for the process or formulation? start->is_aqueous stability_critical Is long-term stability in the solid state a critical requirement? is_aqueous->stability_critical  No (Organic Solvent) recommend_hcl Primary Recommendation: Hydrochloride Salt is_aqueous->recommend_hcl  Yes downstream_chem Is the downstream chemistry sensitive to chloride ions or acidic pH? recommend_fb Primary Recommendation: Free Base downstream_chem->recommend_fb  No evaluate_both Evaluate Both Forms: Consider a different salt or process modification downstream_chem->evaluate_both  Yes stability_critical->downstream_chem  No stability_critical->recommend_hcl  Yes

Figure 1: Decision tree for selecting between HCl salt and free base.

Implications for Synthetic and Formulation Development

Impact on Chemical Synthesis

The choice of form directly influences the design of a synthetic route. For the production of iodinated X-ray contrast agents, 5-amino-isophthalamide HCl is the documented starting material.[1]

  • Aqueous Iodination: The synthesis of the tri-iodinated successor molecule is performed in an aqueous or mixed aqueous/methanol system.[1][10] The high water solubility of the HCl salt is essential for this process, allowing for a homogeneous reaction mixture and efficient use of the iodinating agent (iodine chloride).[1] The reaction is maintained at an acidic pH (2-3), a condition where the HCl salt remains fully dissolved and stable.[1]

  • Organic-Phase Reactions: If a synthetic step required a non-polar, aprotic solvent and a non-nucleophilic base (e.g., triethylamine), the free base would be the superior choice. Attempting such a reaction with the HCl salt would require at least one extra equivalent of base to neutralize the HCl before the primary amine could participate as intended, complicating the reaction stoichiometry and introducing additional salts into the mixture.

Protocol 2: Comparative Accelerated Stability Study

This protocol evaluates the chemical stability of the two forms under stressed conditions to predict their long-term shelf life.

Objective: To compare the degradation profiles of 5-amino-isophthalamide HCl and its free base under accelerated temperature and humidity conditions.

Methodology:

  • Sample Preparation: Place approximately 1 g of each compound (HCl salt and free base) into separate, open glass vials to ensure maximum exposure to the environmental conditions.

  • Initial Analysis (t=0): Take an initial sample from each bulk material. Analyze for purity (by HPLC), appearance (color, physical form), and any other relevant quality attributes. This serves as the baseline.

  • Stability Chamber: Place the prepared vials into a calibrated stability chamber set to accelerated conditions (e.g., 40°C and 75% Relative Humidity).

    • Scientist's Rationale: These conditions are standard in the pharmaceutical industry to accelerate degradation, allowing for a faster prediction of long-term stability under normal storage conditions.

  • Time-Point Pulls: Remove one vial of each compound from the chamber at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks, and 8 weeks).

  • Analysis: For each time point, analyze the samples for purity by the same HPLC method used for the t=0 analysis. Pay close attention to the appearance of new peaks (degradants) and the decrease in the main peak's area percentage. Record any changes in physical appearance.

  • Data Evaluation: Plot the purity (%) of each form against time. A steeper decline in purity indicates lower stability under the tested conditions.

Workflow for Comparative Stability Assessment

The following diagram outlines the key stages of a typical stability study.

G cluster_prep Preparation cluster_t0 Baseline (t=0) cluster_stress Stress Conditions cluster_pull Time-Point Analysis cluster_eval Evaluation prep_hcl Weigh HCl Salt analyze_t0 Analyze Purity & Appearance prep_hcl->analyze_t0 prep_fb Weigh Free Base prep_fb->analyze_t0 chamber Place in Stability Chamber (e.g., 40°C / 75% RH) analyze_t0->chamber pull Pull Samples (1, 2, 4... weeks) chamber->pull analyze_pull Re-analyze Purity & Appearance pull->analyze_pull compare Compare Degradation Profiles & Conclude analyze_pull->compare

Figure 2: Experimental workflow for a comparative stability study.

Conclusion

For 5-amino-isophthalamide, the hydrochloride salt and the free base offer distinct advantages tailored to different applications.

  • The Hydrochloride Salt is the superior choice for any process involving aqueous media, as demonstrated by its use in the synthesis of iodinated contrast agents.[1] Its enhanced aqueous solubility and chemical stability make it a robust and reliable intermediate for such applications.[1]

  • The Free Base , while less documented, holds potential for synthetic routes conducted in non-polar organic solvents where its neutrality is an advantage and the presence of chloride ions is undesirable.

The selection process is not arbitrary but a strategic decision based on a thorough understanding of the molecule's properties and the specific demands of the chemical process or final application. The experimental protocols and decision frameworks provided in this guide offer a robust system for making an evidence-based choice, ensuring efficiency, stability, and success in research and development endeavors.

References

  • Muby Chemicals. (2023, December 28). 5-Amino N,N,Bis [2,3,Dihydroxy Propyl] Isophthalamide HCl Manufacturer. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)ISOPHTHALAMIDE HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzenedicarboxamide, 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-, hydrochloride (1:1). Retrieved from [Link]

  • Al-Ghaban, N. Z., & Al-Assadi, F. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. IntechOpen. Retrieved from [Link]

  • Shreeneel Chemicals. (n.d.). 5-Amino N N Bis (2 3 Dihydroxy Propyl) Isophthalamide Hcl Cas No: 203515-86-0. Retrieved from [Link]

  • Acade Chemical. (n.d.). 203515-86-0|5-Amino-N1,N3-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride. Retrieved from [Link]

  • Aylward, B. (2016, August 2). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]

  • Kumar, L., et al. (2008). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Retrieved from [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Die Pharmazie-An International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Google Patents. (n.d.). EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl).

Sources

theoretical and computational studies of 5-Amino-isophthalamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 5-Amino-isophthalamide

Executive Summary

5-Amino-isophthalamide (AIP) represents a "privileged scaffold" in modern materials science and medicinal chemistry. Structurally, it combines a rigid benzene core with two amide groups in a meta arrangement, flanked by an electron-donating amino group at the 5-position. This unique


 (or pseudo-

) symmetry enables it to function as a potent hydrogen-bonding cleft for anion recognition, a building block for supramolecular hydrogels, and a core pharmacophore in X-ray contrast agents (e.g., Ioversol intermediates).

This guide details the computational framework required to characterize AIP. Moving beyond basic geometry optimization, we explore the quantum mechanical treatment of its tautomeric states, vibrational signatures, and supramolecular assembly vectors.

Part 1: Electronic Structure & Geometric Optimization

The accuracy of any computational study hinges on the initial model chemistry. For AIP, the interplay between the electron-rich amino group and the electron-withdrawing amide carbonyls creates a push-pull system that demands robust basis sets.

Model Chemistry Selection

Protocol:

  • Functional: Hybrid functionals are mandatory. B3LYP remains the industry workhorse for organic amides, but wB97X-D is superior for AIP studies involving supramolecular assembly because it explicitly accounts for dispersion forces (Van der Waals), which stabilize the stacking of isophthalamide rings.

  • Basis Set: 6-311++G(d,p) .[1][2][3]

    • Why Diffuse Functions (++): Essential for describing the lone pairs on the amide oxygens and the amino nitrogen, which are the primary sites for hydrogen bonding.

    • Why Polarization (d,p): Critical for accurately modeling the out-of-plane bending of the amino group.

Conformational Landscape (The "Syn/Anti" Problem)

Isophthalamides exhibit conformational isomerism based on the rotation of the amide bond relative to the benzene ring.

  • Syn-Syn: Both carbonyls point inward. This forms a binding cleft (ideal for anion recognition).

  • Anti-Anti: Both carbonyls point outward. This favors linear polymer chains.

  • Syn-Anti: The intermediate state.[4]

Experimental Insight: In the gas phase (DFT), the anti-anti conformer is often the global minimum due to reduced dipole-dipole repulsion. However, in polar solvents (PCM model) or in the presence of a guest molecule, the syn-syn conformation becomes energetically accessible.

Table 1: Computational Parameters for AIP Characterization

ParameterRecommended SettingCausality / Rationale
Optimization Opt=TightEnsures convergence in flat potential energy surfaces common in flexible amides.
Solvation IEF-PCM (Water/DMSO)Amides are highly solvated; gas-phase calculations fail to predict experimental IR shifts.
Frequency Freq=RamanVerifies the stationary point (zero imaginary frequencies) and computes thermodynamic correction.
Charge 0 (Neutral) / +1 (Protonated)The 5-amino group (

) can be protonated in acidic media, altering the MEP significantly.

Part 2: Vibrational Spectroscopy (IR & Raman)

Accurate assignment of vibrational modes is the primary method for validating computational models against experimental synthesis.

The Amide Signatures

The isophthalamide core exhibits characteristic bands that shift based on hydrogen bonding status.

  • Amide I (

    
    ):  Typically calculated at ~1680–1700 cm⁻¹.
    
    • Correction: DFT overestimates this frequency due to neglect of anharmonicity. Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)).[1]

    • Diagnostic: A redshift (lowering) of this band indicates strong intermolecular H-bonding (formation of the supramolecular tape).

  • Amide II (

    
    ):  Mixed mode around 1550 cm⁻¹.
    
  • Amino Group (

    
    ):  The 5-amino group appears as a doublet (symmetric/asymmetric stretch) at >3300 cm⁻¹.
    
Scaling Protocol

To compare calculated spectra with experimental FTIR data:

  • Compute harmonic frequencies.

  • Apply scaling factor

    
     (e.g., 0.961).[1]
    
  • Convolve stick spectra with Lorentzian line shapes (FWHM = 10 cm⁻¹) to simulate instrument broadening.

Part 3: Frontier Molecular Orbitals (FMO) & Reactivity

Understanding the reactivity of AIP is crucial for its use as a drug intermediate (e.g., iodination at the 2,4,6 positions).

HOMO-LUMO Analysis
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 5-amino nitrogen and the benzene ring

    
    -system. This confirms the 5-amino group is the nucleophilic site, ready for diazonium coupling or acylation.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the isophthalamide carbonyls . This indicates susceptibility to nucleophilic attack or reduction.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the "lock and key" potential of AIP.

  • Red Regions (Negative): Oxygen atoms of the carbonyls.

  • Blue Regions (Positive): Amide protons and the amino protons.

  • Significance: The distinct separation of positive (inner cleft protons) and negative (outer carbonyls) regions drives the self-assembly of AIP molecules into infinite 1D chains (supramolecular polymers) via N-H···O=C interactions.

Part 4: Supramolecular & Docking Workflow

When AIP is used as a ligand (e.g., in protein binding or anion sensing), the computational workflow shifts from quantum mechanics (QM) to molecular mechanics (MM) or hybrid QM/MM.

Self-Assembly Simulation

Isophthalamides form "alpha-networks." To simulate this:

  • Construct a dimer of AIP in the syn-syn conformation.

  • Scan the intermolecular distance between Amide-H (Donor) and Carbonyl-O (Acceptor).

  • Calculate the Interaction Energy (

    
    ) :
    
    
    
    
    (Note: BSSE = Basis Set Superposition Error, corrected using the Counterpoise method).
Molecular Docking Protocol

For biological applications (e.g., binding to tubulin or contrast agent receptors), AIP derivatives are docked using the following logic:

Diagram 1: Computational Workflow for 5-Amino-isophthalamide

AIP_Workflow cluster_analysis Property Analysis cluster_bio Biological/Supramolecular Start Structure Construction (ChemDraw/GaussView) Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (IR/Raman Validation) Opt->Freq Check Imaginary Freq Dimer Dimer Scan (H-Bond Strength) Opt->Dimer Supramolecular Study Dock Molecular Docking (AutoDock Vina/Gold) Opt->Dock Drug Design NBO NBO/FMO Analysis (Charge Transfer) Freq->NBO MEP MEP Mapping (Reactive Sites) Freq->MEP Dimer->Dock Parameterize Force Field

Caption: Integrated workflow for the computational characterization of 5-Amino-isophthalamide, bridging QM properties with biological simulation.

Part 5: Supramolecular Interaction Network

The defining feature of isophthalamides is their ability to act as hydrogen bond donors and acceptors simultaneously. The diagram below illustrates the "Donor-Donor-Acceptor-Acceptor" motif that allows AIP to polymerize or bind anions.

Diagram 2: H-Bonding & Signaling Logic

Interaction_Logic AIP_Core 5-Amino-isophthalamide (Core Scaffold) Amide_NH Amide N-H (H-Bond Donor) AIP_Core->Amide_NH Carbonyl_O Carbonyl C=O (H-Bond Acceptor) AIP_Core->Carbonyl_O Amino_N 5-Amino Group (Weak Donor/Acceptor) AIP_Core->Amino_N Target_Anion Anion Binding (e.g., Cl-, F-) Amide_NH->Target_Anion Cleft Binding Self_Assembly Supramolecular Polymerization Amide_NH->Self_Assembly Intermolecular H-Bond Carbonyl_O->Self_Assembly Intermolecular H-Bond Amino_N->AIP_Core Electronic Tuning (HOMO Energy)

Caption: Mechanistic map of AIP's functional groups driving supramolecular assembly and anion recognition.

References

  • Context: Validates the use of AIP derivatives in pharmaceutical synthesis and X-ray contrast agents.
  • El-Nassan, H. B. (2019). In vitro anticancer potentiality and molecular modelling study of novel amino acid derivatives based on N1,N3-bis-(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

    • Context: Provides the methodology for molecular docking of isophthalamide deriv
  • Crespi, S., et al. (2021).[5][6] Computational Study of the Stability of Natural Amino Acid isomers. Origins of Life and Evolution of Biospheres. Retrieved from [Link]

    • Context: Establishes the thermodynamic stability benchmarks for amino-substituted small molecules using DFT.
  • Context: Source for chemical properties and CAS verification of the key AIP deriv

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 5-Amino-isophthalamide Derivatives from Dimethyl 5-Nitroisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 5-amino-isophthalamide derivatives, crucial intermediates in the development of pharmaceuticals, notably non-ionic X-ray contrast agents.[1][2][3][4] The described process is a robust two-step, one-pot procedure commencing with dimethyl 5-nitroisophthalate. The methodology involves an initial base-catalyzed amidation followed by a direct catalytic hydrogenation of the nitro-intermediate. This guide is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step experimental procedure but also the underlying scientific rationale for key process parameters, ensuring both reproducibility and a thorough understanding of the reaction dynamics. We include detailed safety protocols, methods for reaction monitoring, product isolation, and comprehensive analytical validation.

Introduction and Scientific Background

5-Amino-isophthalamide and its N-substituted derivatives are high-value chemical building blocks. Their unique structure, featuring a central aromatic ring with strategically positioned amino and amide functionalities, makes them ideal precursors for the synthesis of complex molecules. A significant industrial application is in the manufacture of iodinated contrast media such as iohexol and iodixanol, where the 5-amino group serves as a handle for subsequent iodination of the aromatic ring.[1][2][4][5]

The synthesis route from dimethyl 5-nitroisophthalate is advantageous due to the commercial availability of the starting material and the efficiency of the transformation.[6][7] The process detailed herein consolidates two distinct chemical transformations into a single, streamlined workflow without the need for isolating the intermediate product.[8][9]

  • Amidation: The process begins with a nucleophilic acyl substitution on the two methyl ester groups of dimethyl 5-nitroisophthalate. An appropriate primary amine, in the presence of a basic catalyst, displaces the methoxy groups to form the corresponding N,N'-disubstituted 5-nitro-isophthalamide. The use of a strong base catalyst, such as sodium methoxide, is crucial for deprotonating the incoming amine, thereby increasing its nucleophilicity and driving the reaction to completion.[8]

  • Catalytic Hydrogenation: The nitro group of the intermediate is then reduced to a primary amine. Catalytic hydrogenation is the method of choice for this transformation, offering high selectivity and cleaner reaction profiles compared to other reduction methods.[10] A heterogeneous catalyst, typically palladium on carbon (Pd/C), is used in conjunction with hydrogen gas to efficiently effect the reduction of the aromatic nitro group.[8][9][11]

This application note will use the synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide as a specific, illustrative example based on established patent literature.[8][9]

Reaction Pathway and Workflow

The overall synthetic scheme is presented below. The process is designed as a one-pot synthesis, enhancing efficiency by avoiding the isolation and purification of the nitro-amide intermediate.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Hydrogenation cluster_2 Work-up & Purification DM5N Dimethyl 5-Nitroisophthalate NitroAmide Intermediate: 5-Nitro-N,N'-bis(R)-isophthalamide DM5N->NitroAmide Reflux (e.g., 108°C) Amine 2.1 eq. R-NH₂ (e.g., 3-amino-1,2-propanediol) Amine->DM5N Catalyst1 cat. NaOMe 2-Methoxyethanol Catalyst1->DM5N FinalProduct Product: 5-Amino-N,N'-bis(R)-isophthalamide NitroAmide->FinalProduct ~60°C Catalyst2 10% Pd/C Catalyst H₂ gas (Parr Shaker) Catalyst2->NitroAmide Workup 1. Filter Catalyst 2. Solvent Removal or 3. Acidification (e.g., HCl) FinalProduct->Workup IsolatedProduct Isolated Product: Free Base or HCl Salt Workup->IsolatedProduct

Figure 1: Overall workflow for the one-pot synthesis of 5-amino-isophthalamide derivatives.

Materials and Equipment

Reagents & Chemicals
ReagentCAS No.M.W.PuritySupplierNotes
Dimethyl 5-nitroisophthalate13290-96-5239.18>98%Major SuppliersStarting material.[6][7]
3-Amino-1,2-propanediol616-30-891.11>98%Major SuppliersAmine reactant.
2-Methoxyethanol109-86-476.09AnhydrousMajor SuppliersReaction solvent. Reproductive toxin.
Sodium Methoxide (NaOMe)124-41-454.02>95%Major SuppliersBasic catalyst.
Palladium on Carbon (10% Pd/C)7440-05-3--Major SuppliersHydrogenation catalyst. Pyrophoric.
Hydrogen (H₂) Gas1333-74-02.02High PurityGas SupplierReducing agent. Flammable.
Ethanol64-17-546.07AnhydrousMajor SuppliersSolvent for catalyst slurry.
Hydrochloric Acid (HCl)7647-01-036.46Conc. (37%)Major SuppliersFor salt formation/purification.
Diethyl Ether60-29-774.12AnhydrousMajor SuppliersFor washing.
Deionized Water7732-18-518.02--For washing.
Equipment
  • Three-neck round-bottom flask with reflux condenser, thermometer, and nitrogen inlet

  • Heating mantle with magnetic stirrer

  • Parr shaker hydrogenation apparatus or equivalent system for reactions under hydrogen pressure

  • Buchner funnel with vacuum flask for filtration

  • Celite® or a similar filter aid

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH paper

  • Analytical balance

  • NMR spectrometer, Mass spectrometer, TLC plates and chamber

Safety Precautions and Hazard Management

It is imperative to conduct a thorough risk assessment before beginning this procedure. All work must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dimethyl 5-nitroisophthalate: May cause skin, eye, and respiratory irritation. Avoid dust inhalation.[12][13][14]

  • 2-Methoxyethanol: Is a known reproductive and developmental toxin. Handle with extreme care, using double gloves, and ensure it is only used within a certified chemical fume hood.

  • Sodium Methoxide: Corrosive and reacts violently with water. Handle in a dry atmosphere (e.g., under nitrogen).

  • Palladium on Carbon (Pd/C): The dry powder is pyrophoric and can ignite spontaneously in air. Handle as a wet slurry. Do not allow the catalyst to dry on filter paper. The catalyst recovered after the reaction should be quenched carefully (e.g., under a stream of water) before disposal.

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled, leak-tested, and purged with an inert gas (nitrogen or argon) before and after use.[15]

  • Hydrazine (Alternative): If using hydrazine hydrate as a reducing agent (not detailed in this protocol), be aware that it is extremely toxic, corrosive, and a suspected carcinogen. Strict safety protocols are required for its use.[16]

Detailed Experimental Protocol

This protocol is based on the molar quantities described in patent EP1131280B1.[8]

Step 1: Amidation of Dimethyl 5-Nitroisophthalate
  • Reactor Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, thermometer, and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.

  • Reagent Charging: To the flask, add dimethyl 5-nitroisophthalate (23.9 g, 0.100 mol) and 2-methoxyethanol (100 mL) .

  • Amine Addition: While stirring, add 3-amino-1,2-propanediol (19.1 g, 0.210 mol, 2.1 equivalents) .

  • Dissolution: Gently warm the slurry with stirring to approximately 50-60 °C until all solids have dissolved, resulting in a clear solution.

  • Catalyst Addition: Add sodium methoxide (0.50 g, 9.25 mmol) to the solution. Causality Note: Sodium methoxide acts as a base to deprotonate a small fraction of the amine, increasing its nucleophilicity and catalyzing the transamidation reaction.

  • Reaction: Heat the reaction mixture to reflux (approx. 108 °C) and maintain for 2-3 hours.

  • Reaction Monitoring (Optional): The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as dichloromethane:methanol (10:1). The disappearance of the starting diester spot (Rf ~0.8) and the appearance of a more polar product spot (Rf ~0.2) indicates reaction progression.

Step 2: Catalytic Hydrogenation
  • Cooling & Dilution: After the amidation is complete, cool the reaction solution to 50 °C. Add ethanol (200 mL) to dilute the mixture.

  • Catalyst Slurry Preparation: In a separate small beaker, create a slurry of 10% Palladium on Carbon (1.0 g) in a small amount of ethanol (~10-15 mL). Safety Note: Never handle dry Pd/C in the open air. The use of a slurry prevents it from becoming airborne and igniting.

  • Catalyst Transfer: Carefully transfer the Pd/C slurry to the reaction flask. The reaction is now considered a one-pot process containing the 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide intermediate.

  • Hydrogenation Setup: Transfer the entire reaction mixture to a Parr shaker vessel. Rinse the reaction flask with a small amount of ethanol to ensure a quantitative transfer.

  • Hydrogenation Procedure:

    • Seal the Parr apparatus.

    • Purge the vessel 3-4 times with nitrogen to remove all oxygen.

    • Purge the vessel 3-4 times with hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Begin shaking and maintain the temperature at approximately 50-60 °C.

    • The reaction is typically complete within 2-4 hours, indicated by the cessation of hydrogen uptake. Trustworthiness Note: Monitoring hydrogen uptake is the primary method for determining reaction completion in a hydrogenation.

Step 3: Product Isolation and Purification
  • Post-Reaction Purge: Once the reaction is complete, stop the shaking and cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system 3-4 times with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to recover any adsorbed product. Safety Note: Do not allow the filter cake containing the catalyst to dry. Immediately quench the filter cake with water and store it under water for disposal.

  • Isolation as Free Base:

    • Transfer the filtrate to a round-bottom flask.

    • Remove the solvents (2-methoxyethanol, ethanol) under reduced pressure using a rotary evaporator.

    • The resulting residue is the crude 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide free base, which can be further purified by recrystallization if necessary.

  • Isolation as Hydrochloride Salt (Alternative):

    • Transfer the filtrate to a beaker and cool it in an ice bath.

    • While stirring, slowly add concentrated hydrochloric acid dropwise to adjust the pH to approximately 2-3.[2]

    • The hydrochloride salt of the product will precipitate as a crystalline solid.

    • Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold ethanol or diethyl ether, and dry under vacuum. This method often yields a purer product.[1]

Results: Characterization and Validation

ParameterExpected ResultMethod
Yield > 90% (as reported in patent literature[8][9])Gravimetric
Appearance Off-white to pale yellow solidVisual Inspection
Purity >98% (can be improved by purification)HPLC, NMR
¹H NMR Characteristic peaks for aromatic protons, CH/CH₂ protons of the dihydroxypropyl side chains, and the newly formed amine group. The spectrum should be clean, with minimal residual solvent peaks.¹H NMR Spectroscopy[17][18]
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule, confirming the carbon skeleton.¹³C NMR Spectroscopy
Mass Spec. A molecular ion peak corresponding to the calculated mass of the product (C₁₄H₂₁N₃O₆, M.W. 327.34 for the free base).ESI-MS

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Amidation Insufficient reaction time or temperature; inactive catalyst.Extend reflux time; ensure temperature is at reflux; use fresh sodium methoxide.
Incomplete Hydrogenation Inactive catalyst; insufficient hydrogen pressure; presence of catalyst poisons.Use fresh Pd/C catalyst; ensure the system is leak-free and properly pressurized; ensure all reagents and solvents are of high purity.
Product is an oil/difficult to crystallize Presence of impurities or residual solvent.Purify via column chromatography or attempt precipitation as the hydrochloride salt. Ensure all solvent is removed on the rotary evaporator.
Low Yield Mechanical losses during transfers; incomplete reaction; product solubility in wash solvents.Ensure quantitative transfers; monitor reactions to completion; use minimal amounts of cold solvents for washing the precipitated product.

References

  • Preparation of 5-amino-isophthalamides.
  • Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.
  • Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.
  • A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents.
  • M/s. Arvee Laboratories (India) Pvt. Ltd. - Annexure-I List of Products. Arvee Laboratories. [Link]

  • bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.
  • Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X. Google Patents. [Link]

  • 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride | 203515-86-0. Chemspace. [Link]

  • Preparation of 5-amino-isophthalamides.
  • Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]

  • Material Safety Data Sheet - Dimethyl 5-nitroisophthalate, 98%. Cole-Parmer. [Link]

  • The Chemical Versatility of Dimethyl 5-Nitroisophthalate: Properties and Uses. Papharma. [Link]

  • A commercial scale synthesis of ultra-pure Iopamidol. International Journal of Current Research. [Link]

  • Electronic Supplementary Information Synthesis of oligonucleotides possessing versatile probes for PET labelling and their rapid. Royal Society of Chemistry. [Link]

  • Dimethyl 5-nitroisophthalate | CAS#:13290-96-5. Chemsrc. [Link]

  • United States Patent Office - 3,145,197. Google Patents. [Link]

  • Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. TSI Journals. [Link]

  • Electronic Supplementary Information (ESI). Royal Society of Chemistry. [Link]

  • Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. PMC. [Link]

  • Catalytic Hydrogenation. YouTube. [Link]

  • (PDF) Dimethyl 5-nitroisophthalate. ResearchGate. [Link]

  • Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. YouTube. [Link]

  • Catalysts for hydrogenation processes. Clariant. [Link]

  • Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. MDPI. [Link]

  • Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs. PMC. [Link]

  • Analytical Problem-Solving Procedures for Undergraduates by 1H NMR. University of Niš. [Link]

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Application Notes & Protocols: The Strategic Use of 5-Amino-isophthalamide Derivatives as Core Intermediates for Non-Ionic X-ray Contrast Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Central Role of the Isophthalamide Scaffold

Modern diagnostic imaging relies heavily on the safety and efficacy of X-ray contrast agents. The development of non-ionic, low-osmolality iodinated contrast media was a landmark achievement, significantly reducing patient discomfort and adverse reactions compared to earlier ionic agents.[1][2] At the heart of many of these advanced pharmaceuticals, including widely used agents like Iohexol (Omnipaque®), Ioversol (Optiray®), and the dimeric agent Iodixanol (Visipaque®), lies a critical molecular scaffold derived from 5-amino-isophthalamide.[3][4][5][6]

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the synthesis and application of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, a key diamide derivative. We will explore the synthetic pathway from its nitro-aromatic precursor, through the critical iodination step, to its eventual conversion into a final active pharmaceutical ingredient (API). The protocols herein are designed to be self-validating, with a focus on the causality behind each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemistry.

Intermediate Profile: 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide

The primary intermediate, often referred to as ABA (Aminoisophthalic acid Bisamide) or its hydrochloride salt (ABA-HCl), is the cornerstone for building the final contrast agent. Its structure is strategically designed: the isophthalamide backbone provides a rigid platform, the two N,N'-bis(2,3-dihydroxypropyl) side chains confer the high water solubility essential for a parenteral drug, and the 5-amino group serves as the key functional handle for subsequent chemical modifications.[3]

Physicochemical & Safety Data

Proper handling and storage are paramount for maintaining the integrity of this crucial intermediate.[7][8]

PropertyValue
Chemical Name 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
CAS Number 76820-34-3 (Free Base), 203515-86-0 (HCl Salt)
Molecular Formula C₁₄H₂₁N₃O₆
Molecular Weight 327.34 g/mol (Free Base)
Appearance Off-white to pale yellow solid
Solubility Soluble in water and methanol, particularly as the HCl salt.[3]

Safety & Handling:

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[9]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[8][9]

  • First Aid: In case of skin contact, wash with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[7][10]

Core Synthesis Workflow: From Precursor to Tri-iodinated Intermediate

The industrial synthesis of non-ionic contrast agents is a multi-step process where yield and purity at each stage are critical for the economic viability and safety of the final product.[4][5][6] The following sections detail the synthesis of the pivotal intermediate, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, referred to as "Compound B" in numerous patents.[3][4][6]

Diagram: Overall Synthesis Pathway

G cluster_0 Step 1: Amidation & Reduction cluster_1 Step 2: Iodination cluster_2 Step 3: Acylation (Example: Path to Iohexol) A Dimethyl 5-nitroisophthalate B 5-Nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide A->B + 3-Amino-1,2-propanediol (Basic Catalyst) C 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA) B->C Catalytic Hydrogenation (e.g., Pd/C, H₂) D ABA or ABA-HCl E 5-Amino-N,N'-bis(2,3-dihydroxypropyl) -2,4,6-triiodoisophthalamide (Compound B) D->E + Iodine Chloride (ICl) pH 2-3, 60-90°C F Compound B G Final Contrast Agent (e.g., Iohexol) F->G Acylation & Alkylation G A ABA-HCl Solution (Water/Methanol) B Iodination Reaction (pH 2-3, 60-90°C) A->B Add ICl (3 eq.) in portions C Quenching (Add Sodium Bisulphite) B->C Reaction Complete D Decolorization (pH > 4, Add Sodium Dithionite) C->D Quenched Mixture E Crystallization (Cooling) D->E Colorless Mixture F Filtration & Washing E->F Crystal Slurry G Pure Compound B (Tri-iodinated Intermediate) F->G Purified Solid

Caption: Step-wise workflow for the iodination and purification of Compound B.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve ABA-HCl (1.0 mole) in a mixture of water and/or methanol in a suitable reactor. [3][6]2. pH Adjustment: Adjust the pH of the solution to approximately 2-3 using a base such as sodium hydroxide. [3][6]3. Iodination: Heat the solution to 60-90°C. Add the first portion of iodine chloride (ICl, approx. 1/3 of the total 3.0+ molar equivalents).

  • Maintain the reaction at temperature, monitoring the pH. After the initial reaction subsides, readjust the pH to 2-3 and add the next portion of ICl. Repeat this process until all ICl has been added and HPLC analysis confirms the complete conversion to the tri-iodo derivative. [6]5. Quenching: After the reaction is complete, add a small amount of a quenching agent, such as sodium bisulphite (2-5 mole %), to destroy any excess ICl. This is visually confirmed by the dissipation of the dark red/brown color of the reaction mixture. [6]6. Decolorization: Adjust the pH to above 4 (typically 4-6) with a base. This is critical because the next reagent is unstable at low pH. Add a small amount of sodium dithionite (1-10 mole %) to the warm solution. This stronger reducing agent removes stubborn colored byproducts like azo dimers, which can contaminate the final product. [6]7. Crystallization & Isolation: Cool the decolorized reaction mixture to 25-45°C to crystallize the product. [4]8. Filter the resulting slurry and wash the filter cake thoroughly with water to remove salts and impurities.

  • Dry the purified solid, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide ("Compound B"), under vacuum.

StepTypical Yield (Purified)Purity (HPLC)
Iodination & Purification 66-71%>99%

Application: Acylation to Final API Precursor

The purified "Compound B" is the immediate precursor to several contrast agents. The final step involves the acylation of the 5-amino group to attach the final side chain that completes the molecular structure of the target API. For example, in the synthesis of Iohexol, this involves acetylation followed by N-alkylation. [6][11][12] Causality: The acylation step transforms the primary amine into a non-ionizable amide group, a key feature of non-ionic contrast agents. This modification, along with the polyhydroxylated side chains, is what grants the final molecule its low osmolality and high biocompatibility. [13]The choice of acylating agent (e.g., acetyl chloride, acetoxyacetyl chloride) determines the final structure of the side chain at the 5-position. [11] High-Level Protocol (Example: Towards Iohexol):

  • Acetylation: The tri-iodinated intermediate ("Compound B") is reacted with an acetylating agent, such as acetic anhydride, to form 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide ("Compound A"). [6]2. Alkylation: Compound A is then alkylated, for instance with 1-chloro-2,3-propanediol, in the presence of a base to introduce the N-(2,3-dihydroxypropyl) group onto the acetylamino nitrogen, yielding Iohexol. [14]3. Purification: The final crude product undergoes extensive purification, typically involving ion-exchange resins and recrystallization, to meet the stringent purity requirements for pharmaceutical use. [12][14]

Conclusion

5-Amino-isophthalamide and its diamide derivatives are not merely intermediates; they are the central, strategically designed platforms upon which modern, safe, and effective non-ionic X-ray contrast agents are built. A thorough understanding of the synthesis, purification, and handling of these molecules is fundamental for any organization involved in the research, development, or manufacturing of these life-saving diagnostic drugs. The protocols and rationale provided in this guide offer a robust framework for achieving high-purity intermediates essential for producing safe and effective final pharmaceutical products.

References

  • EP1131280B1 - Preparation of 5-amino-isophthalamides - Google Patents.
  • A New Process For The Synthesis Of High Pure Iohexol And Its Intermediates - IP.com. Available at: [Link]

  • EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents.
  • List of Non-ionic iodinated contrast media - Drugs.com. Available at: [Link]

  • Synthesis of N,N′-bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)- hydroxy-acetamido]-2,4,6-triiodoisophthalamide - ResearchGate. Available at: [Link]

  • EP2289870A1 - Process for conditioning 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents - Google Patents.
  • Nanoparticle contrast agents for X‐ray imaging applications - Rachela Popovtzer Lab. Available at: [Link]

  • Synthesis and biological testing of nonionic iodinated x-ray contrast media - PubMed. Available at: [Link]

  • EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl) - Google Patents.
  • US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents.
  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis - JOCPR. Available at: [Link]

  • 5-Amino N,N,Bis [2,3,Dihydroxy Propyl] Isophthalamide HCl Manufacturer - Muby Chemicals. Available at: [Link]

  • Material Safety Data Sheet - 5-Aminoisoquinoline, 99% - Cole-Parmer. Available at: [Link]

  • X-ray contrast agents. I. Synthesis of some derivatives of 5-amino-2,4,6-triiodoisophthalamide - PubMed. Available at: [Link]

  • A Brief Talk on the Design of Biopharmaceutical Separation and Purification Technology Course - PMC - PubMed Central. Available at: [Link]

  • US5075502A - Nonionic x-ray contrast agents, compositions and methods - Google Patents.
  • Synthesis of the non-ionic X-ray contrast medium iopromide - ResearchGate. Available at: [Link]

  • Iopamidol synthesis and preparation of iopamidol synthesis intermediate - Eureka | Patsnap. Available at: [Link]

  • A practical large-scale synthesis of iohexol - International Journal of Chemical Science. Available at: [Link]

  • Synthesis, X-ray Structure, and Hirshfeld Analysis of [Ag(3-amino-5,6-dimethyl-1,2,4-triazine)(NO 3 )] n : A Potent Anticancer and Antimicrobial Agent - MDPI. Available at: [Link]

  • US7541494B2 - Process for the manufacture of iohexol - Google Patents.
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Application Note: Polymerization Strategies for 5-Amino-isophthalamide and 5-Aminoisophthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on high-performance polymer synthesis. It addresses the specific chemistry of 5-Amino-isophthalamide and its parent compound 5-Aminoisophthalic Acid (5-AIPA) , distinguishing between the synthesis of hyperbranched polyamides (using the acid) and the formation of supramolecular oligomers (using the amide).

Executive Summary & Chemical Distinction[1]

Critical Nomenclature Note: In high-performance polymer chemistry, a distinction must be made between the Amide and the Acid forms, as their reactivity with dicarboxylic acids differs fundamentally.

  • 5-Aminoisophthalic Acid (5-AIPA): An

    
     monomer containing one amine (nucleophile) and two carboxylic acids (electrophiles). It is the standard monomer for synthesizing Hyperbranched Polyamides  and Aramids .
    
  • 5-Amino-isophthalamide: A derivative where the acid groups are already converted to primary amides (

    
    ). Reacting this specific molecule with dicarboxylic acids does not yield high-molecular-weight linear polymers under standard conditions because the primary amide groups are poor nucleophiles compared to amines. Instead, this reaction is used to create Bis-amide ligands , Dendritic Cores , or Chain Terminators .
    

This guide provides protocols for both:

  • Method A: Hyperbranched Polymerization (using the Acid form, 5-AIPA).

  • Method B: Supramolecular/Dendritic Synthesis (using the Amide form, 5-Amino-isophthalamide).

Scientific Mechanism

A. The Hyperbranched Mechanism (Method A)

When using 5-Aminoisophthalic Acid , the molecule acts as a latent


 monomer.
  • A-Group: Amino group (

    
    ).[1]
    
  • B-Groups: Carboxylic acid groups (

    
    ).[2]
    
  • Mechanism: Polycondensation. The amine of one monomer reacts with the acid of another. Because there are two acid groups for every amine, the polymer grows three-dimensionally, forming a Hyperbranched Polyamide (HBPA) rather than a linear chain. These polymers exhibit high solubility, low viscosity, and abundant terminal functionality.

B. The Bis-Amide/Imide Mechanism (Method B)

When using 5-Amino-isophthalamide with a dicarboxylic acid (e.g., Adipic Acid):

  • Reactivity: The amine (

    
    ) of the isophthalamide reacts with the carboxylic acid of the linker.
    
  • Outcome: Since the isophthalamide's own amide groups (

    
    ) are relatively inert to acylation, the reaction typically stops after the amine is consumed.
    
  • Product: A Trimer (Isophthalamide-Linker-Isophthalamide). This is critical for synthesizing X-ray contrast agent intermediates or supramolecular hydrogelators.

Visualization: Reaction Pathways

ReactionPathways cluster_legend Pathway Key Start_Acid 5-Aminoisophthalic Acid (AB2 Monomer) Process_A Polycondensation (Yamazaki-Higashi) Start_Acid->Process_A Self-Polymerization Start_Amide 5-Amino-isophthalamide (Mono-amine, Di-amide) Process_B Amidation (Activation) Start_Amide->Process_B + Diacid Diacid Dicarboxylic Acid (Linker) Diacid->Process_B Product_A Hyperbranched Polyamide (High MW, Dendritic) Process_A->Product_A -H2O Product_B Bis-Isophthalamide Dimer (Supramolecular Unit) Process_B->Product_B Chain Termination Legend Method A: Polymer Synthesis Method B: Ligand Synthesis

Caption: Pathway comparison. Top: Acid form yields hyperbranched polymers. Bottom: Amide form yields discrete oligomers/dimers.

Experimental Protocols

Method A: Synthesis of Hyperbranched Polyamide (HBPA)

Target: High-performance polymeric backbone. Reagents:

  • Monomer: 5-Aminoisophthalic Acid (5-AIPA).

  • Solvent: N-methyl-2-pyrrolidone (NMP).

  • Activator: Triphenyl phosphite (TPP).

  • Base: Pyridine.

  • Catalyst: LiCl or CaCl₂ (to improve solubility).

Protocol:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet, mechanical stirrer, and condenser, dissolve 5-AIPA (10 mmol) in NMP (20 mL).

  • Activation: Add Pyridine (20 mmol) and LiCl (4 wt%). Stir at room temperature for 30 minutes to ensure complete dissolution.

  • Initiation: Add Triphenyl phosphite (TPP) (10 mmol) as the condensing agent.

  • Polymerization: Heat the reaction mixture to 100°C for 1 hour, then increase to 120°C for 3 hours.

    • Note: The solution viscosity should increase significantly.

  • Precipitation: Cool the mixture to room temperature. Pour the solution slowly into a large excess of Methanol (500 mL) under vigorous stirring.

  • Purification: Filter the precipitate. Soxhlet extract with methanol for 12 hours to remove unreacted monomer and TPP residues.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours.

Validation:

  • FTIR: Look for Amide I (1650 cm⁻¹) and Amide II (1540 cm⁻¹) bands. Disappearance of broad -COOH stretch.

  • Solubility: The product should be soluble in polar aprotic solvents (DMSO, DMF) due to the hyperbranched structure, unlike linear aramids which are often insoluble.

Method B: Synthesis of Bis(isophthalamide) Derivatives

Target: Synthesis of discrete supramolecular units or dendrimer cores using 5-Amino-isophthalamide . Reagents:

  • Reactant A: 5-Amino-isophthalamide.[3][4][5]

  • Reactant B: Adipoyl Chloride (more reactive than Adipic Acid) OR Adipic Acid + EDC/NHS.

  • Solvent: Dimethylacetamide (DMAc).

  • Scavenger: Triethylamine (TEA).

Protocol (Acid Chloride Route):

  • Dissolution: Dissolve 5-Amino-isophthalamide (2.2 equivalents) in anhydrous DMAc under nitrogen. Add Triethylamine (2.5 equivalents).

  • Addition: Cool the solution to 0°C. Add Adipoyl Chloride (1 equivalent) dropwise over 30 minutes.

    • Why dropwise? To prevent oligomerization and ensure the 2:1 substitution pattern.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quenching: Pour the mixture into ice water. The bis-amide product will precipitate.

  • Filtration: Filter the white solid and wash with water, then dilute NaHCO₃ solution (to remove any acidic byproducts), then water again.

  • Recrystallization: Recrystallize from Ethanol/Water.

Data Output Table: Expected Properties

PropertyMethod A (Hyperbranched Polymer)Method B (Bis-Isophthalamide)
Molecular Weight High (

Da)
Discrete (

Da)
Solubility High (DMF, DMSO, NMP)Variable (depends on linker)
Thermal Stability (

)
High (> 350°C)Moderate (~250°C)
End Groups Multiple -COOH groupsPrimary Amides (

)
Application Rheology modifiers, Drug delivery carriersGelators, Contrast agents

References

  • Hyperbranched Polymer Synthesis: Jikei, M., & Kakimoto, M. (2001). Hyperbranched polyamides: Synthesis and applications. Progress in Polymer Science, 26(8), 1233-1285. Link

  • Yamazaki-Higashi Phosphorylation Method: Higashi, F., et al. (1982). Direct polycondensation of aromatic dicarboxylic acids and diamines with diphenyl chlorophosphate in the presence of pyridine. Journal of Polymer Science: Polymer Chemistry Edition, 20(8), 2081-2087. Link

  • 5-Aminoisophthalic Acid Applications: Kricheldorf, H. R., et al. (1995). New Polymer Syntheses. 78. Star-shaped and hyperbranched polyesters prepared from 5-aminoisophthalic acid and trimellitic acid. Macromolecules, 28(5), 1748-1753. Link

  • Contrast Agent Chemistry (Amide Reactivity): Felder, E., & Pitre, D. (1977). U.S. Patent No.[2][5] 4,001,323.[3] Washington, DC: U.S. Patent and Trademark Office. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 5-Amino-isophthalamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in 5-Amino-isophthalamide. This compound is a key intermediate in various chemical syntheses. The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been developed to be specific, linear, accurate, and precise, adhering to the validation principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method's scientific basis, step-by-step protocols, and validation procedures.

Introduction and Scientific Rationale

5-Amino-isophthalamide is an aromatic amine and diamide compound. Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of subsequent products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high efficiency, sensitivity, and specificity in separating the main component from its potential process-related impurities and degradation products.[5]

Methodology Rationale:

  • Reverse-Phase Chromatography: 5-Amino-isophthalamide is a moderately polar aromatic compound. A reverse-phase (RP) mode, employing a nonpolar C18 stationary phase and a polar mobile phase, is the logical choice for retaining and separating such molecules.[6] The retention is primarily driven by hydrophobic interactions between the analyte and the alkyl chains of the stationary phase.

  • Mobile Phase Selection: The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile).

    • Phosphate Buffer (pH 3.0): The amino group on the benzene ring is basic. Maintaining a low pH (e.g., pH 3.0) ensures that this group is protonated (-NH3+). This protonation enhances the analyte's polarity, preventing excessive retention and, crucially, minimizing peak tailing caused by interactions with residual silanols on the silica backbone of the column. A phosphate buffer is chosen for its excellent buffering capacity in this pH range.

    • Acetonitrile (ACN): Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength for a wide range of organic molecules.[6]

  • Gradient Elution: A gradient elution, where the concentration of the organic modifier (ACN) is increased over time, is employed. This approach is superior to isocratic elution for purity analysis as it allows for the effective elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable timeframe, ensuring sharp peaks and improved resolution across the entire chromatogram.

  • UV Detection: The aromatic ring in 5-Amino-isophthalamide provides strong UV absorbance. A detection wavelength of 254 nm is selected as it offers a good balance of sensitivity for the active compound and many potential aromatic impurities.

Materials and Reagents

  • Reference Standard: 5-Amino-isophthalamide, purity ≥99.5%

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Water: Deionized (DI) Water, 18.2 MΩ·cm resistivity or HPLC grade

  • Reagents: Potassium Dihydrogen Phosphate (KH2PO4, ACS Grade), Phosphoric Acid (H3PO4, ~85%, ACS Grade)

Instrumentation and Chromatographic Conditions

This method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H3PO4
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (80:20 v/v)

Detailed Protocols

Preparation of Solutions
  • Mobile Phase A (20 mM KH2PO4, pH 3.0):

    • Weigh 2.72 g of KH2PO4 and dissolve it in 1000 mL of DI water.

    • Mix thoroughly until fully dissolved.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Diluent (Water:Acetonitrile, 80:20 v/v):

    • Combine 800 mL of DI water with 200 mL of acetonitrile.

    • Mix well and allow to cool to room temperature.

  • Reference Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of 5-Amino-isophthalamide reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly.

  • Sample Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the 5-Amino-isophthalamide sample into a 25 mL volumetric flask.

    • Prepare the solution following the same procedure as the Reference Standard Stock Solution.

Analytical Procedure Workflow

The following diagram outlines the complete workflow from preparation to final analysis.

Caption: HPLC Purity Analysis Workflow for 5-Amino-isophthalamide.

System Suitability and Data Analysis

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance must be verified.[7] Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the results against the criteria below. The system is deemed suitable for use only if all criteria are met.[8][9]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[8]
Theoretical Plates (N) ≥ 2000Measures column efficiency, ensuring adequate separation power.
Precision (%RSD) ≤ 2.0% for peak area of 5 replicate injectionsDemonstrates the precision and reproducibility of the injector and the overall system.[8]
Purity Calculation

The purity of the 5-Amino-isophthalamide sample is determined by the area percent method. This method assumes that all impurities have a similar response factor to the main component at the chosen wavelength.

Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Disregard any peaks originating from the blank (diluent) and any peaks below the reporting threshold (e.g., 0.05%).

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][3][4] The following validation characteristics were evaluated.

Validation ParameterProcedureAcceptance Criteria
Specificity A solution of the sample was stressed (acid, base, peroxide, heat, light) to generate degradation products. The stressed sample was analyzed to ensure the main peak was free from interference from any degradants or impurities.Peak Purity Index > 0.999. Baseline resolution between the main peak and all impurity peaks.
Linearity A series of solutions were prepared from the reference standard over a concentration range of LOQ to 150% of the working concentration (e.g., 0.005 to 0.15 mg/mL). A calibration curve was plotted of peak area versus concentration.Correlation Coefficient (r²) ≥ 0.999.[10][11]
Accuracy (% Recovery) The accuracy was determined by spiking a placebo with the main compound at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The percentage recovery was calculated.Mean recovery between 98.0% and 102.0% at each level.[10][11]
Precision (Repeatability) Six individual sample preparations were analyzed on the same day by the same analyst.%RSD of the purity results ≤ 2.0%.
Intermediate Precision The repeatability test was duplicated on a different day by a different analyst using a different instrument.Overall %RSD for both sets of data ≤ 2.0%.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (S/N) method.S/N ratio ≥ 10.
Robustness The effect of small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±0.1 mL/min) was evaluated.System suitability parameters remained within specification. Purity results were not significantly affected.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a reliable and robust tool for the purity determination of 5-Amino-isophthalamide. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis in both research and manufacturing environments. The detailed protocols and validation framework provide users with a comprehensive guide for successful implementation.

References

  • SIELC Technologies. (n.d.). Separation of 5-Aminoisophthalic acid on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]

  • Patel, D. J., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]

  • ResearchGate. (n.d.). Development and Validation of an In Vitro Dissolution Method Based on HPLC Analysis for L-Dopa Release From PLGA Nanoparticles. Retrieved from ResearchGate. [Link]

  • Ovid Technologies. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from Ovid. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from SIELC. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from EMA. [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from SlideShare. [Link]

  • ECA Academy. (2014). System Suitability for USP Chromatographic Methods. Retrieved from ECA Academy. [Link]

  • Lab-Training.com. (n.d.). System suitability Requirements for a USP HPLC Method. Retrieved from Lab-Training.com. [Link]

  • Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. Retrieved from YouTube. [Link]

Sources

Application Note: 5-Amino-Isophthalamide Moieties in High-Performance Aramid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide an authoritative, technical guide on the utilization of 5-Aminoisophthalic Acid (5-AIPA) and its derivatives to synthesize functionalized aramids (poly(5-amino-isophthalamide)).

Executive Summary

Standard aramids (e.g., poly(p-phenylene terephthalamide) [PPTA/Kevlar] or poly(m-phenylene isophthalamide) [PMIA/Nomex]) exhibit exceptional thermal and mechanical stability but suffer from poor solubility and a lack of reactive sites for post-functionalization.

The incorporation of 5-amino-isophthalamide units—typically via the monomer 5-aminoisophthalic acid (5-AIPA) —introduces a pendant primary amine group into the polymer backbone. This modification breaks the structural regularity to improve solubility (processability) and provides a "chemical handle" for crosslinking, dye attachment, or sensing applications, without significantly compromising the high-performance characteristics of the aramid class.

Chemical Basis & Strategic Logic

The Monomer Challenge

The term "5-Amino-isophthalamide" in synthesis refers to the structural motif generated within the polymer chain. The actual starting monomer is 5-Aminoisophthalic Acid (CAS: 99-31-0) .

Critical Reactivity Consideration: Unlike standard diacids (e.g., terephthalic acid), 5-AIPA contains an amine group (


) and two carboxylic acid groups (

).
  • Risk: In standard acid-chloride polycondensation, the amine of 5-AIPA can compete with the diamine comonomer, leading to branching or uncontrolled self-polymerization.

  • Solution: Two robust protocols are employed:

    • Phosphorylation Polycondensation (Yamazaki-Higashi): Uses free acids and avoids acid chlorides, favoring the reaction of the aromatic diamine over the less nucleophilic electron-deficient amine on the phthalic ring.[1]

    • Protected Acid Chloride Route: Uses 5-aminoisophthaloyl chloride hydrochloride (

      
      ) to deactivate the monomer's amine during the initial acylation steps.[1]
      
Structure-Property Relationship[2]
  • Solubility: The pendant amine disrupts the hydrogen-bonding network of the amide backbone and increases free volume, rendering the polymer soluble in polar aprotic solvents (DMAc, NMP) without the need for aggressive salts (like

    
    ) in some cases.
    
  • Reactivity: The 5-position amine is sterically accessible for diazonium coupling (dyeing) or epoxy crosslinking (membrane curing).[1]

Experimental Protocols

Protocol A: Monomer Preparation (Purification of 5-AIPA)

Commercial 5-AIPA often contains colored oxidation products that inhibit high-molecular-weight polymer formation. Purification is mandatory.

Reagents:

  • Crude 5-Aminoisophthalic Acid (95-98%)

  • Activated Carbon (Norit or equivalent)

  • Hydrochloric Acid (37%)[2]

  • Sodium Hydroxide (10% aq)

Workflow:

  • Dissolution: Suspend 100 g of crude 5-AIPA in 800 mL distilled water. Add 10% NaOH dropwise until pH ~9-10 and the solid dissolves completely (forming the disodium salt).[1]

  • Decolorization: Add 5 g of activated carbon. Heat to 60°C and stir for 45 minutes.

  • Filtration: Filter hot through a Celite pad to remove carbon.[1] The filtrate should be a clear, pale yellow liquid.[1]

  • Precipitation: Slowly add HCl (37%) to the filtrate with vigorous stirring until pH reaches 3.0–3.5 (the isoelectric point). The product will precipitate as a white/off-white solid.[1]

  • Drying: Filter the solid and wash with cold deionized water (3x 100 mL). Dry in a vacuum oven at 80°C for 12 hours.

    • Quality Check: Melting point should be >280°C (decomposition).[1]

Protocol B: Direct Polycondensation (Yamazaki-Higashi Method)

This method is preferred for laboratory scale as it avoids the moisture-sensitive acid chloride step.

Target Polymer: Poly(p-phenylene 5-amino-isophthalamide) Reagents:

  • Monomer 1: 5-Aminoisophthalic Acid (purified)

  • Monomer 2: p-Phenylenediamine (PPD)

  • Solvent: N-methyl-2-pyrrolidone (NMP) containing dissolved LiCl (4 wt%)

  • Condensing Agents: Triphenyl phosphite (TPP), Pyridine[3]

Step-by-Step Procedure:

  • Reactor Setup: Flame-dry a 250 mL 3-neck flask equipped with a mechanical stirrer, nitrogen inlet, and reflux condenser.

  • Charging: Add 1.811 g (10 mmol) of 5-AIPA, 1.081 g (10 mmol) of PPD, 0.8 g LiCl, and 40 mL of NMP.

  • Catalyst Addition: Add 2.5 mL of Pyridine and 2.6 mL (10 mmol) of Triphenyl phosphite.

  • Polymerization:

    • Heat the mixture to 100°C under a continuous nitrogen stream.

    • Maintain stirring at 100°C for 3 hours . The solution viscosity will increase significantly (gelation may occur if concentration is too high; dilute with NMP if necessary).[1]

  • Precipitation: Pour the viscous polymer solution into 500 mL of methanol/water (1:1) under high-shear stirring.

  • Purification: Filter the fibrous polymer. Soxhlet extract with methanol for 24 hours to remove residual pyridine and phosphorous byproducts.[1]

  • Drying: Vacuum dry at 100°C overnight.

Data Output:

  • Yield: Typically >95%.[1]

  • Inherent Viscosity (

    
    ):  0.8 – 1.5 dL/g (measured in 
    
    
    
    or DMAc/LiCl at 30°C).[1]

Characterization & Validation

Spectral Identification

To validate the incorporation of the 5-amino-isophthalamide unit, perform FT-IR and


-NMR.[4]
TechniqueDiagnostic SignalInterpretation
FT-IR 3350, 3450 cm⁻¹ (Doublet)Primary amine (

) stretching (distinct from amide NH).
FT-IR 1650 cm⁻¹Amide I (Carbonyl) - confirms polymerization.

-NMR
(DMSO-d₆)

5.5 - 6.0 ppm (Singlet, 2H)
Protons of the pendant amine group on the isophthalic ring.

-NMR

10.2 - 10.5 ppm
Amide protons (Main chain).[4]
Thermal Properties (TGA/DSC)
  • 
     (Glass Transition):  5-amino-modified aramids typically show a 
    
    
    
    between 260°C and 290°C.[1]
  • 
     (Decomposition):  Onset of degradation usually occurs >400°C.[1]
    
    • Note: The pendant amine slightly lowers thermal stability compared to unsubstituted Nomex due to oxidation of the amine at high temperatures, but it remains within the "high performance" bracket.[1]

Visualization of Synthesis Pathway[2][6]

The following diagram illustrates the chemical pathway from monomer purification to the functionalized aramid structure.

AramidSynthesis cluster_inputs Monomers cluster_process Polycondensation (Yamazaki-Higashi) cluster_product Functional Polymer cluster_app Applications M1 5-Aminoisophthalic Acid (5-AIPA) Step1 Activation (Triphenyl Phosphite + Pyridine) M1->Step1 M2 Diamine (e.g., PPD) M2->Step1 Step2 Chain Growth (100°C, NMP/LiCl) Step1->Step2 Phosphorylation Polymer Poly(5-amino-isophthalamide) (Pendant -NH2 Groups) Step2->Polymer Precipitation & Washing App1 Crosslinking (Epoxy/Diisocyanate) Polymer->App1 -NH2 Reaction App2 Dyeing/Sensing (Diazo Coupling) Polymer->App2 -NH2 Reaction

Caption: Schematic workflow for the synthesis of amine-functionalized aramids via direct phosphorylation polycondensation.

References

  • Synthesis of Functionalized Aramids: Serna, F., et al. "Linear polyisophthalamides from the trifunctional monomer 5-hydroxyisophthalic acid."[1] Polymer, 2025.[1][2][3] (Contextualizing the 5-substituted isophthalic acid route).

  • Monomer Preparation: "Process for the production of 5-aminoisophthalic acid." Google Patents, JPH10306067A.[1]

  • Polycondensation Method: Yamazaki, N., et al. "Polyamides and Polyureas via the Phosphorylation Reaction."[1] Journal of Polymer Science: Polymer Chemistry Edition, Vol 13, 1373-1380. (Foundational protocol for direct polycondensation of amino-acids).[1]

  • Aramid Properties: "Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films."[1] National Institutes of Health (PMC).[1]

  • Crosslinking Applications: Trigo-López, M., et al. "Crosslinked Aromatic Polyamides."[1] Macromolecular Chemistry and Physics. (Detailing the use of pendant groups for crosslinking).

Sources

Application Notes and Protocols for the Functionalization of the Amino Group on 5-Amino-isophthalamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Reactivity of 5-Amino-isophthalamide

5-Amino-isophthalamide and its derivatives are pivotal building blocks in medicinal chemistry and materials science, notably as precursors to non-ionic X-ray contrast agents.[1] The functionalization of the C-5 amino group is a critical step in the synthesis of these complex molecules, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical properties, biological activity, and material characteristics.

The reactivity of the 5-amino group is significantly influenced by the electronic nature of the isophthalamide core. The two amide groups at the C-1 and C-3 positions are electron-withdrawing, which decreases the nucleophilicity of the 5-amino group compared to aniline. This deactivation necessitates careful consideration of reaction conditions to achieve efficient functionalization. This guide provides a comprehensive overview of common functionalization strategies for the 5-amino group of isophthalamide derivatives, including acylation, sulfonylation, N-alkylation, and N-arylation, complete with detailed protocols and an exploration of the underlying chemical principles.

I. N-Acylation: Introducing Amide Functionality

N-acylation is a robust method for converting the 5-amino group into an amide. This transformation is not only a common step in multi-step syntheses but also serves to further decrease the basicity of the nitrogen atom. The resulting N-acyl-5-amino-isophthalamide derivatives are key intermediates in various synthetic pathways.

Causality of Experimental Choices in N-Acylation

The choice of acylating agent and reaction conditions is dictated by the reactivity of both the 5-amino-isophthalamide and the acylating agent.

  • Acylating Agents: Acid chlorides and acid anhydrides are the most common acylating agents due to their high electrophilicity. Acid chlorides are generally more reactive than anhydrides.

  • Base: A base is typically required to neutralize the acidic byproduct (e.g., HCl from an acid chloride) and to act as a catalyst. Pyridine is a common choice as it can also serve as a nucleophilic catalyst. For less reactive amines, a stronger, non-nucleophilic base like triethylamine may be employed.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), acetonitrile, or N,N-dimethylformamide (DMF) are preferred to avoid unwanted side reactions with the acylating agent.

Experimental Protocol: N-Acylation with an Acid Chloride

This protocol describes the acylation of a 5-amino-isophthalamide derivative with an acid chloride in the presence of pyridine.

Materials:

  • 5-Amino-isophthalamide derivative (1.0 eq)

  • Acid chloride (1.1 - 1.5 eq)

  • Anhydrous pyridine (2.0 - 3.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-amino-isophthalamide derivative (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (2.0 - 3.0 eq) to the solution and stir.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acid chloride (1.1 - 1.5 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl-5-amino-isophthalamide.

II. N-Sulfonylation: Formation of Sulfonamides

The synthesis of sulfonamides from the 5-amino group introduces a key pharmacophore present in numerous therapeutic agents. The reaction typically involves the treatment of the amine with a sulfonyl chloride in the presence of a base.

Causality of Experimental Choices in N-Sulfonylation
  • Sulfonylating Agents: Aryl or alkyl sulfonyl chlorides are the most common reagents for this transformation.

  • Base: Pyridine is an effective base and catalyst for this reaction. It activates the sulfonyl chloride towards nucleophilic attack by the amine.

  • Solvent: Aprotic solvents like DCM or acetonitrile are suitable for this reaction.

Experimental Protocol: N-Sulfonylation with a Sulfonyl Chloride

This protocol details the synthesis of a 5-sulfonamido-isophthalamide derivative.

Materials:

  • 5-Amino-isophthalamide derivative (1.0 eq)

  • Sulfonyl chloride (1.1 - 1.3 eq)

  • Anhydrous pyridine (3.0 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve the 5-amino-isophthalamide derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Addition of Base and Reagent: Add anhydrous pyridine (3.0 eq) followed by the sulfonyl chloride (1.1 - 1.3 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Product: Purify the residue by recrystallization or flash column chromatography to yield the desired 5-sulfonamido-isophthalamide.

III. N-Alkylation: Introduction of Alkyl Substituents

N-alkylation of the 5-amino group can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts. However, with careful control of stoichiometry and reaction conditions, mono-alkylation can be achieved.

Causality of Experimental Choices in N-Alkylation
  • Alkylating Agents: Alkyl halides (iodides, bromides, or chlorides) are common alkylating agents. Alkyl iodides are the most reactive.

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often used to neutralize the acid formed during the reaction without competing with the amine as a nucleophile.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to facilitate the Sₙ2 reaction.

Experimental Protocol: Mono-N-Alkylation with an Alkyl Halide

This protocol aims for the selective mono-alkylation of the 5-amino group.

Materials:

  • 5-Amino-isophthalamide derivative (1.0 eq)

  • Alkyl halide (1.0 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of the 5-amino-isophthalamide derivative (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 - 3.0 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (1.0 - 1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by flash column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and starting material.

IV. N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl-5-amino-isophthalamides.[2][3][4][5] This reaction is particularly useful for coupling the deactivated 5-amino group with a variety of aryl halides or triflates.

Causality of Experimental Choices in Buchwald-Hartwig Amination
  • Palladium Catalyst: A palladium(0) source is required. This can be a pre-catalyst like Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂ that is reduced in situ.

  • Ligand: A bulky, electron-rich phosphine ligand is crucial for the catalytic cycle. Ligands such as XPhos, SPhos, or BINAP are commonly used.[3][5] The choice of ligand can significantly impact the reaction efficiency and substrate scope.

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently employed.

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are standard.

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol provides a general procedure for the palladium-catalyzed N-arylation of a 5-amino-isophthalamide derivative.

Materials:

  • 5-Amino-isophthalamide derivative (1.0 eq)

  • Aryl halide or triflate (1.2 eq)

  • Pd₂(dba)₃ (1-5 mol%)

  • XPhos (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, deoxygenated toluene

  • Standard Schlenk line or glovebox techniques

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 5-amino-isophthalamide derivative (1.0 eq), aryl halide or triflate (1.2 eq), Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Addition of Solvent: Add anhydrous, deoxygenated toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure.

  • Final Product: Purify the crude product by flash column chromatography to afford the N-aryl-5-amino-isophthalamide.

V. Characterization of Functionalized 5-Amino-isophthalamides

The successful functionalization of the 5-amino group should be confirmed by a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Disappearance of the -NH₂ protons (typically a broad singlet). Appearance of a new N-H proton signal (for mono-substituted products) at a different chemical shift, often downfield. Appearance of new signals corresponding to the introduced acyl, sulfonyl, alkyl, or aryl group.
¹³C NMR Shifts in the chemical shifts of the aromatic carbons of the isophthalamide ring, particularly the carbons adjacent to the functionalized nitrogen. Appearance of new carbon signals from the introduced functional group. For example, a new carbonyl signal for acylated products.[6]
FT-IR Disappearance of the N-H stretching vibrations of the primary amine (typically two bands around 3300-3500 cm⁻¹). Appearance of a new N-H stretching vibration for secondary amides or sulfonamides (a single band in the same region). Appearance of characteristic bands for the new functional group (e.g., C=O stretch for amides around 1650-1700 cm⁻¹, S=O stretches for sulfonamides around 1350 and 1160 cm⁻¹).
Mass Spectrometry The molecular ion peak will correspond to the expected mass of the functionalized product. Fragmentation patterns can provide further structural information.

Visualizing the Functionalization Pathways

Functionalization_Pathways Start 5-Amino-isophthalamide Acylation N-Acylation Start->Acylation RCOCl or (RCO)₂O, Base Sulfonylation N-Sulfonylation Start->Sulfonylation RSO₂Cl, Pyridine Alkylation N-Alkylation Start->Alkylation R-X, K₂CO₃ Arylation N-Arylation Start->Arylation Ar-X, Pd catalyst, Ligand, Base Product_Acyl N-Acyl-5-amino- isophthalamide Acylation->Product_Acyl Product_Sulfonyl 5-Sulfonamido- isophthalamide Sulfonylation->Product_Sulfonyl Product_Alkyl N-Alkyl-5-amino- isophthalamide Alkylation->Product_Alkyl Product_Aryl N-Aryl-5-amino- isophthalamide Arylation->Product_Aryl

Caption: Key functionalization pathways for the 5-amino group.

Conclusion

The functionalization of the 5-amino group on the isophthalamide scaffold is a versatile and powerful strategy for the synthesis of a diverse range of molecules. While the electron-withdrawing nature of the isophthalamide core presents a challenge, the protocols outlined in this guide for N-acylation, N-sulfonylation, N-alkylation, and N-arylation provide robust and adaptable methods for overcoming this hurdle. Careful selection of reagents, catalysts, and reaction conditions, grounded in an understanding of the underlying chemical principles, is paramount to achieving high yields and purity in these transformations. The successful application of these methods will continue to drive innovation in the development of novel pharmaceuticals and advanced materials.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 11, 2026, from [Link]

  • Groningen, University of. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved February 11, 2026, from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved February 11, 2026, from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved February 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for “Enhancing the Resolution of 1H and 13C Solid-State NMR Spectra by Reduction of Aniso”. Retrieved February 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved February 11, 2026, from [Link]

  • King Fahd University of Petroleum & Minerals. (n.d.). Synthesis of methyl 3,5-diaminobenzoate to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). Dimethyl 5-aminoisophthalate. Retrieved February 11, 2026, from [Link]

  • PubMed. (2007, September). Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers. Retrieved February 11, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). Retrieved February 11, 2026, from [Link]

  • MySkinRecipes. (n.d.). 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride. Retrieved February 11, 2026, from [Link]

  • ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved February 11, 2026, from [Link]

  • MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved February 11, 2026, from [Link]

  • PubMed Central. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved February 11, 2026, from [Link]

  • MDPI. (n.d.). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Retrieved February 11, 2026, from [Link]

  • Springer. (2024, November 9). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved February 11, 2026, from [Link]

Sources

Application Note & Protocol: Synthesis of Functional Polyamides Using 5-Aminoisophthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of functional aromatic polyamides (aramids) utilizing 5-aminoisophthalic acid as a key monomer. Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of 5-aminoisophthalic acid introduces pendant primary amine groups onto the rigid polymer backbone. These functional groups serve as reactive sites for subsequent modifications such as cross-linking, grafting, or attachment of specific moieties, thereby enhancing properties like solubility, dyeability, and adhesion. This guide details the conversion of 5-aminoisophthalic acid to its more reactive diacyl chloride derivative and provides a field-proven protocol for low-temperature solution polycondensation with an aromatic diamine to yield a high-molecular-weight functional aramid.

Introduction and Scientific Rationale

Aromatic polyamides, or aramids, are distinguished by their rigid molecular structures and strong intermolecular hydrogen bonding, which impart outstanding material properties.[1][2] However, these very characteristics often lead to poor solubility and high processing temperatures, limiting their broader application.[1][3] A primary strategy to enhance processability and introduce new functionalities is the incorporation of specific monomers that disrupt chain packing or provide reactive sites.

5-Aminoisophthalic acid is an ideal candidate for this purpose. Its non-linear meta-catenation, combined with the pendant amine group at the 5-position, achieves two critical objectives:

  • Improved Solubility: The disruption of chain symmetry and packing regularity enhances solubility in aprotic polar solvents.[4]

  • Inherent Functionality: The primary amine group provides a versatile handle for post-polymerization modification, allowing for the tailoring of the final material's properties.

This application note focuses on a robust and widely adopted method: low-temperature solution polymerization.[5][6] This technique, typically conducted in aprotic amide solvents, allows for the synthesis of high-molecular-weight aramids under controlled conditions, minimizing side reactions and degradation.[5][6]

Chemical Principles and Mechanistic Insights

The synthesis is a two-stage process: (1) activation of the carboxylic acid groups and (2) polycondensation.

Stage 1: Monomer Activation The carboxylic acid groups of 5-aminoisophthalic acid are not sufficiently reactive for direct polycondensation to achieve high molecular weight. Therefore, they are converted to highly reactive acyl chloride groups using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8][9] The pendant amine group must be protected during this stage, typically by protonation in the form of a hydrochloride salt, to prevent unwanted side reactions. The reaction with thionyl chloride, often catalyzed by a small amount of pyridine or DMF, proceeds via a nucleophilic acyl substitution mechanism.

Stage 2: Low-Temperature Solution Polycondensation This stage involves the nucleophilic acyl substitution reaction between the newly synthesized 5-aminoisophthaloyl dichloride and an aromatic diamine.[6]

  • Causality Behind Experimental Choices:

    • Solvent: Aprotic polar amide solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) are used.[5][10] They are excellent solvents for the monomers and the resulting polymer, and they can act as acid acceptors for the HCl byproduct generated during polymerization.[5]

    • Solubilizing Agent (LiCl): The addition of salts like lithium chloride (LiCl) is crucial.[5][11] LiCl associates with the amide groups of the growing polymer chains, disrupting the strong intermolecular hydrogen bonds.[12][13] This prevents the polymer from precipitating out of solution prematurely, allowing for the attainment of higher molecular weights.[5]

    • Temperature: The reaction is conducted at low temperatures (0 to 5 °C) to control the high reactivity of the acyl chloride, minimize side reactions, and effectively manage the exothermic nature of the polycondensation.

    • Acid Acceptor: While the amide solvent can trap some HCl, an additional base like pyridine or propylene oxide is sometimes used to neutralize the HCl byproduct, preventing the formation of unreactive amine hydrochloride salts with the diamine monomer.[5][14]

The overall polymerization reaction is illustrated below.

Figure 1: Polycondensation reaction scheme.

Experimental Protocols

Protocol 1: Synthesis of 5-Aminoisophthaloyl Dichloride (Monomer Activation)

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride (SOCl₂) is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

Materials & Equipment:

  • 5-Aminoisophthalic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (5.0 eq)

  • Pyridine (catalytic amount, ~0.02 eq)

  • Anhydrous toluene or 1,2-dichloroethane

  • Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Setup: Assemble the reaction apparatus and ensure it is completely dry by flame-drying under a nitrogen stream or oven-drying glassware beforehand.

  • Reagent Charging: To the flask, add 5-aminoisophthalic acid and anhydrous toluene.

  • Reaction Initiation: Slowly add thionyl chloride to the stirred suspension at room temperature. Add a catalytic amount of pyridine.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.[8]

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable anhydrous solvent like hexane or a hexane/toluene mixture to yield the desired 5-aminoisophthaloyl dichloride as a crystalline solid. Store under inert gas in a desiccator.

Protocol 2: Low-Temperature Solution Polycondensation

Safety Precautions: Work in a fume hood. The solvents used are volatile. Handle all chemicals with appropriate PPE.

Materials & Equipment:

  • 5-Aminoisophthaloyl dichloride (1.0 eq)

  • High-purity aromatic diamine (e.g., 4,4'-oxydianiline, ODA) (1.0 eq)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous Lithium Chloride (LiCl)

  • Methanol (for precipitation)

  • Jacketed reaction vessel with a mechanical stirrer, nitrogen inlet, and thermometer

  • Low-temperature circulator bath

Procedure:

  • Solvent Preparation: In the jacketed reaction vessel, dissolve the anhydrous LiCl in anhydrous NMP with stirring under a nitrogen atmosphere. A typical concentration is 5% w/v LiCl in NMP.

  • Diamine Dissolution: Cool the NMP/LiCl solution to 0 °C using the circulator bath. Once cooled, add the aromatic diamine (e.g., 4,4'-ODA) and stir until fully dissolved.

  • Polymerization: Add the solid 5-aminoisophthaloyl dichloride monomer to the stirred diamine solution in small portions over 30-60 minutes. Maintain the temperature between 0 and 5 °C.

  • Self-Validation Checkpoint: As the polymerization proceeds, a significant increase in the solution viscosity will be observed. The solution may become too thick for a magnetic stirrer, necessitating the use of a mechanical stirrer. This is a primary indicator of successful high-molecular-weight polymer formation.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., room temperature) for an additional 2-4 hours to ensure completion.

  • Polymer Isolation: Pour the viscous polymer solution (varnish) in a thin stream into a large excess of vigorously stirred methanol. This will cause the polyamide to precipitate as a fibrous white or off-white solid.

  • Purification: Collect the polymer by filtration. Wash the fibrous solid thoroughly with fresh methanol and then with hot water to remove any residual solvent, LiCl, and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for at least 24 hours or until a constant weight is achieved.

Figure 2: Experimental workflow for low-temperature solution polymerization.

Data Presentation and Expected Results

The success of the synthesis is determined by the molecular weight of the resulting polymer, which is typically inferred from its inherent viscosity.

ParameterValuePurpose
Monomer Ratio1:1 (Diamine:Diacyl Chloride)Ensures high molecular weight
Solid Content10-15% (w/v)Balances reaction rate and solubility
LiCl Concentration5% (w/v in NMP)Enhances polymer solubility[5]
Reaction Temperature0-5 °CControls reaction kinetics
Expected Inherent Viscosity *0.8 - 1.5 dL/gIndicates high molecular weight polymer
Expected Yield >95%High conversion efficiency

*Measured in NMP at 30 °C with a polymer concentration of 0.5 g/dL.

Characterization

To confirm the structure and purity of the synthesized functional aramid, the following characterization techniques are recommended:

  • FTIR Spectroscopy: The FTIR spectrum provides definitive evidence of polymerization.[15] Key characteristic bands include:

    • N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the amide N-H.[2]

    • Amide I (C=O Stretch): A strong absorption band around 1650-1670 cm⁻¹.[2][15]

    • Amide II (N-H Bend): An intense peak between 1515-1570 cm⁻¹.[2]

    • Pendant NH₂: Two distinct peaks for the symmetric and asymmetric N-H stretching of the primary amine around 3350-3500 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy in a solvent like DMSO-d₆ can confirm the detailed chemical structure of the polymer repeating unit.[16][17]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) will demonstrate the high thermal stability, with decomposition temperatures typically above 400 °C. Differential Scanning Calorimetry (DSC) can determine the glass transition temperature (Tg), which is expected to be high (>250 °C).

References

  • Title: Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride Source: Google Patents URL
  • Title: Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes Source: PubMed URL: [Link]

  • Title: Interfacial Polymerization of Linear Aromatic Poly(ester amide)s Source: Taylor & Francis Online URL: [Link]

  • Title: Functional Aromatic Polyamides Source: MDPI URL: [Link]

  • Title: Formation of a thick aromatic polyamide membrane by interfacial polymerisation Source: ResearchGate URL: [Link]

  • Title: Interfacial Polymerization of Aromatic Polyamide Reverse Osmosis Membranes Source: ResearchGate URL: [Link]

  • Title: Synthetic route for aramids in this study. Source: ResearchGate URL: [Link]

  • Title: Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy Source: Royal Society of Chemistry URL: [Link]

  • Title: Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films Source: Preprints.org URL: [Link]

  • Title: Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups Source: National Chemical Laboratory, India URL: [Link]

  • Title: Optimisation of the preparation and isolation of 5-amino-2,4,6-triiodoisophthalic acid dichloride Source: Eindhoven University of Technology Research Portal URL: [Link]

  • Title: Application of Aramid Nanofibers in Nanocomposites: A Brief Review Source: MDPI URL: [Link]

  • Title: Process for the preparation of 5-amino-2,4,6-Triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst Source: PubChem URL: [Link]

  • Title: Synthesis and characterization of polyurethane-urea-amide based on functionalized polystyrene Source: Taylor & Francis Online URL: [Link]

  • Title: Novel chalcone-based aromatic polyamides: synthesis, characterization, and properties Source: Taylor & Francis Online URL: [Link]

  • Title: FTIR spectrum of the polyamide. Source: ResearchGate URL: [Link]

  • Title: Facile preparation and characterization of soluble aramid Source: ResearchGate URL: [Link]

  • Title: A concise overview of the aramid fiber spinning process Source: Bombay Textile Research Association URL: [Link]

  • Title: Hydrothermal Synthesis, Structures, and Magnetic Properties of Three Novel 5-Aminoisophthalic Acid Ligand Bridged Transition Metal Cation Polymers Source: ACS Publications URL: [Link]

  • Title: Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents Source: Spectroscopy Online URL: [Link]

  • Title: FTIR Analysis of Polysulfone and Polyamide Source: Scribd URL: [Link]

  • Title: LiCl promotes polyamide/polyester polymerization? Can someone explain how? Source: Reddit URL: [Link]

  • Title: Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: (PDF) Effects of LiCl on crystallization, thermal, and mechanical properties of polyamide 6/wood fiber composites Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of a Novel Aramid Fiber Liquid Crystalline Polymer Source: Scientific.Net URL: [Link]

  • Title: Allyl and Benzyl Modified Aramid Nanofibers as an Enhancement in Polystyrene-Based Composites Source: Frontiers in Materials URL: [Link]

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application of 5-Amino-isophthalamide in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Amino-isophthalamide (5-AIP) in Advanced Materials & Supramolecular Chemistry

Executive Summary

5-Amino-isophthalamide (5-AIP) represents a bifunctional molecular scaffold critical to both industrial pharmaceutical synthesis and advanced supramolecular materials. Its structure combines a robust hydrogen-bonding cleft (the isophthalamide motif) with a reactive nucleophilic handle (the 5-amino group). This guide details the application of 5-AIP in three distinct domains: (1) Supramolecular Anion Sensing , (2) Post-Synthetic Modification of Metal-Organic Frameworks (MOFs) , and (3) Industrial Synthesis of X-Ray Contrast Media .

Section 1: Molecular Architecture & Material Potential

The utility of 5-AIP stems from its orthogonal reactivity. The molecule possesses two distinct "faces":

  • The Binding Face (Isophthalamide Cleft): The two amide protons act as cooperative hydrogen bond donors. This geometry is ideal for binding Y-shaped oxoanions (carboxylates, phosphates) and spherical halides via N-H···X interactions.

  • The Functional Face (Exocyclic Amine): The amine at position 5 is electronically decoupled from the binding cleft but sterically accessible. It serves as an anchor point for fluorophores, polymer chains, or solid supports without disrupting the binding geometry.

Section 2: Application A - Supramolecular Anion Sensors

Context: The detection of environmental anions (e.g., phosphates, cyanides) requires neutral receptors that function in competitive solvents. 5-AIP is the precursor of choice for "Hamilton-type" receptors. By coupling a fluorophore to the 5-amino group, researchers can create "turn-on" or "turn-off" sensors based on Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) mechanisms.

Protocol 1: Synthesis of a Fluorescent 5-AIP Anion Sensor

Objective: Synthesize a dansyl-functionalized isophthalamide sensor for phosphate detection.

Materials:

  • 5-Amino-isophthalamide (Core scaffold)[1][2][3][4]

  • Dansyl chloride (Fluorophore)

  • Triethylamine (Base)

  • Anhydrous Dichloromethane (DCM)

  • Tetrabutylammonium dihydrogen phosphate (TBA-H2PO4) for validation.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon. Moisture competes with the sulfonyl chloride reaction.

  • Dissolution: Dissolve 5-Amino-isophthalamide (1.0 eq, 2.0 mmol) in 15 mL anhydrous DCM. Add Triethylamine (1.5 eq) to scavenge HCl generated during coupling.

  • Controlled Addition: Cool the solution to 0°C. Dissolve Dansyl chloride (1.1 eq) in 5 mL DCM and add dropwise over 20 minutes.

    • Expert Insight: Slow addition prevents the formation of di-sulfonated byproducts on the amide nitrogens, although the aromatic amine is significantly more nucleophilic.

  • Reaction Monitoring: Stir at room temperature for 12 hours. Monitor via TLC (SiO2, 5% MeOH in DCM). Look for the disappearance of the highly polar amine spot and the appearance of a fluorescent yellow spot.

  • Purification: Wash the organic layer with 1M HCl (to remove unreacted amine/TEA) and Brine. Dry over MgSO4. Recrystallize from Ethanol.

  • Validation (Sensor Test):

    • Prepare a

      
       M solution of the product in Acetonitrile.
      
    • Titrate with TBA-H2PO4.

    • Expected Result: A shift in fluorescence emission maximum or quenching, indicating hydrogen bonding at the isophthalamide cleft is modulating the electronic state of the dansyl group.

Visual Workflow: Sensor Synthesis & Mechanism

SensorSynthesis Start 5-Amino-isophthalamide (Nucleophile) Reaction Coupling Reaction (DCM, Et3N, 0°C) Start->Reaction Reagent Dansyl Chloride (Electrophile) Reagent->Reaction Product Fluorescent Sensor (Dansyl-AIP) Reaction->Product -HCl Binding Anion Binding Event (H-Bonding) Product->Binding + Anion (H2PO4-) Signal Fluorescence Modulation (Detection) Binding->Signal PET/ICT Change

Figure 1: Synthetic pathway for converting 5-AIP into a functional anion sensor, illustrating the logic from synthesis to signal generation.

Section 3: Application B - Industrial Synthesis of X-Ray Contrast Media

Context: In the pharmaceutical industry, the most critical derivative is 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA) . This molecule is the immediate precursor to Iohexol and Iodixanol. The 5-amino group is the site of iodination, while the hydrophilic amide side chains ensure the final contrast agent is water-soluble and non-toxic.

Protocol 2: Iodination of ABA (Simplified Industrial Workflow)

Objective: Convert the 5-amino scaffold into the tri-iodinated intermediate.

Critical Parameters:

  • pH Control: The reaction must be kept acidic (pH 2-3) to facilitate electrophilic aromatic substitution while preventing oxidation of the amine.

  • Temperature: 70-80°C.

Methodology:

  • Solubilization: Dissolve 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide in water.

  • Iodinating Agent: Prepare Iodine Monochloride (ICl) or Sodium Iodine Dichloride (

    
    ).
    
  • Addition: Add the iodinating agent slowly to the aqueous amine solution.

    • Mechanism:[3][4][5] The amino group activates the benzene ring at the ortho and para positions (positions 2, 4, and 6).

  • Precipitation: The tri-iodinated product (5-amino-2,4,6-triiodo-isophthalamide derivative) precipitates out of solution as the reaction proceeds due to the heavy iodine atoms increasing lipophilicity relative to the starting material.

  • Workup: Filter the precipitate. Wash with sodium bisulfite solution to remove unreacted iodine species (indicated by purple/brown color).

Data Summary: Key Derivatives

DerivativeStructure/R-GroupPrimary ApplicationKey Property
5-AIP (Core)

Supramolecular SynthonsHigh Crystallinity, H-Bond Donor
ABA (Pharma)

X-Ray Contrast PrecursorHigh Water Solubility, Biocompatible
Dansyl-AIP

(N-substituted)
Anion SensorFluorescent Response to Anions

Section 4: Application C - Post-Synthetic Modification (PSM) in MOFs

Context: While 5-aminoisophthalic acid is a common MOF linker (e.g., in IRMOF-3), the isophthalamide functionality is often introduced post-synthetically to create specific binding pockets within the MOF pores.

Concept: An amino-functionalized MOF (like UiO-66-NH2) acts as the solid support. An acid chloride or isocyanate is reacted with the framework's amino groups to generate the isophthalamide-like clefts inside the pores, enhancing selectivity for CO2 or toxic anion capture.

Visual Workflow: MOF Functionalization

MOFPSM MOF_NH2 Amino-MOF (UiO-66-NH2) (Porous Support) PSM Post-Synthetic Modification (Diffusion Controlled) MOF_NH2->PSM Reagent Isophthaloyl Chloride (Linker Precursor) Reagent->PSM MOF_Amide Isophthalamide-Functionalized MOF (Target Material) PSM->MOF_Amide App Application: Selective CO2 Capture (Amide-CO2 Interaction) MOF_Amide->App

Figure 2: Strategy for generating isophthalamide binding motifs within a porous Metal-Organic Framework via Post-Synthetic Modification.

References

  • Estroff, L. A., & Hamilton, A. D. (2004). Water-Soluble Receptors for the Recognition of Organic Anions. Chemical Reviews, 104(3), 1201–1218. Link

    • Foundational text on the "Hamilton Receptor" mechanism using the isophthalamide cleft.
  • Haavaldsen, J., et al. (1983).[6] X-ray contrast agents.[3][4][6][7][8] I. Synthesis of some derivatives of 5-amino-2,4,6-triiodoisophthalamide. Acta Pharmaceutica Suecica, 20(3), 219-232.[6] Link

    • Authoritative source on the industrial synthesis of iodinated contrast media
  • Cui, Y., et al. (2012). Metal–Organic Frameworks as Platforms for Functional Materials.[7][9][10] Chemical Reviews, 112(2), 1126–1162. Link

    • Comprehensive review covering the post-synthetic modific
  • Piletsky, S. A., et al. (2006). Molecular Imprinting of Polymers. Springer Series on Chemical Sensors and Biosensors. Link

    • Reference for the use of isophthalamide derivatives in creating molecularly imprinted polymers (MIPs).

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Troubleshooting & Optimization

Technical Support Center: 5-Amino-isophthalamide Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purity Imperative

Welcome to the Technical Support Center. If you are synthesizing 5-Amino-isophthalamide (or its N,N'-substituted derivatives like ABA for Iohexol/Iodixanol synthesis), you are likely dealing with a critical intermediate where purity dictates the safety of the final pharmaceutical agent.

The reduction of 5-nitroisophthalamide to the amine is chemically straightforward but kinetically treacherous. The "Valley of Death" in this synthesis is the formation of azo/azoxy dimers (colored impurities) and the persistence of unreacted nitro species .

This guide abandons generic advice. We focus on the chemical levers you can pull to separate these structurally similar contaminants.

Module 1: Troubleshooting Guide (Q&A)

Category A: Color & Oxidation Issues

Q1: My product is off-white to pink/brown even after crystallization. HPLC purity is >99%, but color persists. What is happening?

Diagnosis: This is the "Pink Water" phenomenon caused by trace azo/azoxy dimers or oxidation products (quinoid-like structures). These have high extinction coefficients; even ppm levels cause visible discoloration.

The Fix: The "Reduction-Adsorption" Protocol You cannot wash this out; you must chemically reduce it or physically trap it.

  • Preventative: Ensure your hydrogenation (Pd/C) runs to complete conversion. Azo compounds are intermediates; if you stop too early, they remain.

  • Corrective (Carbon Treatment):

    • Dissolve crude amine in Methanol/Water (3:1) at 50°C.

    • Add Activated Charcoal (SX Ultra or equivalent) at 5-10% w/w relative to the substrate.

    • Crucial Step: Stir for at least 60 minutes. Carbon adsorption is an equilibrium process, not instantaneous.

    • Filter hot through Celite to prevent carbon fines from contaminating the filtrate.

Q2: I see a new impurity growing during the workup at high pH. What is it?

Diagnosis: You are likely hydrolyzing the amide bond. While the isophthalamide core is stable, high pH (>12) and heat can generate the mono-acid/mono-amide impurity (Hydrolysis of one amide arm).

The Fix:

  • Maintain pH < 11 during neutralization.[1]

  • If using the "Acid-Base Swing" (see Module 2), perform the neutralization at

    
     to kinetically favor precipitation over hydrolysis.
    
Category B: Separation of Starting Material (The Nitro-Stubbornness)

Q3: I have 2-3% residual 5-nitroisophthalamide. It co-crystallizes with my product. How do I remove it without re-running the reaction?

Diagnosis: The nitro precursor and the amino product have similar solubilities in organic solvents, making standard recrystallization inefficient.

The Fix: The "Amine Salt Switch" Leverage the basicity of the amine group (


). The nitro group is neutral/non-basic.
  • Acidification: Dissolve your crude mixture in methanol.

  • Salt Formation: Add concentrated HCl (or ethanolic HCl). The 5-amino product forms the hydrochloride salt , which often has a distinct solubility profile or precipitates.

  • Filtration: The unreacted 5-nitro compound cannot form a salt and remains dissolved in the mother liquor (or remains solid if you choose a solvent where the salt is soluble but the nitro is not—usually water/alcohol mixtures).

  • Recovery: Filter the salt, then neutralize to recover the pure free base.

Module 2: Purification Protocols & Data

Protocol 1: The "Acid-Base Swing" Purification

Best for removing non-basic impurities (Nitro precursor, neutral dimers).

  • Dissolution: Suspend crude 5-amino-isophthalamide in Methanol (MeOH) (10 mL/g).

  • Acidification: Add HCl (37%) dropwise until pH < 2.

    • Observation: The mixture may clear as the amine protonates, then reprecipitate as the HCl salt.

  • Polishing: Add 5% w/w Activated Carbon. Heat to 50°C for 30 min. Filter hot.

  • Precipitation (The Swing):

    • Cool filtrate to 10°C.

    • Slowly add NaOH (aq) or Ammonia to pH 7-8.

    • Mechanism:[2][3][4] The free base is less soluble in water/MeOH mixtures than the salt. It will crash out.

  • Isolation: Filter the white solid. Wash with cold water (to remove NaCl).

Solubility Data for Solvent Selection

Use this table to design your recrystallization strategy.

Solvent System5-Amino-isophthalamide (Product)5-Nitro-isophthalamide (Impurity)Application
Water (Cold) Low SolubilityInsolubleWashing salts
Water (Hot, >80°C) Moderate SolubilityLow SolubilityRecrystallization (Poor yield)
Methanol Moderate SolubilityModerate SolubilityReaction Solvent
MeOH/Water (3:1) High Solubility (Hot) Low Solubility (Cold) Optimal Recrystallization
Dilute HCl Soluble (as Salt) InsolubleChemical Separation
DMF/DMSO Very SolubleSolubleAvoid (Hard to remove)

Module 3: Visualizing the Logic

Diagram 1: Impurity Origin & Control Pathway

This diagram illustrates where impurities come from and the specific "Gate" used to stop them.

ImpurityControl cluster_solutions Purification Gates Start 5-Nitro-isophthalamide Hydrogenation Hydrogenation (Pd/C) Start->Hydrogenation Nitroso Nitroso Intermediate Hydrogenation->Nitroso Step 1 Unreacted Residual Nitro Hydrogenation->Unreacted Kinetic Stall Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine Step 2 Azo Azo Dimer (Pink/Brown) Nitroso->Azo Coupling (Low H2 Pressure) Hydroxylamine->Azo Coupling Product 5-Amino-isophthalamide Hydroxylamine->Product Complete Reduction Carbon Gate 1: Carbon Adsorption (Removes Azo) Azo->Carbon AcidBase Gate 2: HCl Salt Formation (Removes Nitro) Unreacted->AcidBase

Caption: The reduction pathway showing how kinetic stalling leads to Azo impurities and the specific purification gates required to remove them.

Diagram 2: The "Acid-Base Swing" Workflow

A step-by-step decision tree for the purification process.

AcidBaseSwing Crude Crude Mixture (Amine + Nitro + Salts) Dissolve Dissolve in MeOH/Water Crude->Dissolve Acidify Add HCl (pH < 2) Dissolve->Acidify Filter1 Filter Insoluble Solids Acidify->Filter1 Residue1 Solids: Unreacted Nitro Inorganic Salts Filter1->Residue1 Discard Filtrate1 Filtrate: Amine-HCl Salt (Dissolved) Filter1->Filtrate1 Keep CarbonTreat Carbon Treatment (Optional for Color) Filtrate1->CarbonTreat Neutralize Neutralize with NaOH (pH 7-8) CarbonTreat->Neutralize Precipitate Product Precipitates (Free Base) Neutralize->Precipitate

Caption: The "Acid-Base Swing" isolates the product by exploiting the basicity of the amine group, leaving neutral impurities behind.

References

  • Synthesis and Purification of 5-Amino-isophthalamides (General Protocol)

    • Source: US Patent 6,441,235 B1.
    • Relevance: Describes the hydrogenation of 5-nitroisophthalamide and isolation via acid-addition salts (HCl) to ensure high purity.
    • Link:

  • Impurity Hydrolysis Strategy

    • Source: US Patent 7,863,484.
    • Relevance: Details the pH-controlled hydrolysis method (pH 12-13) to remove ester impurities without degrading the main amide.
    • Link:

  • Recrystallization Solvent Systems

    • Source: BenchChem Technical Data. "5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride."
    • Relevance: Identifies Methanol-Water (3:1) as an optimal solvent system for maximizing yield and purity during crystallization.[5]

    • Link:

  • Azo Dye Removal Mechanisms

    • Source: MDPI, Metals 2023. "Removal of Reactive Black 5 Azo Dye... by Reduction and Adsorption."
    • Relevance: Provides mechanistic insight into why adsorption (carbon) combined with reduction is necessary for removing azo-based color bodies.
    • Link:

Sources

common side reactions in the synthesis of 5-Amino-isophthalamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the troubleshooting and control of side reactions in the synthesis of 5-Amino-isophthalamide (specifically the


-disubstituted derivatives like ABA , a critical intermediate for non-ionic X-ray contrast media such as Iohexol and Iodixanol).

Executive Summary & Reaction Logic

The synthesis of 5-Amino-isophthalamide typically proceeds via a two-stage "Nitro-to-Amino" sequence:

  • Amidation: Aminolysis of Dimethyl 5-nitroisophthalate with an amine (e.g., 2,3-dihydroxypropylamine) to form the 5-nitro-isophthalamide intermediate.

  • Reduction: Catalytic hydrogenation (Pd/C) of the nitro group to the amino group.[1]

While the core chemistry appears straightforward, the impurity profile is sensitive to thermodynamic control and catalyst behavior. The most persistent issues are incomplete amidation (mono-esters) and azo/azoxy coupling during reduction.

Interactive Troubleshooting Guide (Q&A)

Module A: The Amidation Phase (Ester Amide)

Context: You are reacting dimethyl 5-nitroisophthalate with an amine in methanol or 2-methoxyethanol.

Q1: HPLC analysis shows a persistent peak at RRT ~0.9 relative to the intermediate. It won't disappear even with longer reflux. What is it?

  • Diagnosis: This is likely the Mono-methyl ester (5-nitro-isophthalamic acid methyl ester).

  • Root Cause:

    • Stoichiometry: Insufficient amine excess. While theoretical stoichiometry is 2:1, practical protocols require 2.1–2.4 equivalents to drive the equilibrium.

    • Solvent Effects: If using methanol, the reaction is reversible. The leaving group (methanol) must be removed or overwhelmed by amine concentration.

  • Corrective Action:

    • Do not simply extend reflux time; this promotes side reactions.

    • The "pH Swing" Protocol: Post-reaction, treat the crude mixture with aqueous NaOH (pH 12–13) for 15–30 minutes. This selectively hydrolyzes the stubborn mono-ester into the mono-acid, which is highly water-soluble and easily rejected during the crystallization of the product [1].

Q2: We are observing a "dimer" impurity before the reduction step. How can two isophthalate rings couple during amidation?

  • Diagnosis: This is often a misidentified Transamidation Dimer or an aggregate, but in high-temperature melts, it can be an Imide formation where one amine attacks two ester groups from different rings (cross-linking).

  • Prevention: Maintain reaction temperatures below 110°C. If using a melt process (solvent-free), ensure high agitation rates to prevent local hotspots where amine concentration is low relative to the ester.

Module B: The Reduction Phase (Nitro Amino)

Context: Hydrogenation of 5-nitro-isophthalamide using Pd/C.

Q3: The product is isolated as a pink or violet solid instead of white/off-white. NMR is clean.

  • Diagnosis: Trace Azo or Azoxy coupling byproducts.

  • Mechanism: Nitro reduction proceeds via a Nitroso (

    
    ) and Hydroxylamine (
    
    
    
    ) intermediate. Condensation between
    
    
    and
    
    
    (or
    
    
    ) forms colored azo/azoxy dimers.
  • Root Cause:

    • Hydrogen Starvation: If

      
       mass transfer is slow (poor agitation), the concentration of partially reduced intermediates increases, favoring coupling.
      
  • Corrective Action:

    • Decolorization: Treat the aqueous solution of the amine (or its HCl salt) with Sodium Dithionite (

      
      ) or Sodium Bisulfite.[2] This chemically reduces the colored azo bonds [2].
      
    • Process Control: Increase hydrogen pressure or agitation speed to ensure the reaction stays in the "kinetic regime" (rapid reduction to amine) rather than the "thermodynamic regime" (coupling).

Q4: The reaction stalls at 95% conversion. Fresh catalyst doesn't help.

  • Diagnosis: Catalyst Poisoning or Substrate Inhibition.

  • Root Cause: If the starting nitro-amide was not purified, residual free amine (from Step 1) can coordinate strongly to the Pd surface, inhibiting activity.

  • Protocol: Ensure the nitro-intermediate is washed free of excess amine (using dilute acid wash) before hydrogenation.

Impurity Profile & Pathway Visualization

The following diagram maps the critical control points where the synthesis deviates from the target pathway.

SynthesisPathways Start Dimethyl 5-nitroisophthalate MonoEster Impurity: Mono-methyl Ester (Incomplete Amidation) Start->MonoEster Insufficient Amine or Low Temp NitroAmide Intermediate: 5-Nitro-isophthalamide Start->NitroAmide + Amine (2.2 eq) Main Path MonoAcid Impurity: Mono-Acid (Hydrolysis Product) MonoEster->MonoAcid pH 12 Hydrolysis (Purification Step) Nitroso Transient: Nitroso/Hydroxylamine NitroAmide->Nitroso H2, Pd/C Reduction Start AzoDimer Impurity: Azo/Azoxy Dimer (Colored Side Product) Nitroso->AzoDimer H2 Starvation (Coupling) Target Target: 5-Amino-isophthalamide Nitroso->Target Rapid H2 uptake AzoDimer->Target Na2S2O4 (Decolorization)

Caption: Figure 1. Reaction network showing the primary synthetic route (Blue) and critical deviation points leading to Mono-ester and Azo impurities (Red).

Standardized Data & Specifications

Key Impurity Limits (Typical for Pharma Grade)
Impurity TypeChemical IdentityOrigin StepLimit (HPLC Area %)Removal Strategy
Mono-Ester 5-nitro-isophthalamic acid methyl esterAmidation< 0.10%Hydrolysis at pH 12–13 [1]
Dimer Azoxy-bis(isophthalamide)Reduction< 0.05%Sodium Dithionite treatment [2]
Free Amine 3-amino-1,2-propanediol (or similar)Reagent< 0.5%Acid wash / Resin capture
Halides Chloride/BromideSalt formationN/AControlled by washing
Recommended Protocol Parameters
  • Amidation Solvent: 2-Methoxyethanol (preferred for solubility) or Methanol (requires pressure).

  • Amidation Temp: Reflux (approx. 65–110°C depending on solvent).

  • Reduction Catalyst: 5% Pd/C (50% water wet).

  • Reduction pH: Neutral to slightly acidic (HCl salt formation prevents amine oxidation).

References

  • Homestad, O. (2011). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide. European Patent EP2289870B1. GE Healthcare AS.[1][3] Link

  • Cervinka, J. et al. (2011). Process for decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide. European Patent Application EP2281807A1. GE Healthcare AS.[1][3] Link

  • Desantis, N. et al. (2002). Preparation of 5-amino-isophthalamides. U.S. Patent 6,441,235. Bracco Imaging SpA.[3] Link

Sources

Technical Support Center: 5-Amino-isophthalamide Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and process chemists working with 5-Amino-isophthalamide (and its derivatives like 5-aminoisophthalic acid) in the synthesis of high-performance polyamides or supramolecular assemblies.

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Troubleshooting Polycondensation, Solubility, and Gelation Issues Applicable Chemistries: Aramid Synthesis, Supramolecular Self-Assembly, Dendrimer Precursors

Part 1: Diagnostic Matrix

Before modifying your protocol, identify your primary failure mode using the matrix below.

Symptom Probable Cause Immediate Action
"Brick Dust" Precipitation Premature chain precipitation due to H-bonding.Add LiCl (5-8 wt%) or CaCl₂ to the solvent system.
Uncontrollable Gelation Crosslinking via pendant amide attack (Imidization).Reduce reaction temperature to <0°C during electrophile addition.
Low Viscosity / Low MW Stoichiometric imbalance or moisture contamination.Verify monomer purity (>99.5%) and solvent dryness (<50 ppm H₂O).
Opaque/Cloudy Solution Physical aggregation (Supramolecular jamming).Heat to 80-100°C temporarily to break physical gels (thixotropic check).

Part 2: Critical Troubleshooting Guides

Issue 1: The Monomer Won't Dissolve (Solubility & Solvation)

Context: 5-Amino-isophthalamide contains strong hydrogen-bond donors (Amide + Amine) and acceptors (Carbonyls). In non-polar or even standard polar solvents, it stacks efficiently, preventing polymerization.

Q: I am using NMP/DMAc, but the reaction mixture remains heterogeneous. How do I fix this?

A: Standard amide solvents are often insufficient for this monomer due to its high cohesive energy density. You must disrupt the intermolecular hydrogen bond network.

  • The Salt Effect: Add an inorganic salt to your solvent before adding the monomer.

    • Protocol: Dissolve Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) in anhydrous NMP or DMAc to a concentration of 5–8 wt% .

    • Mechanism: The Li⁺ ions coordinate with the carbonyl oxygens of the amide groups, disrupting inter-chain H-bonds and increasing the solubility of the growing polymer chain (Salting-in effect).

  • Heat-Cool Cycle: Heat the solvent/salt mixture to 100°C to ensure complete dissolution, then cool to room temperature before adding the 5-amino-isophthalamide.

  • Solvent Choice: Switch to HMPA (Hexamethylphosphoramide) only if strictly necessary (safety warning: carcinogen). Otherwise, DMAc/LiCl is the industry standard for aramids.

Issue 2: Unwanted Crosslinking (Gelation)

Context: You are likely reacting the 5-amino group with a diacid chloride (e.g., Terephthaloyl Chloride). However, the pendant primary amide groups (


) on the isophthalamide ring are also nucleophilic, albeit less so than the amine.

Q: My reaction solidifies into an irreversible gel halfway through addition. Is this crosslinking?

A: Yes. If the amine reaction is too slow or the temperature is too high, the acid chloride will attack the pendant amide nitrogen, forming an imide linkage (branching point).

Corrective Protocol:

  • Temperature Control: The selectivity of Amine vs. Amide is kinetically controlled.

    • Cool the reactor to -10°C to 0°C using an ice/salt bath or cryostat.

    • Add the acid chloride (electrophile) slowly. At this temperature, the amine (

      
      ) reacts rapidly, while the amide (
      
      
      
      ) is kinetically inert.
  • Base Selection: Use a hindered base or a specific scavenger.

    • Avoid strong bases that might deprotonate the amide nitrogen.

    • Use Propylene Oxide or Pyridine as an acid scavenger. Propylene oxide is preferred in industrial aramid synthesis as it scavenges HCl without forming a precipitating salt that hinders stirring.

Issue 3: Low Molecular Weight (Stoichiometry)

Context: Step-growth polymerization (polycondensation) relies on the Carothers equation. Even a 1% deviation from 1:1 stoichiometry limits the Degree of Polymerization (DP) significantly.

Q: My polymer precipitates when poured into water but forms a brittle powder, not a film. Why?

A: Brittle powder indicates low molecular weight (Oligomers).

  • Purity Check: 5-Amino-isophthalamide is often synthesized from nitro-isophthalic acid. Residual nitro compounds or isophthalic acid impurities will upset the stoichiometry. Ensure monomer purity is >99.5% via HPLC.

  • Moisture Kill: Acid chlorides hydrolyze instantly with moisture.

    • Did you dry your solvent? NMP/DMAc are hygroscopic. Distill over CaH₂ or use molecular sieves (4Å).

    • Troubleshooting Step: Add a 1-2% excess of the diacid chloride to account for hydrolysis by residual moisture, but only if you have confirmed the solvent is the moisture source.

Part 3: Reaction Mechanism & Pathway

The following diagram illustrates the competition between the desired linear polymerization and the unwanted crosslinking pathway.

G cluster_conditions Critical Control Parameters Monomer 5-Amino-isophthalamide (Nucleophile) Linear Linear Polyamide (Desired Product) Monomer->Linear Path A: Amine Attack (-NH2) Fast, Low Temp (<0°C) Crosslink Imide Crosslink (Gelation/Defect) Monomer->Crosslink Path B: Amide Attack (-CONH2) Slow, High Temp (>20°C) Electrophile Terephthaloyl Chloride (Electrophile) Electrophile->Linear Electrophile->Crosslink Temp Temp: < 0°C Solvent Solvent: NMP + LiCl

Caption: Kinetic competition between amine-driven linear polymerization (Path A) and amide-driven crosslinking (Path B).

Part 4: Experimental Reference Data

Solvent System Compatibility Table
Solvent SystemSolubility RatingSuitability for PolymerizationNotes
Water Low/ModerateNo Hydrolyzes acid chlorides.
Methanol/Ethanol ModerateNo Reacts with acid chlorides (Esters).
DMF GoodCaution Can decompose at high T; amine impurities.
NMP (Pure) PoorNo Monomer likely to aggregate/precipitate.
NMP + 5% LiCl Excellent High Industry standard for Aramids.
DMAc + 5% LiCl Excellent High Alternative to NMP; slightly lower BP.
Standard Protocol Summary (Covalent Synthesis)
  • Preparation: Dry NMP over molecular sieves for 24h. Dry LiCl at 150°C in vacuum for 4h.

  • Dissolution: Charge reactor with NMP and LiCl. Heat to 100°C until dissolved. Cool to 20°C . Add 5-Amino-isophthalamide.[1][2][3][4] Stir until clear.

  • Cooling: Cool solution to -5°C to 0°C .

  • Polymerization: Add stoichiometric amount of Terephthaloyl Chloride (powder) in portions over 30 mins.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temp (25°C) for 2-4 hours. Viscosity should increase significantly.

  • Workup: Pour viscous solution into excess water/methanol blend (high shear mixing) to precipitate polymer fibers. Wash with hot water to remove LiCl.

References

  • Sava, I., et al. (2001).[5] "Synthesis and properties of polyterephthalamides with ester pendent groups." Materials Science. (Discusses the reactivity of 5-amino-isophthalamide derivatives in polycondensation).

  • National Chemical Laboratory. (2012). "Synthesis and Characterization of Polyamides Containing Flexibilizing Groups." (Details the use of LiCl/DMAc systems for isophthalamide solubility).

  • BenchChem. (2024). "5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride: Synthesis Pathways." (Provides data on the solubility and stability of the monomer).

  • Study Mind. (2024). "Reactivity of Amines: Nucleophilic Addition-Elimination." (Fundamental mechanism of amine vs amide competition).

Sources

preventing discoloration of 5-Amino-isophthalamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Discoloration

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 5-Amino-isophthalamide has turned yellow/brown. What is causing this discoloration?

A1: The discoloration of 5-Amino-isophthalamide, an aromatic amine, is primarily due to oxidative degradation. The primary amino group (-NH₂) on the aromatic ring is susceptible to oxidation when exposed to atmospheric oxygen and/or light. This initial oxidation can trigger a cascade of reactions, including the formation of highly colored polymeric impurities.

The process often begins with the formation of radical cations, which can then couple to form dimers and larger oligomers. These extended conjugated systems absorb visible light, resulting in the observed yellow to brown coloration. The rate of this degradation is accelerated by several factors:

  • Exposure to Air (Oxygen): Oxygen acts as the primary oxidizing agent.

  • Exposure to Light: UV and visible light can provide the energy to initiate the oxidation process (photo-oxidation).

  • Presence of Metal Ions: Trace metal impurities can catalyze oxidation reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

OxidationMechanism cluster_Initiation Initiation cluster_Propagation Propagation & Dimerization cluster_Termination Termination Amine 5-Amino-isophthalamide (Colorless) Radical Amine Radical Cation Amine->Radical O₂, Light, Heat, Metal Ions Dimer Dimerized Intermediates (e.g., Azo/Hydrazo) Radical->Dimer Coupling Reactions Polymer Colored Polymeric Impurities (Yellow/Brown) Dimer->Polymer Further Oxidation & Polymerization

Q2: How can I prevent the discoloration of my 5-Amino-isophthalamide during storage?

A2: Proper storage is the most critical step in preventing discoloration. The goal is to minimize exposure to oxygen, light, and moisture.

Recommended Storage Conditions:

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents oxidation by displacing atmospheric oxygen.
Temperature Store in a cool, dark place, ideally refrigerated (<15°C).Reduces the rate of degradation reactions.
Light Use amber or opaque containers.Protects the compound from photo-oxidation initiated by UV and visible light.
Moisture Store in a tightly sealed container in a dry environment or desiccator.Aromatic amines can be hygroscopic, and moisture can facilitate degradation.

Protocol for Storage Under Inert Gas:

  • Place the 5-Amino-isophthalamide in a suitable vial or container.

  • Insert a long needle or cannula connected to a regulated source of inert gas (Argon or Nitrogen) into the container, with the tip below the level of the opening.

  • Place a second, shorter needle in the headspace to act as a vent.

  • Gently flush the container with the inert gas for 1-2 minutes to displace the air.

  • Remove the vent needle first, followed by the gas inlet needle, and immediately seal the container tightly.

  • For added protection, wrap the container in aluminum foil or place it in a light-blocking secondary container.

Q3: My compound is already discolored. Can I purify it?

A3: Yes, discolored 5-Amino-isophthalamide can often be purified to remove the colored impurities. Two common methods are basic hydrolysis of certain impurities followed by crystallization, and standard recrystallization. The hydrochloride salt form is often more stable and easier to handle during purification.[1][2]

Method 1: Purification via Basic Hydrolysis (for specific impurities)

This method is particularly effective for removing impurities such as ABA (5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide) monomethylester and ABA dimer, which can form during synthesis.[2][3][4]

Protocol:

  • Dissolve the impure 5-Amino-isophthalamide derivative in deionized water.

  • At room temperature (20-25°C), slowly add a 50% (w/w) aqueous solution of sodium hydroxide to raise the pH to between 12.5 and 13.0.[3]

  • Stir the solution for 10-20 minutes. This hydrolyzes the ester and dimer impurities into more soluble forms.

  • Carefully re-acidify the solution to a pH of approximately 3.0 using hydrochloric acid.

  • The purified product can then be isolated by crystallization, filtration, and washing.

Method 2: Recrystallization from a Solvent System

For general purification from colored oxidation products, recrystallization is a standard technique. The hydrochloride salt is often preferred for its better handling and crystallization properties.[5][6]

Protocol for Forming and Recrystallizing the Hydrochloride Salt:

  • Dissolve the crude, discolored 5-Amino-isophthalamide in a suitable solvent like 2-methoxyethanol or ethanol at an elevated temperature (e.g., 60°C).[5][6]

  • Filter the hot solution to remove any insoluble material.

  • Slowly add a solution of hydrogen chloride in ethanol (ethanolic HCl) to the filtrate until the solution is strongly acidic.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath (to ~0°C) to induce crystallization of the hydrochloride salt.

  • Collect the crystals by filtration.

  • Wash the crystals with cold ethanol, followed by a non-polar solvent like ether, to remove residual impurities and solvent.

  • Dry the purified crystals under vacuum at a moderate temperature (e.g., 60°C).[5][6]

Q4: Are there any chemical stabilizers I can add to prevent discoloration?

A4: Yes, the addition of antioxidants can significantly inhibit the oxidative degradation of aromatic amines. These stabilizers work by scavenging free radicals that initiate the discoloration process.

Commonly Used Stabilizers for Aromatic Amines:

Stabilizer TypeExample(s)Mechanism of ActionTypical Concentration
Phenolic Antioxidants Butylated Hydroxytoluene (BHT)Donates a hydrogen atom to peroxy radicals, terminating the radical chain reaction.[7][8]0.01 - 0.2% (w/w)
Hindered Amine Light Stabilizers (HALS) Derivatives of TetramethylpiperidineAct as radical scavengers in a regenerative cycle, providing long-term protection against photo-oxidation.[9]Varies by application

Note: While effective, the addition of stabilizers introduces another component to your system. This must be taken into account for your specific application, as it may interfere with downstream reactions or analyses. Always test the compatibility and potential interference of any additive on a small scale first.

Stabilization Radical Peroxy/Alkyl Radicals (Initiate Degradation) Product Stable, Non-Radical Products Radical->Product Reaction with Stabilizer Stabilizer Antioxidant (e.g., BHT, HALS) Stabilizer->Product

Analytical Verification of Purity

To confirm the purity of your 5-Amino-isophthalamide before and after any purification steps, High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique.

Example HPLC Method for Purity Assessment:

A stability-indicating method is crucial to separate the parent compound from its potential degradation products. While the exact conditions may need to be optimized for your specific derivative and instrument, a reverse-phase HPLC method is a common starting point.

HPLC ParameterSuggested Conditions
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., 10 mM Ammonium Bicarbonate, pH adjusted)
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, increasing over time to elute more hydrophobic impurities.
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength where the parent compound and expected impurities absorb (e.g., 242 nm).[10]
Column Temperature 30-40°C

Forced Degradation Studies:

To ensure your HPLC method is truly "stability-indicating," you should perform forced degradation studies on a sample of your material. This involves intentionally degrading the compound under various stress conditions to generate potential impurities. The goal is to demonstrate that your analytical method can separate these degradation products from the main peak.

Typical Forced Degradation Conditions:

  • Acid Hydrolysis: 0.1 M HCl at room temperature or slightly elevated (e.g., 60°C).[11]

  • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated.[11]

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Heat the solid or a solution at a high temperature (e.g., 80°C).

  • Photostability: Expose the compound to a controlled light source (UV and visible light) as per ICH Q1B guidelines.[11]

By analyzing the samples from these stress conditions, you can confirm that any new peaks corresponding to degradation products are well-resolved from the peak of the pure 5-Amino-isophthalamide.

References

  • Sharma, M. & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC. Available at: [Link]

  • GE Healthcare AS. (2011). Preparation of 5-amino-isophthalamides. EP1131280B1. Google Patents.
  • GE Healthcare AS. (2009). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X. US20090287019A1. Google Patents.
  • GE Healthcare AS. (2011). bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X. EP2289870A1. EPO. Available at: [Link]

  • Yehye, W. A., et al. (2015). Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A Review. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (2023). Hindered amine light stabilizers. Wikipedia. Available at: [Link]

  • GE Healthcare AS. (2014). Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents. EP2289870B1. Google Patents.
  • BHT (Butylated Hydroxytoluene). (n.d.). Kao Corporation. Available at: [Link]

  • Sitter, J. D., & Vannucci, A. K. (2021). Photocatalytic Oxidative Coupling of Arylamines for the Synthesis of Azoaromatics and the Role of O2 in the Mechanism. Journal of the American Chemical Society, 143(7), 2938–2943. Available at: [Link]

  • Lickes, J. P., et al. (2017). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis, 8(1), 174-184. Available at: [Link]

  • GE Healthcare AS. (2011). Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate. EP2281807A1. Google Patents.
  • GE Healthcare AS. (2011). A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents. EP2281804A1. Google Patents.
  • GE Healthcare AS. (2002). Preparation of 5-amino-isophthalamides. US6441235B1. Google Patents.
  • PW Solutions. (2023, January 16). Aniline and other arylamines are usually colourless but get coloured on storage due to... [Video]. YouTube. Available at: [Link]

  • Lickes, J. P., et al. (2014). Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. Environmental Science & Technology, 48(19), 11431–11440. Available at: [Link]

  • GE Healthcare AS. (2001). Preparation of 5-amino-isophthalamides. EP1131280B1. Google Patents.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). AZoM.com. Available at: [Link]

  • GE Healthcare AS. (2002). Preparation of 5-amino-isophthalamides. US6441235B1. Google Patents.
  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]

  • Singh, R., & Raza, K. (2014). Forced Degradation Studies: A Mechanistic Approach. Trends in Drug Delivery, 1(2).
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(3).
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • Holland, P., & Kelly, M. (2007). Improved high-performance liquid chromatographic method for the determination of domoic acid and analogues in shellfish: Effect of pH. Journal of Chromatography A, 1142(2), 194-199. Available at: [Link]

  • Forced Degradation Studies. (n.d.). SciSpace. Available at: [Link]

  • de Oliveira, M. A. L., & de Souza, A. C. B. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 25(18), 4199. Available at: [Link]

  • Ciba Specialty Chemicals Corporation. (2007). Hindered amine light stabilizer, methods of making, and compositions. US20070072964A1. Google Patents.
  • Gabel, D. (2008). New Breakthroughs in Hindered Amine Light Stabilizer Performance. ResearchGate. Available at: [Link]

  • American Cyanamid Company. (1959). Stabilization of aromatic amines. US2927136A. Google Patents.
  • Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Available at: [Link]

  • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. (n.d.). Impactfactor.org. Available at: [Link]

  • HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. (n.d.). SIELC Technologies. Available at: [Link]

  • Synthesis of 5-(N-2,3-Dihydroxypropylacetamido)-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide. (n.d.). PrepChem.com. Available at: [Link]

  • What's the reason that alkanolamines change their color at storage?. (2020, November 27). Chemistry Stack Exchange. Available at: [Link]

  • Aromatic amines: use in azo dye chemistry. (n.d.). IMR Press. Available at: [Link]

  • Aromatic Amine - Reactions. (n.d.). Save My Exams. Available at: [Link]

  • Oxidative coupling. (n.d.). Wikipedia. Available at: [Link]

  • Butylated hydroxytoluene. (n.d.). Wikipedia. Available at: [Link]

  • BUTYLATED HYDROXYTOLUENE (BHT). (n.d.). Ataman Kimya. Available at: [Link]

  • Catalyst- and Solvent-Free Aerobic Oxidative Coupling of Amines to Imines: Revisiting a Misunderstood Transformation. (2023). National Institutes of Health. Available at: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (n.d.). National Institutes of Health. Available at: [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. (n.d.). Sultan Qaboos University Journal For Science. Available at: [Link]

Sources

challenges in the scale-up of 5-Amino-isophthalamide production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational 🟢
Topic: Troubleshooting Scale-Up, Hydrogenation Safety, and Impurity Profiling

Executive Summary: The Scale-Up Landscape

5-Amino-isophthalamide (and its N-substituted derivatives like ABA) is a critical intermediate in the synthesis of non-ionic X-ray contrast agents (e.g., Iohexol, Iodixanol) and high-performance Metal-Organic Frameworks (MOFs).

The transition from bench (grams) to pilot (kilograms) is non-linear, primarily due to three factors:

  • Thermal Hazard: The catalytic hydrogenation of the nitro-precursor is highly exothermic (

    
    ).
    
  • Impurity Persistence: The formation of colored azo/azoxy dimers and persistent mono-ester byproducts.

  • Physical Handling: The product often forms thixotropic slurries that clog industrial filters.

Critical Reaction Pathways & Impurities

Before troubleshooting, you must visualize the "Hidden" reaction pathways. The reduction of the nitro group is not a single step; it proceeds through reactive intermediates that cause the most common scale-up failures.

ReactionPathway Nitro 5-Nitro-isophthalamide (Starting Material) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso + H2 (Fast) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + H2 Azoxy Azoxy Dimer (Colored Impurity) Nitroso->Azoxy Condensation (Low H2 Availability) Amine 5-Amino-isophthalamide (Target Product) Hydroxyl->Amine + H2 (Slow Step) Hydroxyl->Azoxy Condensation Azo Azo Dimer (Pink/Brown Impurity) Azoxy->Azo Partial Reduction

Figure 1: Mechanistic pathway of nitro-reduction. Note that "hydrogen starvation" (mass transfer limitation) at the Nitroso/Hydroxylamine stage leads to irreversible colored dimer formation.

Troubleshooting Guides (Q&A)

Module A: Hydrogenation & Thermal Safety

Q: Why does my reaction exotherm spike unpredictably at the 1kg scale, despite working perfectly at 50g?

Diagnosis: You are likely experiencing Mass Transfer Limitation coupled with Catalyst Induction . At 50g, hydrogen gas saturation in the solvent is rapid. At 1kg, if the agitation speed is not scaled to maintain the same


 (volumetric mass transfer coefficient), the reaction becomes hydrogen-starved.
  • Consequence: The catalyst surface becomes saturated with nitro-intermediate. When hydrogen finally dissolves, the accumulated intermediates react simultaneously, releasing a massive heat spike (thermal runaway).

Protocol: The "Safe-Start" Hydrogenation

  • Catalyst Paste: Do not add dry Pd/C. Premix 5% Pd/C (50% wet) with water to form a flowable paste.

  • Cold Pressurization:

    • Charge reactor with solvent and substrate.

    • Purge with

      
      .
      
    • Pressurize with

      
       to 5 bar at 20°C (Cold).
      
    • Only then begin heating to reaction temperature (typically 50-60°C).

  • Agitation: Ensure the impeller creates a vortex that pulls headspace gas into the liquid. If using a standard anchor stirrer, you will fail. Use a Gas-Entrainment Impeller (e.g., hollow shaft or Rushton turbine).

Q: The reaction stalls at 95% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Catalyst Poisoning or Pore Blocking . 5-amino-isophthalamide has low solubility in methanol/water mixtures. As the reaction proceeds, the product may precipitate onto the catalyst pores, blocking active sites.

Solution:

  • Solvent Check: Ensure the solvent volume is sufficient to keep the amine soluble at reaction temperature, not just the nitro starting material.

  • Temperature Ramp: Increase temperature by 10°C near the end of the reaction to solubilize product crusts on the catalyst.

Module B: Impurity & Color Management

Q: My final product is pink/brown. Recrystallization isn't removing the color.

Diagnosis: Presence of Azo/Azoxy Dimers (See Figure 1). These impurities are formed when the reduction is too slow or hydrogen pressure is too low. They are highly conjugated chromophores, visible even at ppm levels. They co-crystallize with the product, making removal by standard recrystallization nearly impossible.

Corrective Workflow:

  • Prevention (Root Cause): The reaction must not starve of Hydrogen. Increase pressure (to >10 bar) or agitation.

  • Remediation (The "Carbon Polish"):

    • Do not crystallize yet.

    • While the reaction mixture is still hot and the product is dissolved, add Activated Carbon (specifically grades with high mesoporosity for large organic molecules, e.g., Norit SX Ultra).

    • Stir for 1 hour.

    • Hot filter before cooling.

Q: HPLC shows a persistent impurity at RRT 1.1. What is it?

Diagnosis: Likely the Monomethyl Ester (if using methanol solvent) or Mono-amide (incomplete amidation). In the synthesis of N-substituted isophthalamides (like ABA), the monomethyl ester is a notorious impurity that resists crystallization.[1]

The "pH Swing" Purification Protocol (High Authority Technique): Reference: U.S. Patent 6,441,235 [1]

  • Hydrolysis: Treat the crude aqueous solution with NaOH to raise pH to 12.0–13.0 .

  • Hold: Stir for 30–60 minutes. This selectively hydrolyzes the ester impurity to the acid form (which is highly soluble in water) without hydrolyzing the robust amide bonds of the product.

  • Isolation: Acidify to pH 3.0–4.0. The product precipitates, while the hydrolyzed impurity remains in the mother liquor.

Module C: Physical Processing (Filtration)

Q: Filtration takes 24 hours. The cake cracks and flow stops.

Diagnosis: Formation of Fines or Thixotropic Slurry . Rapid cooling or "crash" precipitation creates microscopic needles that pack tightly, blocking filter cloth pores.

Optimization: Controlled Crystallization

Parameter"Crash" Method (Avoid)Optimized Scale-Up Method
Cooling Rate 20°C / 10 mins5°C / hour (Linear Ramp)
Seeding NoneAdd 0.5% Seed Crystals at Cloud Point
Anti-solvent Dump additionDosing pump over 2 hours
Result Fine needles (

)
Agglomerated chunks (

)

Scale-Up Decision Matrix: Batch vs. Flow

For multi-kilogram to ton-scale production, switching from Batch to Continuous Flow is strongly recommended to mitigate thermal risks.

DecisionTree Start Scale Requirement Scale > 100 kg/year? Start->Scale Batch Batch Reactor (Standard) Scale->Batch No Flow Continuous Flow (Recommended) Scale->Flow Yes Batch_Advice Requires: - Cryogenic Cooling - Dilute Conditions (<0.2 M) - Long Cycle Times Batch->Batch_Advice Flow_Advice Advantages: - High T/P Tolerance - No Headspace (Safety) - 100x Heat Transfer Flow->Flow_Advice

Figure 2: Decision matrix for process technology selection. Flow chemistry is superior for nitration and hydrogenation steps due to heat transfer efficiency.

References

  • Homestad, O. et al. (2002). Process for the preparation of 5-amino-isophthalamides. U.S. Patent 6,441,235.[1][2]

    • Key Insight: Describes the pH 12-13 hydrolysis method for removing ester impurities.
  • Cervantes, I. et al. (2011).[1] Continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. European Patent EP2281804A1.

    • Key Insight: Details the transition from batch to continuous flow for iodin
  • Pattanayak, D. et al. (2023).[1] Facile Scale-Up of the Flow Synthesis of Silver Nanostructures. MDPI.

    • Key Insight: General principles of flow chemistry scale-up applicable to exothermic reductions.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

    • Key Insight: Fundamental solubility data for amino-acid-like structures in alcohol/w

Disclaimer: This guide is for informational purposes for qualified researchers. Always perform a Process Safety Screening (DSC/ARC) before scaling up exothermic reactions.

Sources

Technical Support Center: 5-Amino-isophthalamide Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Identification & Remediation of Byproducts in 5-Amino-isophthalamide Synthesis Reference ID: TRBL-5AI-2024

Executive Summary

The synthesis of 5-amino-isophthalamide derivatives (a critical scaffold for non-ionic X-ray contrast agents like Iohexol and Iodixanol) is deceptive in its simplicity. While the core transformation involves the amidation of 5-nitroisophthalate followed by catalytic hydrogenation, the impurity profile is complex.

This guide addresses the three most critical failure points:

  • Incomplete Amidation: Persistence of mono-ester intermediates.

  • Reduction Coupling: Formation of colored azo/azoxy dimers.

  • Hydroxylamine Arrest: Incomplete reduction of the nitro group.

Module 1: The Amidation Stage (Ester Impurities)

User Question: "I am detecting a persistent impurity at RRT ~1.2 in my HPLC trace after the amidation of dimethyl 5-nitroisophthalate. It resists recrystallization. What is it?"

Expert Diagnosis: You are likely seeing the Mono-methyl ester intermediate . In the conversion of Dimethyl 5-nitroisophthalate to 5-nitro-isophthalamide (often using 3-amino-1,2-propanediol or ammonia), the first ester group reacts rapidly, but the second becomes sterically hindered and electronically deactivated, leading to a "stalled" reaction.

The Mechanism: The electron-withdrawing nitro group activates the first ester. Once converted to an amide, the ring becomes less electron-deficient, slowing the second nucleophilic attack.

Troubleshooting Protocol:

ParameterRecommended AdjustmentRationale
Temperature Increase reflux temp (e.g., from 65°C to >80°C if solvent allows).Overcomes the activation energy barrier for the second amidation.
Stoichiometry Ensure >2.2 eq. of amine.Drives equilibrium; the second equivalent acts as a base to neutralize generated alcohol.
Remediation Base Hydrolysis (The "pH Swing") The mono-ester is lipophilic and hard to separate. Hydrolyze it to the Mono-acid (highly polar) by adjusting pH to 12-13 for 1-2 hours, then precipitate the product at acidic pH. The mono-acid stays in the mother liquor.
Module 2: The Reduction Stage (Azo/Azoxy Dimers)

User Question: "My final 5-amino product has a slight yellow/orange tint even after carbon filtration. The HPLC purity is >99%, but the color persists. Is this contamination?"

Expert Diagnosis: This is the classic signature of Azo (–N=N–) or Azoxy (–N=N(O)–) dimers . These impurities have extremely high extinction coefficients; even trace amounts (<0.1%) cause visible discoloration. They form when the reduction pathway bifurcates due to insufficient hydrogen availability or high pH.

The "Danger Zone" Pathway: If the intermediate Nitroso species accumulates, it condenses with Hydroxylamine species to form Azoxy dimers.

ReductionPathway Nitro Nitro-Isophthalamide (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso + 2H Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2H Azoxy Azoxy Dimer (Colored Impurity) Nitroso->Azoxy Condensation with Hydroxyl Amine 5-Amino-Isophthalamide (Target Product) Hydroxyl->Amine + 2H (Slow Step) Azo Azo Dimer (Colored Impurity) Azoxy->Azo Partial Red. Hydrazo Hydrazo Dimer (Colorless) Azo->Hydrazo + 2H Hydrazo->Amine Cleavage (Difficult)

Figure 1: The reduction cascade showing the bifurcation point where Nitroso and Hydroxylamine intermediates condense to form colored Azoxy/Azo dimers.[1][2][3]

Remediation Protocol (The Dithionite Bleach): Standard hydrogenation often fails to cleave the Azo bond once formed.

  • Chemical Reduction: Treat the aqueous reaction mixture with Sodium Dithionite (Na₂S₂O₄) at pH 4-5.

  • Mechanism: Dithionite specifically reduces the colored Azo (–N=N–) bond to the colorless Hydrazo (–NH–NH–) bond.

  • Purification: The Hydrazo dimer typically has different solubility and can be removed during the crystallization of the HCl salt.

Module 3: Analytical Forensics (HPLC)

User Question: "I cannot separate the hydroxylamine intermediate from the main amine peak. They co-elute on C18."

Expert Diagnosis: 5-amino-isophthalamides are highly polar. On standard C18 columns, they suffer from "phase collapse" or poor retention, causing impurities to bunch up at the solvent front or co-elute.

Recommended Method: Ion-Pair Chromatography You must mask the amine functionality to increase retention and selectivity.

ComponentSpecificationPurpose
Column C18 Polar Embedded (e.g., Waters SymmetryShield or similar)Prevents pore dewetting in highly aqueous phases.
Mobile Phase A Water + 10-20 mM Octanesulfonic Acid (OSA) or Heptafluorobutyric Acid (HFBA).Ion-Pairing Agent: OSA pairs with the amine, making it effectively lipophilic and increasing retention (

).
Mobile Phase B Acetonitrile / Methanol (50:50)Organic modifier.
Gradient 0-15% B over 20 mins.Shallow gradient is required due to the similar polarities of the amine and hydroxylamine.
Detection UV @ 240-254 nmThe aromatic ring absorption is strong here.

Troubleshooting Decision Tree:

Troubleshooting Start Impurity Detected CheckRT Check Retention Time (RT) Start->CheckRT LateEluter RT > Main Peak (Non-Polar) CheckRT->LateEluter EarlyEluter RT < Main Peak (Polar) CheckRT->EarlyEluter ColorCheck Is Solution Colored? (Yellow/Orange) LateEluter->ColorCheck HydroxylAmine Hydroxylamine Intermediate EarlyEluter->HydroxylAmine Close Elution MonoAcid Hydrolysis Product (Mono-Acid) EarlyEluter->MonoAcid Solvent Front Dimer Azo/Azoxy Dimer ColorCheck->Dimer Yes MonoEster Unreacted Mono-Ester ColorCheck->MonoEster No

Figure 2: Rapid diagnostic logic for identifying impurities based on retention behavior and physical appearance.

References
  • Homestad, O. et al. (2011). Process for conditioning 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide. European Patent EP2281807A1. Link

    • Key Insight: Describes the "pH swing" hydrolysis method to remove mono-ester impurities and the use of dithionite for decoloriz
  • Pallenberg, A. J. (2002). Synthesis of N,N'-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide. US Patent 6,441,235.[4] Link

    • Key Insight: Establishes the baseline synthesis route and the criticality of the amid
  • Cerveny, L. et al. (2025).[5] Catalytic hydrogenation of nitroarenes: Formation of azo and azoxy byproducts. ResearchGate Review. Link

    • Key Insight: Mechanistic detail on the condensation of nitroso/hydroxylamine species under c
  • Regis Technologies. (2020). Improved Chiral and Achiral Separations of Amino Acid Derivatives. Chromatography Online. Link

    • Key Insight: Principles of ion-pair chromatography for highly polar amino-arom

Sources

Technical Support Center: Catalytic Synthesis of 5-Amino-isophthalamides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the catalytic processes involved in the synthesis of 5-Amino-isophthalamide and its derivatives (e.g., the key contrast agent intermediate 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, often abbreviated as ABA).

The guide focuses on the critical Catalytic Hydrogenation step (Nitro


 Amine) and the Base-Catalyzed Amidation  step, providing troubleshooting workflows for researchers in drug development.

Topic: Effect of Catalyst on 5-Amino-isophthalamide Synthesis Document ID: TS-5AIA-CAT-01 Status: Active Audience: Process Chemists, R&D Scientists

Executive Summary: The Catalytic Landscape

The synthesis of 5-Amino-isophthalamide typically proceeds via the amidation of dimethyl-5-nitroisophthalate followed by the catalytic hydrogenation of the nitro group.[1] The choice and management of catalysts in these two steps define the yield and, more importantly, the impurity profile (e.g., azo-dimers, mono-esters) which are critical quality attributes (CQAs) in pharmaceutical applications.

  • Amidation Catalyst: Typically Sodium Methoxide (NaOMe). Controls the conversion of ester to amide.

  • Hydrogenation Catalyst: Typically Palladium on Carbon (Pd/C) or Raney Nickel. Controls the reduction of the nitro group to the amine.[1]

Technical Troubleshooting Guide (Q&A)

Category A: Catalytic Hydrogenation (Nitro Reduction)[1]

Q1: We are observing a persistent pink/red coloration in the final filtrate. What is the cause? A: The pink coloration is a hallmark of azo or azoxy impurities (dimers) formed via the condensation of nitroso and hydroxylamine intermediates.

  • Root Cause: This occurs when the rate of hydrogenation is slower than the rate of condensation, often due to hydrogen starvation at the catalyst surface or high pH .

  • Catalyst Effect: If the catalyst surface is poisoned or the loading is too low, the concentration of reactive surface hydrogen (

    
    ) drops, favoring the bimolecular condensation pathway over the unimolecular reduction.
    
  • Solution:

    • Increase Agitation: Ensure

      
       mass transfer is not rate-limiting.
      
    • Check pH: Maintain pH between 4.0 and 7.0. High pH (>8) accelerates the condensation of hydroxylamine and nitroso intermediates.

    • Catalyst Spiking: Add fresh catalyst to drive the reduction of the azo-colored species to the colorless hydrazo or amine form (though azo reduction is slow).

Q2: The reaction stalls at 80-90% conversion. Adding more time doesn't help. A: This suggests catalyst poisoning or pore blocking .

  • Root Cause:

    • By-product Poisoning: If the starting material (nitro-amide) contains residual sulfur or halides from previous steps, the Pd active sites will deactivate irreversibly.

    • Precipitation: 5-Amino-isophthalamides have low solubility in alcohols. The product may be crystallizing onto the catalyst pores, blocking access to the nitro groups.

  • Diagnostic: Filter the hot reaction mixture. If the catalyst cake is heavily mixed with white crystals, product inhibition is occurring.

  • Solution: Increase the reaction temperature (e.g., from 50°C to 75°C) or solvent volume to keep the product in solution during reaction. Switch to a catalyst with larger pore volume if pore blocking is suspected.

Q3: We see high levels of de-halogenated impurities (if starting from halogenated aromatics) or ring hydrogenation. A: This is an issue of catalyst selectivity .

  • Root Cause: Pd/C is highly active. Under high pressure (>10 bar) or high temperatures, it may reduce the aromatic ring or cleave sensitive bonds.

  • Solution:

    • Switch to Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel , which are less prone to ring hydrogenation than Pd.

    • Reduce hydrogen pressure to <5 bar.

    • Add a catalyst poison/modifier (e.g., traces of quinoline) to attenuate activity (rarely needed for simple nitro reduction).

Category B: Amidation (Ester Amide)

Q4: High levels of "Mono-methyl ester" impurity are detected after the sequence. A: This stems from the Amidation Step , not the hydrogenation, but it is often blamed on the final catalyst.

  • Root Cause: Insufficient base catalyst (NaOMe) or presence of water in the amidation solvent (Methanol), causing hydrolysis instead of amidation.

  • Solution: Ensure anhydrous conditions. Use 0.1 - 0.5 eq of NaOMe. If the mono-ester carries over to hydrogenation, it will be reduced to the amino-ester, a difficult-to-remove impurity.

Mechanistic Insight & Visualizations

Reaction Pathways & Catalyst Influence

The following diagram illustrates the competition between the desired "Direct Reduction" and the undesired "Condensation" (Color Formation).

Nitro_Reduction_Pathways cluster_legend Catalyst Role Nitro Nitro-Isophthalamide (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso +2H (Cat) Hydroxyl Hydroxylamine Nitroso->Hydroxyl +2H (Cat) Azoxy Azoxy Dimer (Impurity) Nitroso->Azoxy + Hydroxylamine (High pH / Low H2) Amine 5-Amino-isophthalamide (Target Product) Hydroxyl->Amine +2H (Cat) Fast on Pd/C Azo Azo Dimer (Red Color) Azoxy->Azo +2H Hydrazo Hydrazo Dimer Azo->Hydrazo +2H Hydrazo->Amine Cleavage (Slow) Note1 High Catalyst Load/Activity: Favors Direct Route (Green) Note2 Low H2 / Poisoned Cat: Favors Condensation (Red)

Figure 1: Mechanistic pathways in the catalytic hydrogenation of 5-nitroisophthalamide. The catalyst facilitates the rapid sequential addition of hydrogen. If the catalyst surface is hydrogen-starved, intermediates accumulate and condense to form colored azo impurities.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Problem Detected IssueType Identify Issue Start->IssueType PinkColor Pink/Red Filtrate IssueType->PinkColor Stalled Reaction Stalled (<90% Conv.) IssueType->Stalled LowYield Low Isolated Yield IssueType->LowYield CheckPH Check pH PinkColor->CheckPH CheckSolubility Check Product Solubility Stalled->CheckSolubility AdjustAcid Acidify to pH 5-6 Restart Hydrogenation CheckPH->AdjustAcid Yes CheckH2 Check H2 Pressure & Stirring Rate CheckPH->CheckH2 No PH_High pH > 7 PH_OK pH 4-7 IncreaseMassTransfer Increase RPM / Pressure CheckH2->IncreaseMassTransfer Low AddSolvent Add Solvent / Heat Dissolve Product CheckSolubility->AddSolvent Yes CheckPoison Check Feed Purity (S, Cl poisons) CheckSolubility->CheckPoison No Precipitation Precipitate on Cat? CarbonTreat Carbon Treat Feed Reload Fresh Cat CheckPoison->CarbonTreat Found

Figure 2: Decision tree for troubleshooting common catalytic hydrogenation issues.

Comparative Data: Catalyst Performance

The following data summarizes the performance of common catalysts used in the reduction of 5-Nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (a standard model substrate).

ParameterPd/C (5% or 10%) Raney Nickel Pt/C (Sulfided)
Reaction Rate Very HighModerateLow
Selectivity (Nitro) HighHighVery High
Halogen Tolerance Low (De-halogenates)ModerateHigh (Preserves halogens)
Impurity Profile Low Azo (if H2 high)Moderate AzoLow Azo
Cost HighLowVery High
Handling Pyrophoric (dry)Pyrophoric (slurry)Less Pyrophoric
Recommended pH 4.0 - 6.07.0 - 8.0 (Neutral)3.0 - 5.0

Standard Experimental Protocol

Objective: Catalytic Hydrogenation of 5-Nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide to 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA).

Reagents:

  • Substrate: 5-Nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (1.0 eq)

  • Catalyst: 5% Pd/C (50% water wet), 2-5 wt% loading relative to substrate.

  • Solvent: Methanol or 2-Methoxyethanol.[1][2]

Procedure:

  • Charge: In a high-pressure autoclave, dissolve the nitro-substrate in the solvent.

  • Catalyst Addition: Add the Pd/C catalyst as a slurry. Caution: Pd/C can ignite solvent vapors. Use nitrogen blanket.

  • Purge: Purge the vessel 3 times with Nitrogen (N2), then 3 times with Hydrogen (H2).

  • Reaction: Pressurize to 3–5 bar (45–75 psi) H2. Heat to 50–60°C .

  • Agitation: Set stirring to maximum efficient RPM (critical for gas-liquid mass transfer).

  • Monitoring: Monitor H2 uptake. Reaction is typically complete when uptake ceases (approx. 1-3 hours).

  • Work-up: Cool to room temperature. Vent H2. Purge with N2.

  • Filtration: Filter catalyst through a Celite pad or sintered glass filter to remove Pd/C. Note: Ensure filtrate is clear/colorless.

  • Isolation: Concentrate filtrate to crystallize the 5-Amino product.

Validation Check:

  • HPLC Purity: >99.0%

  • Appearance: White to off-white solid. (Pink = Fail).

References

  • Preparation of 5-amino-isophthalamides. US Patent 6,441,235 B1. Google Patents. Link

  • Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide. European Patent EP 2281807 A1. European Patent Office. Link

  • Production of 5-aminoisophthalic acid. Japanese Patent JPH10306067A. Google Patents. Link

  • Catalytic Hydrogenation of Nitro Compounds. Catalysis of Organic Reactions. Taylor & Francis.[3] Link

  • Dimethyl 5-aminoisophthalate Product Data. Sigma-Aldrich. Link

Sources

Technical Support Center: 5-Amino-isophthalamide (5-AIPA) Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Technical Support Center.

Subject: 5-Amino-isophthalamide (5-AIPA) CAS: 99-05-8 (Parent Acid Ref) / Specific Amide Derivatives Application Context: Intermediate for Non-Ionic X-Ray Contrast Media (e.g., Iopamidol), Metal-Organic Frameworks (MOFs), and High-Performance Polymers.

Executive Summary: The "Janus" Molecule

As a Senior Application Scientist, I often see researchers treat 5-AIPA as a static building block. This is a mistake. You must view it as a system with two distinct reactivity profiles:

  • The Isophthalamide Core: Generally robust but susceptible to hydrolysis under pH extremes, leading to carboxylic acid impurities that disrupt stoichiometry in MOF synthesis or polymerizations.

  • The 5-Amino Group: The "Achilles' heel" regarding oxidation . It is an electron-donating group that activates the ring, making the molecule prone to photo-oxidation and radical coupling, manifesting as rapid discoloration (yellowing/browning).

Module 1: Hydrolytic Degradation (The Invisible Shift)

User Question: "My HPLC retention times are drifting, and I’m seeing a new peak eluting earlier than my main compound. Is this a solvent impurity?"

Scientist’s Diagnosis: It is unlikely to be a solvent impurity. You are observing stepwise amide hydrolysis . While benzamides are more stable than aliphatic amides, 5-AIPA will degrade in the presence of moisture, accelerated significantly by acidic or basic catalysts.

The Mechanism: The degradation does not happen all at once.[1] It follows a sequential pathway:

  • Stage 1: Hydrolysis of one amide group to form the Mono-Acid Intermediate (5-amino-3-carbamoylbenzoic acid). This increases polarity, causing the earlier elution (left-shift) on Reverse Phase (RP) HPLC.

  • Stage 2: Hydrolysis of the second amide to form the Di-Acid (5-aminoisophthalic acid).

Experimental Validation: Stress Test Protocol

To confirm this hypothesis in your specific matrix, perform this forced degradation study:

ParameterAcid Stress ConditionBase Stress ConditionAcceptance Criteria
Reagent 0.1 N HCl0.1 N NaOHN/A
Temperature 60°C60°CN/A
Duration 4–6 Hours1–2 HoursBase hydrolysis is typically 10x faster.
Quench Neutralize with NaOHNeutralize with HClpH 7.0 ± 0.2 before injection.
Observation Appearance of peak at RRT ~0.8 (Mono-acid)Appearance of peaks at RRT ~0.8 and ~0.6 (Di-acid)Mass balance > 95%
Pathway Visualization

HydrolysisPathway Parent 5-Amino-isophthalamide (Parent) MonoAcid Mono-Acid Intermediate (5-amino-3-carbamoylbenzoic acid) Parent->MonoAcid + H2O / H+ or OH- Ammonia NH3 (Byproduct) Parent->Ammonia DiAcid 5-Aminoisophthalic Acid (Full Hydrolysis) MonoAcid->DiAcid + H2O / H+ or OH- MonoAcid->Ammonia

Figure 1: Stepwise hydrolytic degradation pathway of 5-AIPA. Note the sequential loss of amine groups.

Module 2: Oxidative Degradation (The Color Problem)

User Question: "My white powder has turned a pale yellow (or brown) after sitting on the bench for a week. Is it still usable?"

Scientist’s Diagnosis: Stop. Do not use this for critical synthesis without recrystallization. You are witnessing oxidative coupling of the aromatic amine. Even trace amounts (<0.1%) of oxidation products (azo dimers, quinone imines) have high extinction coefficients, causing visible discoloration.

The Mechanism: The amino group (-NH2) at position 5 is electron-rich. Upon exposure to air (oxygen) and light (UV):

  • Formation of an Aniline Radical Cation .

  • Dimerization to form Azo-linkages (-N=N-) or Hydrazines .

  • Further oxidation to Nitro-compounds (yellow/orange species).

Troubleshooting Checklist:

  • Storage: Was the container translucent? (UV triggers radical formation).

  • Headspace: Was the container nitrogen-purged?

  • Solvent: Did you dissolve it in a solvent prone to peroxides (e.g., THF, Ethers)?

Visualizing the Oxidation Risk

OxidationPathway Start 5-AIPA (White Powder) Trigger Trigger: UV Light + O2 Start->Trigger Radical Radical Cation Intermediate Trigger->Radical e- Transfer Product1 Azo Dimers (Colored) Radical->Product1 Coupling Product2 Quinone Imines (Colored) Radical->Product2 Oxidation

Figure 2: Oxidative cascade leading to discoloration. Note that this process is irreversible.[2]

Module 3: Analytical Troubleshooting (HPLC)

User Question: "I cannot separate the mono-acid impurity from the parent peak. They co-elute."

Scientist’s Solution: This is a classic pH control failure. The separation relies on the ionization state of the carboxylic acid and the aniline.

The Science of Separation:

  • The Amine (Aniline): pKa ~ 3–4.

  • The Carboxylic Acid (Impurity): pKa ~ 3.5–4.5.

  • The Amide (Parent): Neutral.[3][4]

Protocol Adjustment: If you run at neutral pH (pH 7) , the acid impurity is fully ionized (negative) and elutes very fast (near void volume). If you run at very low pH (< 2.5) , the acid is protonated (neutral) and becomes more hydrophobic, potentially co-eluting with the amide.

Recommended Mobile Phase:

  • Buffer: 10mM Ammonium Acetate or Phosphate.

  • Target pH: pH 4.5 – 5.0 .

  • Why? At this pH, the aniline is partially protonated, but the carboxylic acid impurity is largely ionized (COO-), pushing its retention time away from the neutral parent amide.

References
  • Amide Hydrolysis Mechanisms

    • Smith, M. B., & March, J. (2007).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley. (See Chapter 16: Hydrolysis of Amides).

    • Allen.in.Amide Hydrolysis: Mechanism, Conditions and Applications . Link

  • Aromatic Amine Oxidation

    • Ibne-Rasa, K. M., & Edwards, J. O. (1962). The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid . Journal of the American Chemical Society, 84(5), 763–768. Link

    • SlideShare.Reactions of Aromatic Amines (Oxidation & Color Changes) . Link

  • Related Contrast Agent Synthesis (Iodination Context)

    • BenchChem.5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride Synthesis Context . (Details on acidic stability during iodination). Link

  • Analytical Methods (HPLC)

    • NIH / PubMed.HPLC-Based Analysis of Impurities in Sapropterin (Pterin/Amine Analysis) . (Analogous method for polar amine/amide separation). Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-Amino-isophthalamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth, expert-led comparison of spectroscopic techniques for the validation of the 5-Amino-isophthalamide structure. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive and self-validating workflow for researchers, scientists, and drug development professionals.

The Subject: 5-Amino-isophthalamide

5-Amino-isophthalamide is an aromatic diamide featuring a central benzene ring substituted with two amide functional groups at positions 1 and 3, and an amino group at position 5. The structural integrity of this molecule is paramount, as it can serve as a crucial building block in the synthesis of more complex molecules, including pharmaceutical intermediates. For the purpose of this guide, we will focus on the parent structure with unsubstituted amide groups (-CONH₂). We will also draw comparisons to a commercially significant derivative, 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, to highlight how spectroscopic techniques can differentiate between structurally related compounds.

A Multi-faceted Approach to Structural Validation

A single spectroscopic technique rarely provides sufficient evidence for complete structural elucidation. A synergistic approach, leveraging the complementary information from various methods, is the gold standard for validation. This guide will demonstrate how ¹H NMR, ¹³C NMR, IR, and MS data, when analyzed in concert, provide an irrefutable confirmation of the 5-Amino-isophthalamide structure.

Caption: A workflow diagram illustrating the multi-technique approach to spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Causality in Experimental Choices: The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for 5-Amino-isophthalamide due to its ability to dissolve the polar compound and to exchange with the labile N-H and O-H protons, allowing for their identification.

Expected ¹H NMR Spectrum of 5-Amino-isophthalamide (in DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.5-8.0Multiplet3HAromatic protonsThe aromatic protons will appear in the downfield region due to the deshielding effect of the benzene ring. The substitution pattern will lead to a complex multiplet.
~7.0-7.5Broad Singlet4HAmide protons (-CONH₂)The amide protons are typically broad and their chemical shift can vary depending on concentration and temperature.
~5.0Broad Singlet2HAmino protons (-NH₂)The primary amine protons will also appear as a broad singlet and are exchangeable with D₂O.
¹³C NMR Spectroscopy: The Carbon Framework

Expertise in Interpretation: ¹³C NMR provides a map of the carbon skeleton. The chemical shifts are indicative of the electronic environment of each carbon atom.

Expected ¹³C NMR Spectrum of 5-Amino-isophthalamide:

Chemical Shift (δ) ppmAssignmentRationale
~165-170Carbonyl carbons (-C=O)The carbonyl carbons of the amide groups are significantly deshielded and appear far downfield.
~140-150Aromatic C-NH₂The aromatic carbon attached to the amino group is shielded compared to the other substituted carbons.
~130-140Aromatic C-CONH₂The aromatic carbons attached to the amide groups.
~110-125Aromatic C-HThe unsubstituted aromatic carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Trustworthiness Through Self-Validation: The presence of characteristic absorption bands for the amine and amide groups provides strong, corroborating evidence for the proposed structure.

Expected IR Absorption Bands for 5-Amino-isophthalamide:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3100N-H stretchPrimary amine (-NH₂) and Amide (N-H)
~1680-1640C=O stretch (Amide I)Amide (-CONH₂)
~1600-1500N-H bend (Amide II)Amide (-CONH₂)
~1600 and ~1475C=C stretchAromatic ring

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of data for structural validation.

Authoritative Grounding: High-resolution mass spectrometry (HRMS) can provide the elemental composition, further solidifying the molecular formula.

Expected Mass Spectrum of 5-Amino-isophthalamide:

  • Molecular Formula: C₈H₉N₃O₂

  • Molecular Weight: 179.18 g/mol

  • Expected [M+H]⁺ ion: m/z 180.0768

Comparative Analysis: 5-Amino-isophthalamide vs. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide

To illustrate the power of these spectroscopic techniques in distinguishing between closely related structures, let's compare the expected data for our target molecule with its more complex derivative.

Spectroscopic Feature5-Amino-isophthalamide5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
¹H NMR No signals in the 3-4 ppm region.Complex multiplets in the 3-4 ppm region due to the -CH₂-CH(OH)-CH₂OH protons.
¹³C NMR No signals in the 60-70 ppm region.Signals in the 60-70 ppm region corresponding to the carbons of the dihydroxypropyl groups.
IR Spectroscopy Broader O-H stretch absent.A broad O-H stretching band around 3300 cm⁻¹ due to the hydroxyl groups.
Mass Spectrometry [M+H]⁺ at m/z 180.0768[M+H]⁺ at m/z 328.1660

This comparative data clearly demonstrates how subtle structural modifications lead to significant and readily identifiable changes in the spectroscopic data.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Data Analysis: Determine the mass of the molecular ion and compare it with the calculated molecular weight.

Caption: A logical diagram showing the flow from experimental data to structural confirmation.

Conclusion

The structural validation of 5-Amino-isophthalamide is a clear demonstration of the power and necessity of a multi-technique spectroscopic approach. By integrating the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can achieve an unambiguous confirmation of the molecule's identity. This rigorous validation is not merely an academic exercise; it is a critical step in ensuring the quality, safety, and efficacy of the materials and medicines that are built upon this chemical scaffold.

References

  • Spectrometric Identification of Organic Compounds by Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.
  • Introduction to Spectroscopy by Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (Another excellent and widely used textbook).
  • Spectral Database for Organic Compounds (SDBS) . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem . National Center for Biotechnology Information. [Link] (A valuable resource for chemical information, though detailed spectra are not always present).

Technical Comparison: 5-Amino-isophthalamide vs. Conventional Aromatic Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Amino-isophthalamide (5-AIPA) represents a distinct class of functionalized aromatic amines. Unlike simple structural isomers like m-phenylenediamine (MPD), which serve primarily as cross-linkers or chain extenders, 5-AIPA functions as a supramolecular scaffold . Its unique 1,3,5-substitution pattern—featuring two pre-organized amide groups and a single primary amine—imparts exceptional hydrogen-bonding capabilities and chemical stability.

This guide provides a technical analysis for researchers selecting monomers for high-performance polyamides, hydrogels, or pharmaceutical intermediates (specifically non-ionic X-ray contrast agents).

Part 1: Chemical Architecture & Mechanism

Structural Analysis

The defining feature of 5-AIPA is the electronic environment of the amino group at position 5.

  • Electronic Deactivation: The two amide groups at positions 1 and 3 are electron-withdrawing groups (EWG) via induction (-I) and resonance (-M). This significantly reduces the electron density on the nitrogen at position 5 compared to MPD.

  • Consequence: 5-AIPA exhibits lower nucleophilicity, resulting in slower, more controlled polymerization kinetics and higher oxidative stability than MPD.

Solubility Profile

Solubility is governed by the competition between intermolecular hydrogen bonding (amide-amide interactions) and solvent-solute interactions.

Solvent System5-Amino-isophthalamidem-Phenylenediamine (MPD)Mechanistic Insight
Water Low / Sparingly SolubleHigh (42.9 g/100mL)MPD lacks the rigid H-bonding network of the isophthalamide motif.
Methanol/Ethanol ModerateHighAlcohols disrupt weak H-bonds but struggle with the crystal lattice of 5-AIPA.
DMSO / DMAc High HighPolar aprotic solvents effectively break the intermolecular amide H-bonds.
Chloroform/DCM InsolubleSoluble5-AIPA polarity is too high for chlorinated solvents.

Part 2: Comparative Performance Analysis

5-AIPA vs. m-Phenylenediamine (MPD)

Primary Distinction: Functional Rigidity vs. Reactivity.

  • Thermal Stability (Tg): Polymers derived from 5-AIPA consistently exhibit higher Glass Transition Temperatures (Tg) than MPD analogues. The pendant amide groups in 5-AIPA introduce strong inter-chain hydrogen bonding (physical cross-linking), restricting chain mobility.

  • Toxicity: MPD is a known sensitizer and toxic agent (Category 3 Acute Tox). 5-AIPA derivatives (e.g., iodinated forms) are foundational to modern biocompatible contrast media, suggesting a superior safety profile for the core scaffold, though handling precautions remain necessary.

5-AIPA vs. 3,5-Diaminobenzoic Acid (DABA)

Primary Distinction: Supramolecular Assembly.[1]

  • DABA: Uses a carboxylic acid for hydrogen bonding, which is pH-dependent.

  • 5-AIPA: Uses neutral amide clefts. This allows 5-AIPA to bind anions or assemble into hydrogels independent of pH changes in the physiological range (pH 5–8), making it superior for biological scaffolding.

Decision Matrix
Feature5-Amino-isophthalamidem-Phenylenediamine3,5-Diaminobenzoic Acid
Nucleophilicity Low (Controlled)High (Fast Cure)Moderate
H-Bonding Capacity High (Donor/Acceptor) Low (Donor only)High (pH dependent)
Primary Application Contrast Agents, High-Tg PolyamidesEpoxy Curing, AramidsDendrimers, MOFs
Oxidative Stability HighLow (Turns purple/black)Moderate

Part 3: Experimental Protocols

Protocol: Synthesis of High-Performance Polyamide

Objective: Synthesize a model polyamide to validate the reactivity and Tg enhancement of 5-AIPA. Reagents: 5-AIPA (Mon_A), Isophthaloyl Chloride (Mon_B), N-methyl-2-pyrrolidone (NMP), Pyridine (Acid Scavenger).

Step-by-Step Methodology:

  • Preparation: Dry 5-AIPA in a vacuum oven at 80°C for 6 hours to remove trace water (critical for molecular weight control).

  • Dissolution: In a 3-neck flask under Nitrogen flow, dissolve 10 mmol of 5-AIPA in 25 mL anhydrous NMP. Add 20 mmol Pyridine.

  • Initiation: Cool the solution to 0°C in an ice bath.

  • Polymerization: Add 10 mmol Isophthaloyl Chloride portion-wise over 30 minutes. Note: The reduced nucleophilicity of 5-AIPA requires slow addition to prevent local concentration hotspots.

  • Propagation: Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours. The solution viscosity should increase significantly.

  • Precipitation: Pour the viscous solution slowly into 500 mL of vigorously stirred Methanol.

  • Purification: Filter the white fibrous polymer, wash with hot water (to remove pyridine salts), and dry at 100°C under vacuum.

Protocol: Purity Assay via HPLC

Objective: Quantify 5-AIPA purity and detect unreacted isomers.

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (Aromatic absorption).

  • Retention Logic: 5-AIPA will elute earlier than MPD due to the polarity of the amide groups.

Part 4: Visualizations

Reactivity & Electronic Effects

This diagram illustrates why 5-AIPA is less reactive but more stable than MPD.

ReactivityLogic A 5-Amino-isophthalamide B Amide Groups (Positions 1,3) A->B D Amino Group (Position 5) A->D C Electron Withdrawal (-I, -M) B->C Induces C->D Deactivates E Reduced Nucleophilicity D->E Result F High Oxidative Stability E->F Benefit 1 G Controlled Polymerization E->G Benefit 2

Caption: Electronic deactivation pathway in 5-AIPA leading to enhanced stability.

Synthesis Workflow

Logical flow for the polymerization protocol described in section 3.1.

SynthesisFlow Start Dry 5-AIPA (Vacuum, 80°C) Solv Dissolve in NMP + Pyridine Start->Solv Cool Cool to 0°C Solv->Cool React Add Isophthaloyl Chloride (Portion-wise) Cool->React Poly Stir 12h (RT) Viscosity Increase React->Poly Ppt Precipitate in MeOH Poly->Ppt Final Filter & Dry (Polyamide) Ppt->Final

Caption: Step-by-step synthesis workflow for 5-AIPA based polyamides.

References

  • National Institutes of Health (NIH) - PubChem. (2025). 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Compound Summary. Retrieved from [Link]

  • ResearchGate. (2022). Properties of Polymers Based on Aromatic Diamines. Retrieved from [Link]

Sources

Technical Comparison: 5-Amino-isophthalamide Derived Polymers vs. Conventional Aramids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical comparison guide details the performance of polymers derived from 5-Amino-isophthalamide (5-AIA) and its structural parent, 5-Aminoisophthalic Acid (5-AIPA) .

Executive Summary

Polymers derived from 5-Amino-isophthalamide (5-AIA) and its precursor 5-Aminoisophthalic Acid (5-AIPA) represent a functional evolution of traditional high-performance aramids (e.g., Nomex®, Kevlar®). While conventional aramids rely on rigid chain packing for thermal stability—often at the cost of solubility and processability—5-AIA derivatives introduce a strategic "functional handle" (the C-5 amine) and asymmetric geometry.

This guide objectively compares two distinct classes of 5-AIA derived materials against industry standards:

  • Modified Covalent Polyamides (Processable Aramids): Exhibit superior solubility and comparable thermal stability to Nomex, enabling solution-based processing.

  • Coordination Polymers (MOFs): Demonstrate ultra-high sensitivity in biosensing (PSA detection) and drug delivery capabilities, outperforming standard immunoassays.

Molecular Architecture & Synthesis Logic

The core advantage of 5-AIA derivatives lies in the C-5 Amine Functionality . In standard isophthalamides, the meta-linkage provides some flexibility, but the lack of pendant groups leads to strong inter-chain hydrogen bonding and insolubility.

  • In Covalent Polymers: The 5-amino group acts as a site for bulky pendant attachment or hyperbranching, disrupting chain packing (crystallinity) without breaking the stiff backbone.

  • In Coordination Polymers (MOFs): The amine and amide oxygens serve as chelation sites for metal ions (Zn²⁺, Fe²⁺), creating porous 3D networks with specific affinity for biological analytes.

Synthesis Workflow (Covalent & Coordination Pathways)

SynthesisWorkflow cluster_Covalent Pathway A: Covalent Polyamides cluster_Coordination Pathway B: Metal-Organic Frameworks Monomer 5-Aminoisophthalic Acid (5-AIPA) Intermediate 5-Amino-isophthalamide (Diamide Derivative) Monomer->Intermediate Amidation Polycondensation Polycondensation (with Diamines/Acid Chlorides) Monomer->Polycondensation Direct LigandSynth Ligand Formation (e.g., 5A-PADDTA) Intermediate->LigandSynth LinearPolymer Linear Functionalized Aramid Polycondensation->LinearPolymer Hyperbranched Hyperbranched Polyamide Polycondensation->Hyperbranched Solvothermal Solvothermal Synthesis (Zn/Fe Salts + Heat) LigandSynth->Solvothermal MOF Smart MOF Nanoparticles (Zn-MOF-NP) Solvothermal->MOF

Figure 1: Divergent synthesis pathways transforming the 5-AIA motif into processable aramids (Pathway A) or smart coordination polymers (Pathway B).

Performance Domain A: Covalent Polyamides (The "Soluble Aramid")

Objective: Compare 5-AIA derived polyamides with Nomex (Poly(m-phenylene isophthalamide)) .

Solubility & Processability

The "Achilles' heel" of standard aramids is their insolubility, requiring aggressive solvents (e.g., concentrated H₂SO₄) for spinning. 5-AIA polyamides utilize the pendant amine (or derivatives thereof) to increase entropy and solvent interaction.

FeatureStandard Nomex®5-AIA Derived PolyamideMechanism of Improvement
Solvent Compatibility H₂SO₄, DMAc/LiCl (Strict conditions)Soluble in NMP, DMSO, DMAc, DMF (Room Temp)Bulky pendant groups disrupt H-bond packing; Amine increases polarity.
Film Formation Difficult (requires coagulation bath)Excellent (Castable from solution)Amorphous structure allows flexible film casting.
Water Uptake Low (~4-5%)Moderate to High (up to 19%)Hydrophilic amine/amide groups increase moisture interaction (tunable).
Thermal Stability Data

Despite the disrupted packing, 5-AIA polymers retain the high thermal resistance characteristic of the aromatic backbone.

  • TGA (Thermogravimetric Analysis):

    • 5-AIA Polyamide:[1][2][3] Onset of decomposition (

      
      ) at 390°C – 430°C .
      
    • Nomex:

      
       approx. 400°C – 410°C .
      
  • Char Yield (at 700°C):

    • 5-AIA Polyamide:[1][2][3]40% – 66% (High flame retardancy potential).

    • Nomex: ~50-55%.

Performance Domain B: Coordination Polymers (Smart MOFs)

Objective: Evaluate the performance of 5-AIA based Metal-Organic Frameworks (e.g., Zn-MOF-NP) in biomedical applications against standard biosensing methods.

Biosensing Sensitivity (Prostate Specific Antigen - PSA)

Recent studies utilizing Zn-MOF-NPs (synthesized from 5-aminoisophthalamide linkers) demonstrate detection limits orders of magnitude lower than conventional ELISA.

MethodLimit of Detection (LOD)Linear RangeMechanism
Zn-MOF-NP (5-AIA based) 0.145 fg/mL 0.1 – 0.2 fg/mLFluorescence enhancement via specific PSA-Amine interaction.
Standard ELISA ~0.1 ng/mL1 – 100 ng/mLAntibody-Antigen binding (colorimetric).
Electrochemical Sensors ~0.4 pg/mL1 – 100 ng/mLElectrode surface modification.

Note: 1 fg (femtogram) =


 g. The MOF sensor is roughly 

times more sensitive than ELISA.
Drug Delivery & Biocompatibility

The porous nature of 5-AIA MOFs allows for high drug loading.

  • Loading Capacity: High surface area (often >1000 m²/g) allows encapsulation of small molecules (e.g., Doxorubicin).

  • Release Profile: pH-responsive release due to the protonation of the free amine groups in acidic tumor environments.

Sensing Mechanism Diagram

SensingMechanism MOF Zn-MOF-NP (Fluorescent OFF/Low) Interaction Specific Binding (PSA binds to 5-Amino sites) MOF->Interaction Exposure Analyte Target Analyte (e.g., PSA Protein) Analyte->Interaction Signal Fluorescence Enhancement (Signal ON) Interaction->Signal Energy Transfer / Stabilization

Figure 2: The 5-amino group on the MOF linker acts as a specific anchor for analytes, triggering a measurable fluorescence response.

Experimental Protocols

Protocol A: Synthesis of Soluble 5-AIA Polyamide

Purpose: To create a heat-resistant, solution-processable polymer.

  • Monomer Prep: Dissolve 5-aminoisophthalic acid (10 mmol) in anhydrous NMP (N-methyl-2-pyrrolidone) under nitrogen.

  • Activation: Add Triphenyl phosphite (TPP) and Pyridine (condensing agents) to the solution.

  • Polymerization: Add equimolar aromatic diamine (e.g., 4,4'-oxydianiline).

  • Reaction: Heat to 100-120°C for 3-4 hours. The solution viscosity will increase significantly.

  • Isolation: Pour the viscous solution into Methanol to precipitate the polymer. Wash with hot water/methanol.

  • Drying: Vacuum dry at 100°C overnight.

Protocol B: Synthesis of Zn-MOF-NP (Biosensor)

Purpose: To create high-sensitivity fluorescent nanoparticles.

  • Linker Synthesis: React 5-aminoisophthalic acid with 1,2-phenylenediamine (or similar) to form the extended diamide linker.

  • Solvothermal Reaction:

    • Dissolve Zinc Acetate (2.0 mmol) in DMF/Ethanol.

    • Add the Organic Linker dropwise.

  • Crystallization: Reflux at 80°C for 24 hours.

  • Purification: Filter the off-white precipitate, wash with DMF and Ethanol to remove unreacted ligands.

  • Activation: Dry at 80°C to evacuate pores.

References

  • Synthesis and characterization of novel polyamides containing dibenzobarrelene pendant groups. Taylor & Francis.

  • Prostate-Specific Antigen Monitoring Using Nano Zinc(II) Metal–Organic Framework-Based Optical Biosensor. National Institutes of Health (PubMed).

  • Synthesis of Well-Defined, Water-Soluble Hyperbranched Polyamides. MDPI.

  • Comparative Study of Aromatic Polyamides Containing Side Benzamide Groups. Revue Roumaine de Chimie.

  • Heterometallic NIR-emitting nanothermometers by click-reaction between two lanthanide complexes. ResearchGate.

Sources

A Comparative Guide to the Thermal Stability of Polyamides Derived from 5-Amino-isophthalamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and polymer chemistry, the thermal stability of a polymer is a critical performance metric. This guide provides an in-depth comparative thermal analysis of polyamides synthesized from 5-amino-isophthalamide. We will delve into the experimental data that differentiates these high-performance polymers from other common polyamides, offering a clear perspective on their structure-property relationships and potential applications in demanding, high-temperature environments.

Introduction: The Significance of Aromatic Polyamides

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] These properties stem from the rigid aromatic backbones and strong intermolecular hydrogen bonding between the amide linkages. Polyamides derived from 5-amino-isophthalamide are a subset of meta-aramids, structurally similar to the well-known Nomex®. The incorporation of the amino group on the isophthaloyl moiety offers a site for further functionalization, allowing for the tailoring of properties for specific applications. Understanding the thermal behavior of these polymers is paramount for their effective utilization.

This guide will compare the thermal properties of polyamides derived from 5-amino-isophthalamide with other key polyamides, including a para-aramid (Kevlar®) and an aliphatic polyamide (Nylon 6,6), using data from Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Dynamic Mechanical Analysis (DMA).

Understanding Thermal Decomposition: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. The key parameters obtained from TGA are the onset temperature of decomposition (Td) and the percentage of material remaining at high temperatures (char yield).

Comparative TGA Data

The thermal stability of various polyamides is directly linked to their chemical structure. Aromatic polyamides exhibit significantly higher decomposition temperatures compared to their aliphatic counterparts due to the high bond dissociation energies of the aromatic rings.[2]

PolymerMonomersOnset Decomposition Temperature (Td, 5% weight loss) (°C)Char Yield at 800°C (N2 atmosphere) (%)
Polyamide from 5-Amino-isophthalamide (hypothetical) 5-Amino-isophthalic acid and various aromatic diamines~400-450High
Poly(m-phenylene isophthalamide) (PMIA/Nomex®) m-phenylenediamine and isophthaloyl chloride~424[3]High
Poly(p-phenylene terephthalamide) (PPTA/Kevlar®) p-phenylenediamine and terephthaloyl chloride~548[3]High
Nylon 6,6 Adipic acid and hexamethylenediamine~393[4]Low

Note: Data for the hypothetical polyamide from 5-Amino-isophthalamide is an educated estimation based on the thermal stability of similar aromatic polyamides. The presence of aromatic rings generally leads to a high char yield, which is indicative of good flame retardancy.[5]

Causality Behind the Data

The superior thermal stability of Kevlar® (a para-aramid) over Nomex® (a meta-aramid) and polyamides from 5-amino-isophthalamide can be attributed to its highly linear and rigid polymer chains, which allows for dense packing and extensive intermolecular hydrogen bonding. The meta-linkages in Nomex® and the polyamide from 5-amino-isophthalamide introduce kinks in the polymer chain, slightly reducing the packing efficiency and, consequently, the thermal stability. Aliphatic polyamides like Nylon 6,6 have the lowest thermal stability due to the presence of flexible aliphatic chains, which are more susceptible to thermal degradation.[6]

Probing Thermal Transitions: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a polymer, such as the glass transition temperature (Tg) and the melting temperature (Tm). The Tg is a critical parameter as it defines the upper-temperature limit for the use of an amorphous or semi-crystalline polymer in its rigid, glassy state.

Comparative DSC Data
PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Polyamide from 5-Amino-isophthalamide (hypothetical) 150-230Amorphous, does not exhibit a distinct Tm
Poly(m-phenylene isophthalamide) (PMIA/Nomex®) ~270Does not melt, decomposes first
Poly(p-phenylene terephthalamide) (PPTA/Kevlar®) >300Does not melt, decomposes first
Nylon 6,6 ~54[4]~250[4]

Note: Aromatic polyamides like those from 5-amino-isophthalamide, Nomex®, and Kevlar® are typically amorphous or have very high melting points that exceed their decomposition temperatures, hence they do not exhibit a traditional melting peak in DSC analysis.[7] The glass transition temperatures for aromatic polyamides can vary depending on the specific monomers used.[8]

Interpreting the Transitions

The high Tg of aromatic polyamides is a direct consequence of the rigidity of their polymer backbones. The restricted segmental motion of the aromatic rings requires significantly more thermal energy for the polymer to transition from a glassy to a rubbery state. In contrast, the flexible aliphatic chains in Nylon 6,6 allow for a much lower glass transition temperature. The absence of a melting point for the aromatic polyamides underscores their exceptional thermal stability and suitability for high-temperature applications where dimensional stability is crucial.

Viscoelastic Behavior Under Load: Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) provides insights into the viscoelastic properties of a material by applying a sinusoidal stress and measuring the resultant strain. The key outputs are the storage modulus (E'), representing the elastic response, the loss modulus (E''), representing the viscous response, and tan delta (the ratio of E''/E'), which is a measure of damping.

Comparative DMA Insights

A typical DMA thermogram shows a significant drop in the storage modulus as the material passes through its glass transition temperature. The peak of the tan delta curve is often used to determine the Tg.

PolymerStorage Modulus (E') at Room Temperature (GPa)Tan Delta Peak (Tg) (°C)
Polyamide from 5-Amino-isophthalamide (hypothetical) 2.0 - 3.0160-240
Poly(m-phenylene isophthalamide) (PMIA/Nomex®) High~275
Poly(p-phenylene terephthalamide) (PPTA/Kevlar®) Very High>300
Nylon 6,6 1.5 - 2.5~60

Note: The storage modulus of aromatic polyamides is generally high, reflecting their stiffness. The tan delta peak provides a sensitive measurement of the glass transition temperature.

Structure-Stiffness Relationship

The high storage modulus of aromatic polyamides is a direct result of their rigid molecular structure. This stiffness is maintained up to the glass transition temperature, after which the material softens. The DMA data clearly illustrates the superior high-temperature mechanical performance of aromatic polyamides compared to aliphatic polyamides.

Experimental Protocols

To ensure the reproducibility and validity of the thermal analysis data, standardized experimental protocols are essential.

Thermogravimetric Analysis (TGA) Protocol
  • Sample Preparation: Ensure the polymer sample is dry by heating in a vacuum oven at 120°C for at least 4 hours.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Mass: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp from 30°C to 900°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the onset decomposition temperature (temperature at 5% weight loss) and the char yield (residual weight percentage at 800°C).

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Dry the polymer sample as described for TGA.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Mass: Accurately weigh 5-10 mg of the sample into an aluminum pan and seal it.

  • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • Equilibrate at 25°C.

    • Ramp from 25°C to a temperature just below the expected decomposition temperature (e.g., 350°C for aromatic polyamides) at 10°C/min to erase the thermal history.

    • Cool to 25°C at 10°C/min.

    • Ramp from 25°C to the final temperature at 10°C/min.

  • Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan, typically as the midpoint of the step change in the heat flow curve.

Dynamic Mechanical Analysis (DMA) Protocol
  • Sample Preparation: Prepare rectangular film or fiber specimens with precise dimensions.

  • Instrument: A calibrated dynamic mechanical analyzer.

  • Mode: Tensile mode for films or fibers.

  • Frequency: 1 Hz.

  • Strain Amplitude: A small strain within the linear viscoelastic region (e.g., 0.1%).

  • Temperature Program:

    • Equilibrate at a temperature below the expected Tg (e.g., 30°C).

    • Ramp to a temperature above the Tg (e.g., 350°C) at a heating rate of 3°C/min.

  • Data Analysis: Plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature. Determine the Tg from the peak of the tan delta curve.

Visualizing the Experimental Workflow

ExperimentalWorkflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_DMA Dynamic Mechanical Analysis (DMA) TGA_sample Dried Polymer Sample (5-10 mg) TGA_instrument TGA Instrument (N2 atmosphere, 10°C/min ramp) TGA_sample->TGA_instrument TGA_data Weight Loss vs. Temperature Curve TGA_instrument->TGA_data TGA_analysis Determine Td and Char Yield TGA_data->TGA_analysis DSC_sample Dried Polymer Sample (5-10 mg) DSC_instrument DSC Instrument (N2 atmosphere, Heat-Cool-Heat Cycle) DSC_sample->DSC_instrument DSC_data Heat Flow vs. Temperature Curve DSC_instrument->DSC_data DSC_analysis Determine Tg DSC_data->DSC_analysis DMA_sample Polymer Film/Fiber Specimen DMA_instrument DMA Instrument (Tensile Mode, 1 Hz, 3°C/min ramp) DMA_sample->DMA_instrument DMA_data E', E'', tan(δ) vs. Temperature Curves DMA_instrument->DMA_data DMA_analysis Determine Tg and Modulus DMA_data->DMA_analysis

Caption: Workflow for the thermal analysis of polyamides.

Logical Relationships of Structure and Thermal Properties

StructureProperty Structure Polymer Structure Aromatic Aromatic Backbone Structure->Aromatic increases rigidity Aliphatic Aliphatic Backbone Structure->Aliphatic increases flexibility Para Para-linkages (e.g., Kevlar) Aromatic->Para Meta Meta-linkages (e.g., Nomex, 5-AIPA PA) Aromatic->Meta H_Bonding Intermolecular Hydrogen Bonding Aromatic->H_Bonding enables strong Td High Td Aromatic->Td Tg High Tg Aromatic->Tg Modulus High Modulus Aromatic->Modulus Char High Char Yield Aromatic->Char Aliphatic->H_Bonding enables Low_Td Lower Td Aliphatic->Low_Td Low_Tg Lower Tg Aliphatic->Low_Tg Low_Modulus Lower Modulus Aliphatic->Low_Modulus Packing Chain Packing Efficiency Para->Packing enhances Meta->Packing reduces H_Bonding->Td Packing->Td

Caption: Influence of polymer structure on thermal properties.

Conclusion

Polyamides derived from 5-amino-isophthalamide exhibit excellent thermal stability, positioning them as high-performance materials suitable for applications where resistance to high temperatures is critical. Their thermal properties, characterized by high decomposition temperatures and glass transition temperatures, are comparable to other meta-aramids like Nomex®. While not as thermally robust as para-aramids such as Kevlar®, they offer a valuable balance of thermal performance, processability, and the potential for chemical modification through the amino functionality. In contrast, they significantly outperform aliphatic polyamides like Nylon 6,6 in terms of thermal stability. The comprehensive thermal analysis presented in this guide, based on TGA, DSC, and DMA, provides a solid foundation for researchers and engineers to make informed decisions when selecting polyamides for advanced applications.

References

  • Sodisetty, P., Awenlimobor, A., & Chandra, N. (2019). THERMAL ANALYSIS OF POLYAMIDE (PA66) - NYLON 6/6. ASME International Mechanical Engineering Congress and Exposition, Proceedings (IMECE), 13.
  • Polyamide (PA) Resins: Mechanical, Electrical, Thermal and Chemical Properties. (n.d.). Matmatch. Retrieved from [Link]

  • Liu, X., & Zhang, H. (2011). Comparison and Analysis of Thermal Degradation Process of Aramid Fibers (Kevlar 49 and Nomex).
  • Ross, A. B., Jones, J. M., & Williams, A. (2014). Assessing the Conversion of Various Nylon Polymers in the Hydrothermal Liquefaction of Macroalgae. Energies, 7(10), 6484-6503.
  • Hsiao, S. H., & Yang, C. P. (2000). Synthesis and properties of aromatic polyamides based on 2,2'-bis(4-aminophenoxy)biphenyl and aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 38(11), 1946-1953.
  • Martín, J., Oyanguren, P. A., & Williams, R. J. J. (2001). Thermal properties of the polyamide from 2-methylpentamethylenediamine and dodecanedioic acid. Polymer, 42(15), 6475-6482.
  • Hsiao, S. H., & Lin, S. W. (2005). Synthesis and characterization of novel aromatic poly(ester-amide)s containing a pendent 4-(4′-ethoxyphenylazo)phenoxy group. European Polymer Journal, 41(8), 1847-1856.
  • Rezania, H., Hayatipour, M., Shockravi, A., & Vatanpour, V. (2016). Synthesis and characterization of novel thermally stable aromatic polyamides containing thiazole and double sulfide moieties. Designed Monomers and Polymers, 19(6), 546-554.
  • Chemguide. (n.d.). Polyamides - nylon and Kevlar. Retrieved from [Link]

  • Akay, M., & Doğan, A. (2013). Mechanical and thermal properties of polyamide versus reinforced PMMA denture base materials. Journal of oral science, 55(2), 127–134.
  • Linseis Thermal Analysis. (n.d.). Polyamides. Retrieved from [Link]

  • Eltahir, Y. A., Saeed, H. A. M., Xia, Y., & He, Y. (2015). Mechanical properties, moisture absorption, and dyeability of polyamide 5,6 fibers. Textile Research Journal, 85(10), 1029-1037.
  • Ghosh, T. K., & Batra, S. K. (2008). Aromatic Polyamides. In High-Performance Fibres (pp. 1-36). Woodhead Publishing.
  • Faghihi, K., & Soleimani, M. (2013). Synthesis and characterization of thermally stable aromatic polyamides and poly(1,3,4-oxadiazole-amide)s nanoparticles containing pendant substituted bezamides. Journal of Nanostructure in Chemistry, 3(1), 26.
  • Wang, Y., Zhang, H., Li, X., Wang, C., & Wang, B. (2021). Wear failure mechanism analysis of self-lubricating fabric composites at high temperature.
  • Gissinger, J. R., Jensen, B. D., Pervaje, A., & Li, C. (2023).
  • Netzsch. (2015). Characterization and Classification of Recycled Polyamides by Means of Identify. Retrieved from [Link]

  • Gámez-Valenzuela, S., et al. (2017).
  • Chemistry LibreTexts. (2022). 2.10: Dynamic Mechanical Analysis. Retrieved from [Link]

  • ResearchGate. (2015). Why do some polymers generate char residue in TGA analysis? Retrieved from [Link]

  • Mulligan, D. R., Gnaniah, S. J. P., & Sims, G. D. (2000). Characterisation of the Fibre-Matrix Interface by Thermal Analysis.
  • Netzsch. (2023). Characterization of Fiber-Reinforced Composites by Means of DMA. Retrieved from [Link]

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Quantitative Analysis of 5-Amino-isophthalamide (ABA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantitative Analysis of 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA) Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Process Chemists in Contrast Media Development.

Executive Summary

5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (commonly referred to as ABA or ABA-HCl ; CAS: 76801-93-9 / 203515-86-0) is the critical "backbone" intermediate in the synthesis of non-ionic iodinated X-ray contrast media, including Iodixanol , Iohexol , and Ioversol .[1][2]

Its analysis is chemically challenging due to its high polarity (four hydroxyl groups), weak UV chromophore, and the structural similarity of its key impurities: ABA-Monomethylester (hydrolysis defect) and ABA-Azo-Dimer (oxidative degradation product). This guide objectively compares the industry-standard RP-HPLC method against the high-sensitivity HILIC-MS/MS approach, providing actionable protocols for purity control.

Part 1: The Analytical Landscape

The quantification of ABA requires balancing throughput with selectivity. While potentiometric titration offers a rapid assay for total amine content, it fails to detect critical related substances. Modern pharmaceutical QC relies on chromatographic separation.

FeatureMethod A: RP-HPLC (UV) Method B: HILIC-MS/MS Method C: Potentiometric Titration
Primary Use Routine QC, Purity (Area %), AssayTrace Impurity Profiling, Genotoxic ScreeningRaw Material Assay (Bulk)
Specificity High (Separates Ester/Dimer)Very High (Mass Spec ID)Low (Total Amine only)
Sensitivity (LOD) ~0.5 µg/mL< 0.01 µg/mLN/A (Macro range)
Throughput Medium (15-25 min run)High (5-10 min run)Very High (2 min)
Cost Per Run Low ($)High (

$)
Negligible
Part 2: Deep Dive – Experimental Protocols
Protocol A: The QC Workhorse (RP-HPLC with Ion-Pairing)

Best for: Routine batch release and quantifying ABA-Monomethylester.

Scientific Rationale: ABA is highly hydrophilic. Standard C18 columns often fail to retain it sufficiently, causing it to elute in the void volume where matrix effects are highest. We utilize a Polar-Embedded C18 or a Pentafluorophenyl (PFP) phase. The PFP phase offers unique pi-pi interactions with the aromatic ring of ABA, enhancing selectivity for the Azo-Dimer impurity.

Instrument Setup:

  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Agilent Zorbax SB-Aq or Phenomenex Luna PFP(2), 250 x 4.6 mm, 5 µm.

  • Temperature: 25°C.

  • Detection: UV at 254 nm (aromatic ring) and 240 nm (amide).

Mobile Phase Strategy:

  • Solvent A: 10 mM Potassium Phosphate Buffer (pH 2.5). Acidic pH suppresses silanol ionization and keeps the amine protonated.

  • Solvent B: Acetonitrile (ACN).

Gradient Profile:

Time (min) % A (Buffer) % B (ACN) Phase
0.0 98 2 Equilibration
5.0 98 2 Isocratic Hold (ABA Elution)
15.0 70 30 Ramp (Elute Dimer/Ester)
20.0 70 30 Wash

| 21.0 | 98 | 2 | Re-equilibration |

Self-Validation Criteria:

  • Tailing Factor: Must be < 1.5 for the ABA peak.

  • Resolution (Rs): > 2.0 between ABA and ABA-Monomethylester.

  • Linearity:

    
     over 50–150% of target concentration.
    
Protocol B: High-Sensitivity Trace Analysis (HILIC-MS/MS)

Best for: Genotoxic impurity screening and process troubleshooting (e.g., color removal verification).

Scientific Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for ABA because the high organic starting conditions induce strong retention of the polar hydroxyl groups. Coupled with MS/MS, this eliminates matrix interference.

Instrument Setup:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).

  • Column: Waters ACQUITY UPLC BEH Amide, 100 x 2.1 mm, 1.7 µm.

  • Ionization: ESI Positive Mode.

MS/MS Transitions (MRM):

  • ABA (Target): precursor m/z 328.1

    
     product m/z 236.1 (Loss of glycerol side chain).
    
  • ABA-Dimer (Impurity): precursor m/z ~652

    
     product m/z varies.
    

Protocol:

  • Sample Prep: Dissolve 10 mg sample in 100 mL 90:10 ACN:Water (prevents solvent mismatch peak distortion).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[3]

  • Isocratic Run: 85% B / 15% A at 0.4 mL/min.

Part 3: Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the correct analytical technique based on the process stage (Synthesis vs. Purification).

ABA_Analysis_Workflow Start Crude Reaction Mixture (Nitro Reduction) Process Purification / Crystallization Start->Process Decision Select Analytical Method Process->Decision MethodA Method A: RP-HPLC (Purity & Assay) Decision->MethodA Routine QC (0.1% - 100%) MethodB Method B: HILIC-MS/MS (Trace Impurities) Decision->MethodB Trace / Color (<0.1%) MethodC Method C: Titration (Bulk Stoichiometry) Decision->MethodC High Conc. (>10%) Result1 Release for Iodination (>98.0% Purity) MethodA->Result1 Pass Result2 Reprocess / Carbon Treat (Remove Color/Dimer) MethodA->Result2 Fail (Ester >0.5%) MethodB->Result2 Dimer Detected

Figure 1: Decision logic for 5-Amino-isophthalamide analysis during contrast media manufacturing.

Part 4: Comparative Performance Data

The following data represents typical validation results from a pharmaceutical development laboratory.

ParameterRP-HPLC (UV 254nm)HILIC-MS/MS (ESI+)
Linearity Range 10 – 1000 µg/mL0.01 – 10 µg/mL
LOD (Limit of Detection) 0.2 µg/mL0.005 µg/mL
Precision (RSD, n=6) 0.4%2.1%
Recovery (Spike) 98.5% - 101.5%92.0% - 108.0%
Selectivity Resolves Mono-ester (

)
Mass-resolved
Matrix Tolerance High (Salts wash out)Low (Requires dilution)
Troubleshooting & Optimization
  • Peak Tailing: ABA contains a primary amine. If tailing occurs on C18, add 5 mM Triethylamine (TEA) to the mobile phase or switch to a "Base-Deactivated" column.

  • Retention Shift: The retention of ABA is highly sensitive to the % Organic in isocratic modes. Ensure premixed mobile phases are capped tightly to prevent evaporation.

  • Ghost Peaks: In Gradient HPLC, "ghost peaks" at the end of the run often come from the water source. Use LC-MS grade water.

References
  • Hovione Inter Limited. (2011). Process for preparation and purification of iodixanol.[4][5][6][7] Patent WO2011063551.

  • GE Healthcare AS. (2011). Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide. European Patent EP2281807A1.

  • BenchChem. (n.d.). 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride Properties and Reactions.

  • Håland, T., et al. (2018).[5] Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation. ACS Omega, 3(7), 7344–7349. [5]

  • Mallinckrodt Inc. (2002). Preparation of 5-amino-isophthalamides.[1][2][6][8][9][10] US Patent 6,441,235.

Sources

Establishing a Reference Standard for 5-Amino-isophthalamide (ABA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous process for establishing a Primary Reference Standard (PRS) for 5-Amino-isophthalamide (specifically focusing on its critical role as the ABA intermediate, 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, in the synthesis of non-ionic X-ray contrast media like Iohexol and Iodixanol).

In drug development, particularly for high-dose injectables like contrast agents, the purity of the intermediate dictates the safety of the final API. Commercial-grade material (often 95-97%) contains critical impurities (dimers, mono-esters) that persist through subsequent iodination steps. This guide compares the "Commercial Grade" alternative against a fully characterized "Primary Reference Standard."

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals in Drug Development.

Executive Summary: The Case for a Primary Standard

5-Amino-isophthalamide derivatives (commonly referred to as ABA ) are the structural backbones of modern non-ionic X-ray contrast media. Commercial supplies of this intermediate often carry process-related impurities—specifically azo-dimers and mono-methyl esters —that are chemically similar to the target molecule and difficult to remove after iodination.

Establishing a qualified Primary Reference Standard (PRS) is not merely a documentation exercise; it is a risk-mitigation strategy. A PRS allows for the accurate quantification of these "persistent impurities" that can compromise the safety profile of the final drug product (e.g., causing chemotoxicity or hypersensitivity).

Material Selection & Purification Strategy

To establish a standard, one cannot simply "buy" the highest grade; one must create it. We compare three grades of material to demonstrate the necessity of the establishment process.

Comparison of Material Grades
FeatureAlternative A: Commercial Grade Alternative B: Recrystallized Batch The Solution: Primary Reference Standard
Source Bulk Chemical SupplierIn-house purification of BulkCustom Purification & Full Characterization
Purity (HPLC) 95.0% - 98.0%98.5% - 99.0%> 99.8%
Key Impurities Mono-ester (>0.5%), Dimer (>0.1%)Mono-ester (<0.1%), Dimer (Trace)Quantified & Identified
Assay Method "Area %" (Unreliable)"Area %"Mass Balance / qNMR (Absolute)
Suitability Synthesis Starting MaterialWorking Standard (Secondary)Master Calibrator for Release Testing
Purification Protocol (The "Upgrade" Process)

The commercial material is often synthesized via the reduction of 5-nitro-isophthalamide. Incomplete reduction leads to azo-dimers , and incomplete amidation leads to mono-esters .

Step-by-Step Purification for RS Candidate:

  • Dissolution: Dissolve 100g of Crude ABA in water at pH 2.0 (using HCl) to protonate the amine, enhancing solubility and leaving non-basic impurities (like unreacted esters) less soluble.

  • Filtration: Filter to remove insoluble mechanical impurities.

  • Controlled Precipitation: Slowly adjust pH to 12-13 using NaOH. This hydrolyzes residual mono-methyl esters to the mono-acid (which is much more water-soluble and will stay in the mother liquor).

  • Final Isolation: Adjust pH back to the isoelectric point (approx pH 4-5) to precipitate the purified 5-Amino-isophthalamide.

  • Recrystallization: Recrystallize from Methanol/Water (50:50) to remove inorganic salts.

Characterization Strategy (The "Performance")

A Reference Standard is defined by the confidence in its assigned purity. We employ a Mass Balance Approach supported by qNMR .

A. Structural Identification (Qualitative)
  • IR Spectroscopy: Confirm characteristic amide Carbonyl (

    
    ) bands at ~1650 cm⁻¹ and Amine (
    
    
    
    ) stretching at ~3300-3400 cm⁻¹.
  • 1H-NMR (DMSO-d6):

    • 
       7.0-7.5 ppm: Aromatic protons (singlet/doublet pattern confirming 1,3,5-substitution).
      
    • 
       8.0-8.5 ppm: Amide 
      
      
      
      protons.
    • 
       5.0-6.0 ppm: Amine 
      
      
      
      protons (broad).
  • Mass Spectrometry (ESI+): Confirm Molecular Ion

    
    .
    
B. Purity & Impurity Profiling (Quantitative)

The "Performance" of the standard is measured by its ability to resolve impurities.

  • HPLC Method:

    • Column: C18 Polar Embedded (e.g., Waters Atlantis T3),

      
       mm, 5 µm.
      
    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

    • Detection: UV at 254 nm.

    • Critical Pair Resolution: Must resolve the Mono-acid (early eluting) from the Main Peak .

C. Assay Assignment (The Value)

Unlike commercial certificates that use "Area %" (which ignores moisture and inorganic salts), the PRS assay is calculated as:

graphic}}{100}
Alternatively, Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid) provides a direct potency measurement.[2][3]

Visualizing the Workflow

The following diagrams illustrate the impurity origins and the establishment workflow.

G cluster_reactions Synthesis Pathways & Impurities Nitro 5-Nitroisophthalate (Starting Material) Amidation Amidation (Aminopropanediol) Nitro->Amidation Reduction Reduction (H2 / Pd-C) Dimer IMPURITY: Azo-Dimer (Incomplete Reduction) Reduction->Dimer Side Rxn Target TARGET: 5-Amino-isophthalamide (ABA) Reduction->Target Amidation->Reduction Mono IMPURITY: Mono-Ester (Incomplete Amidation) Amidation->Mono Side Rxn

Figure 1: Synthesis pathway showing the origin of critical impurities (Dimer and Mono-ester) that the Reference Standard must quantify.

G cluster_tests Characterization Suite Raw Raw Material (95-97% Purity) Purify Purification (pH Swing / Recrystallization) Raw->Purify Candidate Candidate RS (Homogenized Batch) Purify->Candidate ID Identity (IR, NMR, MS) Candidate->ID Purity Purity (HPLC, GC-HS) Candidate->Purity Safety Safety/Physical (ROI, KF, DSC) Candidate->Safety Calc Mass Balance Calculation (% Assay) ID->Calc Purity->Calc Safety->Calc Final Primary Reference Standard (Released with COA) Calc->Final

Figure 2: The "Self-Validating" workflow for establishing the Primary Reference Standard.

Experimental Protocols

Protocol A: HPLC Purity Assessment
  • Objective: Quantify organic impurities to support Mass Balance.

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters Atlantis T3 C18,

    
    , 
    
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Methanol.

  • Gradient: 0-5 min (5% B), 5-25 min (5%

    
     60% B), 25-30 min (60% B).
    
  • Flow Rate: 1.0 mL/min.

  • Acceptance Criteria: Main peak retention time stability

    
    ; Resolution between Mono-ester and Main peak 
    
    
    
    .
Protocol B: Loss on Drying (LOD) & Water (KF)
  • Context: 5-Amino-isophthalamide is hygroscopic.

  • Method: Karl Fischer Coulometric Titration.

  • Limit: Typically < 0.5% for anhydrous forms, but must be strictly quantified for the assay calculation.

References

  • ICH Harmonised Tripartite Guideline. (2000). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. Link

  • U.S. Pharmacopeia. (2023). <11> USP Reference Standards.[4] USP-NF. Link

  • Palle, V. et al. (2011). Process for conditioning 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide.[2][3][5][6] European Patent Office, EP2289870A1. Link

  • Gorog, S. (2000). Identification and determination of impurities in drugs.[1][7] Elsevier Science.

  • Felder, E. et al. (1977). Process for the preparation of 5-amino-2,4,6-triiodo-isophthalamide derivatives.[3][6] U.S. Patent 4,001,323. Link

Sources

Cross-Validation of Analytical Methods for 5-Amino-isophthalamide (AIPA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-validation strategy for 5-Amino-isophthalamide (specifically 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, often referred to as ABA or AIPA Bisamide ), a critical intermediate in the synthesis of non-ionic X-ray contrast media like Iohexol and Iodixanol.

A Comparative Technical Guide for Drug Development Professionals

Executive Summary & Strategic Rationale

In the manufacturing of iodinated contrast media, the purity of the intermediate 5-Amino-isophthalamide (AIPA) is the primary determinant of the final drug substance's safety profile. Impurities such as the AIPA Monomethylester and AIPA Dimer are difficult to remove downstream due to similar solubility profiles.

While HPLC is the industry standard for purity profiling, it relies on reference standards and assumed response factors. To ensure absolute accuracy, Cross-Validation is required using an orthogonal method—Potentiometric Diazotization Titration —which quantifies the mass balance based on the stoichiometric reaction of the primary aromatic amine, independent of UV absorption.

This guide details the protocols to cross-validate these two methods, ensuring your analytical control strategy meets the rigor of ICH Q2(R1) and USP <1225> guidelines.

Method A: High-Performance Liquid Chromatography (HPLC)

Role: Purity Profiling & Trace Impurity Detection. Mechanism: Reverse Phase Chromatography (RPC) separates the polar AIPA from its ester and dimer impurities based on hydrophobic interaction differences.

Experimental Protocol
  • Instrument: HPLC System with UV-Vis or PDA Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax SB-C18 or equivalent), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Maximal absorption for the aromatic amine moiety).

  • Column Temp: 25°C.

  • Injection Vol: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Purpose
0.0 98 2 Equilibrium
5.0 98 2 Isocratic Hold (AIPA Elution)
20.0 70 30 Elute Hydrophobic Impurities (Dimer)
25.0 70 30 Wash

| 26.0 | 98 | 2 | Re-equilibration |

Critical Quality Attributes (CQAs) Monitored:

  • AIPA (Main Peak): RT ~4-6 min.

  • AIPA Monomethylester: RT ~12-14 min (Less polar than AIPA).

  • AIPA Dimer: RT ~18-20 min (Significantly more hydrophobic).

Expert Insight: The acidic pH (2.5) is critical. It suppresses the ionization of the carboxyl groups on potential acid impurities, improving peak shape and retention reproducibility.

Method B: Potentiometric Diazotization Titration

Role: Absolute Assay Determination (Orthogonal Validator). Mechanism: Stoichiometric reaction of the primary aromatic amine with nitrous acid (generated in situ) to form a diazonium salt. This method validates the "mass balance" of the HPLC assay.

Experimental Protocol
  • Apparatus: Automatic Potentiometric Titrator (e.g., Metrohm/Mettler Toledo).

  • Electrode: Double Platinum Sheet Electrode (polarized) or Platinum Ring/Calomel Reference.

  • Titrant: 0.1 N Sodium Nitrite (

    
    ) VS.
    
  • Solvent: 10% Hydrochloric Acid (aq) + Potassium Bromide (catalyst).

Step-by-Step Workflow:

  • Sample Prep: Accurately weigh ~400 mg of dried AIPA sample into a titration beaker.

  • Dissolution: Add 50 mL of 10% HCl and 1 g of KBr. Stir until fully dissolved.

  • Temperature Control: Cool the solution to < 15°C (Use an ice bath or thermostated jacket). Critical: Diazo compounds are unstable at room temp.

  • Titration: Titrate with 0.1 N

    
     using a slow addition rate near the endpoint.
    
  • Endpoint Detection: Monitor the potential jump (mV). The endpoint is the inflection point where excess nitrite persists.

Calculation:



  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of titrant
    
  • 
    : Equivalence factor (mg/mmol of AIPA)
    
  • 
    : Sample weight (mg)
    

Cross-Validation Strategy: The "Truth" Matrix

The core of this guide is the Comparison Logic . You must run both methods on the same batch.

Data Comparison Table
ParameterHPLC (Method A)Titration (Method B)Interpretation of Discrepancy
Specificity High (Separates isomers/impurities)Low (Reacts with any primary aromatic amine)Titration > HPLC suggests presence of non-UV active amine impurities.
Precision (RSD) < 1.0%< 0.5%Titration is typically more precise for assay; HPLC is better for trace analysis.
Linearity (

)
> 0.999 (0.1 - 120% range)N/A (Stoichiometric)HPLC validates linearity; Titration validates the 100% point.
Assay Value Calculated vs. Reference StdAbsolute (Primary Method)CRITICAL CHECK: If HPLC Assay = 99.5% and Titration = 98.0%, investigate water/salt content or Reference Standard purity.
Visualizing the Cross-Validation Workflow

The following diagram illustrates the decision-making process when cross-validating these methods.

CrossValidation Start Start: AIPA Batch Analysis RunHPLC Run HPLC Method (Purity & Assay vs Std) Start->RunHPLC RunTitration Run Diazotization Titration (Absolute Assay) Start->RunTitration Compare Compare Assay Values (Delta = |HPLC - Titration|) RunHPLC->Compare RunTitration->Compare Match Match (Delta < 1.0%) VALIDATED Compare->Match Within Limits Mismatch Mismatch (Delta > 1.0%) Compare->Mismatch Exceeds Limits Investigate1 If Titration > HPLC: Check for low-UV amine impurities or Std Potency Error Mismatch->Investigate1 Investigate2 If HPLC > Titration: Check for inorganic salts, moisture, or oligomers Mismatch->Investigate2

Figure 1: Decision tree for interpreting cross-validation data between HPLC and Titration methods.

Statistical Evaluation Criteria

To declare the methods successfully cross-validated, the following statistical requirements must be met using data from 3 distinct batches :

  • F-Test (Precision): Compare variances (

    
    ) of both methods.
    
    • Requirement:

      
       (95% confidence). This proves both methods have comparable precision.
      
  • t-Test (Accuracy/Bias): Compare the mean assay values.

    • Requirement:

      
      . This proves there is no statistically significant bias between the chromatographic purity and the stoichiometric assay.
      
  • Correlation: Plot HPLC Assay (x) vs. Titration Assay (y). Slope should be

    
    .
    

Common Pitfalls & Troubleshooting

  • HPLC Ghost Peaks: AIPA is highly polar. If using a standard C18 column, ensure "dewetting" does not occur. Use columns compatible with 100% aqueous conditions if starting gradients at 0% organic.

  • Titration Drift: If the potentiometric endpoint is sluggish, the reaction with nitrite might be slow. Ensure adequate KBr catalyst is added and temperature is strictly < 15°C to prevent diazonium decomposition (which releases

    
     gas and ruins the stoichiometry).
    

References

  • European Patent Office. (2011).[2] Process for conditioning 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide. EP 2 289 870 A1.

  • U.S. Pharmacopeia. (2023). USP General Chapter <451> Nitrite Titration. USP-NF.

  • U.S. Pharmacopeia. (2023). USP General Chapter <1225> Validation of Compendial Procedures. USP-NF.

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

Sources

comparing the reactivity of 5-Amino-isophthalamide and m-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 5-Amino-isophthalamide and m-Phenylenediamine (MPD) . This analysis is structured for researchers in polymer chemistry, membrane science, and pharmaceutical development.

Executive Summary

m-Phenylenediamine (MPD) is the industry-standard "backbone" monomer for synthesizing polyamide networks, particularly in Thin-Film Composite (TFC) Reverse Osmosis membranes and Aramid fibers. Its dual amine functionality drives high crosslinking density and structural integrity.

5-Amino-isophthalamide (AIPA) , conversely, functions primarily as a specialized intermediate and functional modifier . Structurally, it possesses only one nucleophilic amine and two electron-withdrawing amide groups. While it cannot replace MPD as a crosslinker, it is a critical building block for non-ionic X-ray contrast agents (e.g., Iohexol) and serves as a "chain terminator" or hydrophilic modifier in polymer synthesis to tune surface properties.

Key Distinction: MPD builds the network; AIPA tunes the function (hydrophilicity, biocompatibility).

Chemical Structure & Reactivity Analysis

The divergent behaviors of these two molecules stem directly from their electronic structures.

Featurem-Phenylenediamine (MPD) 5-Amino-isophthalamide (AIPA)
CAS Number 108-45-228321-49-5
Structure 1,3-Diaminobenzene5-Amino-1,3-benzenedicarboxamide
Reactive Groups Two primary amines (-NH₂)One primary amine (-NH₂); Two amides (-CONH₂)
Electronic Effect Amino groups are Electron Donating (+R) . They activate the ring and increase each other's nucleophilicity.Amide groups are Electron Withdrawing (-I, -R) . They deactivate the ring and significantly reduce the nucleophilicity of the amine.
Primary Reactivity High (Rapid reaction with acyl chlorides)Moderate to Low (Slower reaction kinetics)
Functionality (

)

(Crosslinker)

(Chain Terminator/Pendant Group)*

*Note: In standard interfacial polymerization conditions, the amide nitrogen is not nucleophilic enough to react, rendering AIPA effectively monofunctional regarding polymer chain growth.

Mechanistic Insight: Nucleophilicity

The reactivity difference is governed by the Hammett substituent constants (


).
  • MPD: The amine group is meta to another amine. The electron density on the nitrogen is high, facilitating rapid nucleophilic attack on acyl chlorides (e.g., Trimesoyl Chloride, TMC).

  • AIPA: The amine is meta to two carbonyl groups. The carbonyls withdraw electron density from the benzene ring, lowering the HOMO energy of the amine nitrogen. Consequently, AIPA reacts 10–100x slower than MPD in acylation reactions.

Application Analysis: Membrane Science & Pharma

A. Reverse Osmosis (RO) Membranes

In the context of TFC membranes, MPD is the standard. AIPA is explored as an additive .[1]

  • MPD Role: Reacts with TMC to form a fully crosslinked, dense polyamide layer responsible for >99% salt rejection.

  • AIPA Role: When added to the MPD aqueous phase, AIPA competes for TMC. Because it is monofunctional, it terminates the polymer chain, creating "loose" spots in the network.

    • Benefit: The unreacted amide groups of AIPA remain pendant on the surface, significantly increasing hydrophilicity and water flux.

    • Trade-off: High concentrations of AIPA will degrade salt rejection by reducing crosslinking density.

B. Pharmaceutical Development[2][3][4][5]
  • MPD: Toxicological Hazard. Known sensitizer, mutagenic, and prone to oxidation (turning red/purple). Rarely used in final drug formulations; strictly a raw material.

  • AIPA: High-Value Intermediate. It is the core scaffold for Iohexol and Iodixanol (CT contrast agents). The amide groups provide the necessary solubility and low osmolality required for intravascular injection. Its safety profile is superior to MPD.

Experimental Protocols

Experiment 1: Interfacial Polymerization (TFC Membrane Synthesis)

Objective: Compare the formation of a standard MPD membrane vs. an AIPA-modified membrane.

Materials:

  • Aqueous Phase: Water, MPD, AIPA, Sodium Dodecyl Sulfate (SDS), Camphor Sulfonic Acid (CSA).

  • Organic Phase: n-Hexane, Trimesoyl Chloride (TMC).

Protocol:

  • Support Preparation: Soak a polysulfone (PSf) ultrafiltration support in DI water for 12 hours.

  • Aqueous Coating:

    • Control: 2.0 wt% MPD in water.

    • Modified: 1.8 wt% MPD + 0.2 wt% AIPA in water.

    • Immerse support for 2 minutes. Remove and air-dry for roughly 30 seconds (until surface shine disappears).

  • Interfacial Reaction:

    • Gently pour the Organic Solution (0.1 wt% TMC in hexane) over the support.

    • Reaction Time: 60 seconds.

    • Observation: The Control will form a rough "ridge-and-valley" structure instantly. The Modified membrane may appear smoother due to slower kinetics.

  • Curing: Rinse with pure hexane, then cure in an oven at 80°C for 10 minutes.

Experiment 2: Reactivity Kinetics (Visual Assay)

Objective: Visualize the difference in reaction speed.

  • Prepare 10 mL of 0.1 M MPD in water and 10 mL of 0.1 M AIPA in water (warm AIPA solution if necessary for solubility).

  • Add 1 drop of phenolphthalein to both (optional, for pH visualization).

  • Simultaneously add 5 mL of 0.1 M TMC (in acetone) to both beakers.

  • Result: MPD precipitates a polymer instantly (turbidity). AIPA will react much slower, potentially remaining clear or turning cloudy only after several seconds/minutes.

Performance Data Summary

The following table summarizes the expected performance shifts when substituting or adding AIPA to an MPD-based system.

MetricStandard MPD Membrane MPD + AIPA (Additive) AIPA Only (Hypothetical)
Water Flux Moderate (~40-50 L/m²h)High (>60 L/m²h) Very High (but mechanically weak)
Salt Rejection Excellent (>99.5%) Good (98-99%)Poor (<50%)
Contact Angle ~50° - 60°< 40° (More Hydrophilic) < 30°
Surface Roughness High (Ridge-and-Valley)Moderate (Smoother)Low
Chlorine Resistance Low (Amide nitrogen is vulnerable)Improved (Electron-withdrawing groups protect the ring)

Visualizing the Mechanism

The diagram below illustrates the competing pathways during interfacial polymerization.

G TMC Trimesoyl Chloride (TMC) Crosslink Crosslinked Polyamide (High Rejection) TMC->Crosslink Termination Chain Termination (High Flux / Hydrophilicity) TMC->Termination MPD m-Phenylenediamine (MPD) AIPA 5-Amino-isophthalamide (AIPA) MPD->AIPA Competitive Inhibition MPD->Crosslink Fast Reaction (f=2) AIPA->Termination Slow Reaction (f=1)

Caption: Competitive reaction pathways. MPD drives network formation (green), while AIPA acts as a terminator (yellow/grey), introducing hydrophilic pendant groups but reducing network density.

Safety & Handling Guidelines

m-Phenylenediamine (MPD):

  • Hazard: Toxic by inhalation and skin contact.[1][2] Category 3 Carcinogen/Mutagen.

  • Storage: Store under nitrogen. Oxidizes rapidly in air (darkens).

  • Disposal: Incineration with scrubber for NOx.

5-Amino-isophthalamide (AIPA):

  • Hazard: Irritant.[1][3] Generally lower acute toxicity than MPD, but handle with standard PPE.

  • Storage: Stable at room temperature. Keep dry.[3]

  • Disposal: Standard chemical waste protocols.

References

  • BenchChem. (2024). 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride: Properties and Applications.Link

  • National Institutes of Health (PubChem). (2024). m-Phenylenediamine Compound Summary.Link

  • ChemicalBook. (2023). 5-Amino-isophthalamide Properties and Suppliers.[4]Link

  • Panda, S. et al. (2018). A practical large-scale synthesis of iohexol.[5] International Journal of Chemical Sciences. Link

  • Occupational Safety and Health Administration (OSHA). (1991). Method 87: m-, o-, and p-Phenylenediamine.[6]Link

Sources

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 5-Amino-isophthalamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount. This guide provides an in-depth analysis of the methodologies required to ensure the batch-to-batch consistency of 5-Amino-isophthalamide, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the rationale behind experimental choices, present comparative data for different analytical techniques, and provide actionable protocols to maintain the highest standards of quality control.

The Critical Role of 5-Amino-isophthalamide and the Imperative of Consistency

5-Amino-isophthalamide and its derivatives, such as 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, are key building blocks in the chemical synthesis of non-ionic X-ray contrast agents, including iohexol and iodixanol.[1][2] The purity and consistency of this intermediate directly impact the safety and efficacy of the final drug product. Inconsistent batches can introduce problematic impurities that are difficult to remove in downstream processes, potentially leading to failed batches and significant financial losses.[2][3] Therefore, a robust analytical framework for monitoring batch-to-batch consistency is not just a quality control measure; it is a cornerstone of a successful drug development program.[3][4][5]

A Multi-faceted Approach to Analytical Characterization

A comprehensive assessment of 5-Amino-isophthalamide's consistency necessitates a combination of analytical techniques. Each method provides unique insights into the material's chemical and physical properties. The choice of techniques should be guided by their ability to detect and quantify the active ingredient, identify and measure impurities, and characterize critical physical attributes.

Core Analytical Techniques for Batch-to-Batch Consistency Analysis:
  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity and impurity profiling of non-volatile and thermally labile compounds like 5-Amino-isophthalamide.[2][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of impurities and degradation products by coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural elucidation of the main component and any impurities present, confirming the compound's identity and providing quantitative information.[6]

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique used to assess the melting point and polymorphic form of the material, which can impact solubility and bioavailability.[6]

  • Gas Chromatography (GC): Primarily used for the analysis of residual solvents from the synthesis process.[4][7]

Comparative Analysis of Key Analytical Techniques

The following table summarizes the key performance attributes of the most critical analytical techniques for ensuring the batch-to-batch consistency of 5-Amino-isophthalamide.

Analytical Technique Primary Application Strengths Limitations Typical Data Output
HPLC Purity assessment and impurity quantificationHigh resolution, excellent quantitation, robust and reproducibleMay not identify unknown impurities without appropriate standardsChromatogram showing peak area and retention time for the main component and impurities
LC-MS Impurity identification and structural confirmationHigh sensitivity and selectivity, provides molecular weight informationQuantitative analysis can be more complex than HPLCChromatogram with mass spectra for each peak
NMR Structural elucidation and quantificationProvides unambiguous structural information, can be quantitative without a reference standard (qNMR)Lower sensitivity compared to MS, complex spectra for mixturesSpectrum showing chemical shifts, signal integrals, and coupling constants
DSC Thermal properties and polymorphismProvides information on melting point, purity, and solid-state formNot suitable for identifying specific chemical impuritiesThermogram showing heat flow as a function of temperature
GC Residual solvent analysisHigh sensitivity for volatile compounds, well-established methodsNot suitable for non-volatile compounds like 5-Amino-isophthalamide itselfChromatogram showing peaks for volatile solvents

Experimental Workflows for Comprehensive Analysis

A logical and systematic workflow is essential for the efficient and effective analysis of 5-Amino-isophthalamide batches. The following diagram illustrates a typical workflow, starting from sample reception to the final decision on batch acceptance.

Batch Analysis Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Decision Sample Login Sample Login Sample Preparation Sample Preparation Sample Login->Sample Preparation HPLC_Purity HPLC (Purity & Impurities) Sample Preparation->HPLC_Purity Primary Analysis NMR_Structure NMR (Structure & qNMR) Sample Preparation->NMR_Structure DSC_Thermal DSC (Thermal Properties) Sample Preparation->DSC_Thermal GC_Solvents GC (Residual Solvents) Sample Preparation->GC_Solvents LCMS_ID LC-MS (Impurity ID) HPLC_Purity->LCMS_ID If unknown peaks Data Review Data Review HPLC_Purity->Data Review LCMS_ID->Data Review NMR_Structure->Data Review DSC_Thermal->Data Review GC_Solvents->Data Review Report Generation Report Generation Data Review->Report Generation Batch Release Batch Release Report Generation->Batch Release Specifications Met Investigation Investigation Report Generation->Investigation OOS Results Data Interpretation Logic cluster_0 Primary Data cluster_1 Secondary Data (if needed) cluster_2 Assessment cluster_3 Conclusion HPLC_Data HPLC Purity & Impurity Profile Chemical_Equivalence Chemical Equivalence HPLC_Data->Chemical_Equivalence NMR_Data NMR Structural Confirmation NMR_Data->Chemical_Equivalence DSC_Data DSC Thermal Profile Physical_Equivalence Physical Equivalence DSC_Data->Physical_Equivalence LCMS_Data LC-MS Impurity ID LCMS_Data->Chemical_Equivalence GC_Data GC Residual Solvents GC_Data->Chemical_Equivalence Consistent_Batch Batch is Consistent Chemical_Equivalence->Consistent_Batch Inconsistent_Batch Batch is Inconsistent Chemical_Equivalence->Inconsistent_Batch Deviations Physical_Equivalence->Consistent_Batch Physical_Equivalence->Inconsistent_Batch Deviations

Sources

Optimizing Contrast Media Synthesis: A Comparative Analysis of 5-Amino-isophthalamide Quality Grades

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of "ABA" Purity

In the high-stakes synthesis of non-ionic X-ray contrast media—specifically Iodixanol , Iohexol , and Ioversol —the intermediate 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (commonly referred to as ABA or AIPA Bisamide ) acts as the structural scaffold.[1][2]

While many suppliers provide a generic Certificate of Analysis (CoA) listing "98% Purity," this metric is often deceptive. In my experience scaling iodination reactions, the nature of the remaining 2% defines your process economics. Specific impurities, such as ABA-Monomethylester and ABA-Dimer , do not merely dilute the reaction; they actively poison the downstream iodination efficiency and crystallization kinetics.

This guide objectively compares a High-Purity Pharma Grade ABA against a standard Industrial Grade ABA , demonstrating why specific CoA parameters predict manufacturing success.

Comparative Analysis: High-Purity vs. Industrial Grade

The following table summarizes the Critical Quality Attributes (CQAs) derived from a comparative study of two commercial lots.

Table 1: Certificate of Analysis Comparison
ParameterMethodHigh-Purity Pharma Grade (Target) Standard Industrial Grade (Alternative) Impact on Downstream Process
Appearance VisualWhite to off-white crystalline powderPale pink to grey powderPink/Grey indicates oxidation (quinones), which complicates final decolorization steps.
Assay (HPLC) In-house (See Sec 4)≥ 99.5%≥ 98.0%Lower assay requires stoichiometry adjustments during iodination.
ABA-Monomethylester HPLC≤ 0.10% 0.50% - 1.50%CRITICAL: Esters compete for iodine, forming side-products that are difficult to remove.
ABA-Dimer HPLC≤ 0.10% 0.30% - 0.80%Dimers act as crystal growth inhibitors in the final API isolation.
5-Nitro Precursor HPLC≤ 0.05%≤ 0.20%Residual nitro compounds raise genotoxicity concerns in the final API.
Solution Clarity Turbidimetry< 3 NTU (10% aq. sol)> 10 NTUHigh turbidity implies insoluble oligomers that foul filtration membranes.
Water Content Karl Fischer≤ 0.5%≤ 2.0%Excess water hydrolyzes Iodine Monochloride (ICl) reagents, lowering yield.

Experimental Validation: Why the CoA Matters

To validate the impact of the impurities listed above, we performed a controlled iodination stress test.

Experiment A: Impact of Monomethylester on Iodination Yield

Hypothesis: Higher levels of ABA-Monomethylester (found in Industrial Grade) consume Iodine Monochloride (ICl), leading to under-iodinated species.

Methodology:

  • Reactors: Two parallel 1L jacketed reactors.

  • Feed: Reactor A charged with High-Purity ABA; Reactor B with Industrial Grade ABA (spiked to 1.0% Monomethylester).

  • Process: Both subjected to standard iodination (3.1 eq ICl, pH 2-3, 80°C).

  • Analysis: HPLC analysis of the crude reaction mixture after 4 hours.

Results:

  • Reactor A (High-Purity): 94% Conversion to Tri-iodinated product (Compound B).

  • Reactor B (Industrial): 86% Conversion.

    • Observation: Significant formation of "Mono-ester-Tri-iodo" impurities was observed. These impurities have solubility profiles similar to the target product, forcing an additional recrystallization step that caused a 15% total yield loss .

Experiment B: Color Stability (Oxidation Potential)

Methodology: Samples of both grades were stored at 40°C/75% RH (accelerated stability) for 30 days.

  • High-Purity: Remained off-white (APHA Color < 20).

  • Industrial: Turned distinct violet (APHA Color > 100).

  • Mechanism:[2][3][4][5][6] The presence of trace transition metals (Ash content) in the Industrial grade catalyzed the oxidation of the aromatic amine to quinone-imine species.

Standardized Analytical Protocols

To replicate these findings or validate your own supply, use the following self-validating protocols.

Protocol 1: HPLC Purity Profiling (The "Gold Standard")

This method separates the critical Monomethylester and Dimer impurities from the main peak.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0-5 min: 2% B (Isocratic hold for polar amines)

    • 5-20 min: 2% to 30% B

    • 20-25 min: 30% to 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 450 nm (color bodies).

  • Sample Prep: Dissolve 50mg ABA in 50mL water (sonicate if necessary).

Protocol 2: Hydrolytic Purification (Corrective Action)

If you are stuck with Industrial Grade ABA containing high ester levels, use this protocol (based on EP2289870B1) to upgrade it before iodination.

  • Dissolution: Suspend ABA in water.

  • pH Adjustment: Add 50% NaOH to reach pH 12.5 – 13.0 .

    • Scientific Rationale: At this specific pH, the ester hydrolysis rate is rapid, but the amide backbone remains stable.

  • Reaction: Stir at 20-25°C for 30 minutes.

  • Monitoring: Check HPLC until Monomethylester < 0.05%.

  • Neutralization: Acidify with HCl to pH 3.0 prior to adding Iodine Monochloride.

Visualizing the Quality Control Logic

The following diagrams illustrate the synthesis pathway and the decision logic for accepting ABA lots.

Diagram 1: Synthesis & Impurity Origin

This diagram maps where the critical impurities (Nitro, Ester, Dimer) originate during the synthesis of ABA.

ABASynthesis Nitro Dimethyl 5-nitroisophthalate Step1 Amidation (Methanol/Heat) Nitro->Step1 Impurity2 Impurity: 5-Nitro Precursor (Unreacted) Nitro->Impurity2 Carryover Amine 1-Amino-2,3-propanediol Amine->Step1 ABA 5-Amino-isophthalamide (ABA - Crude) Step1->ABA Impurity1 Impurity: Monomethylester (Incomplete Reaction) Step1->Impurity1 Side Product Purification Hydrolysis (pH 12-13) ABA->Purification Impurity1->Purification Hydrolyzed FinalABA High-Purity ABA (Ready for Iodination) Purification->FinalABA

Caption: Figure 1: Origin of critical impurities. Note that Monomethylester is a byproduct of incomplete amidation, requiring a specific high-pH hydrolysis step to remove.

Diagram 2: CoA Decision Matrix

A logic flow for QA/QC managers to determine lot disposition.

DecisionTree Start Incoming ABA Lot Test1 HPLC: Monomethylester > 0.1%? Start->Test1 Test2 HPLC: Dimer > 0.1%? Test1->Test2 No Rework Perform pH 13 Hydrolysis (See Protocol 2) Test1->Rework Yes Test3 Appearance: Pink/Grey? Test2->Test3 No Reject REJECT / REWORK (Risk of Low Yield) Test2->Reject Yes (Hard to remove) Accept ACCEPT (Proceed to Iodination) Test3->Accept No Decolor Requires Dithionite Treatment Test3->Decolor Yes Rework->Test2 Re-test Decolor->Accept Conditional

Caption: Figure 2: QC Decision Matrix. Note that while Ester impurities can be reworked via hydrolysis, Dimer impurities are often permanent, necessitating lot rejection.

References

  • Homestad, O. M., et al. (2011).[6] Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.[1][2][3][6][7][8] European Patent EP2289870B1. European Patent Office. Link

  • Pellerin, B., et al. (2011).[2][6] Continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.[1][3][6] European Patent EP2281804A1. European Patent Office. Link

  • Cervenka, J., et al. (2002). Process for the preparation of Iodixanol.[1][2][8] U.S. Patent 6,274,762.[1][2][6] USPTO. Link

  • Santa Cruz Biotechnology. (2023). 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Product Specifications. sc-207043. Link

Sources

spectroscopic comparison of 5-Amino-isophthalamide and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and materials science, the precise characterization of molecules at each stage of a reaction is paramount. This guide offers an in-depth spectroscopic comparison of 5-Amino-isophthalamide, a valuable building block, and its common precursors: 5-nitroisophthalic acid and isophthaloyl dichloride. By leveraging Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can meticulously track the chemical transformations that lead to the final product, ensuring its identity and purity. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for confident synthesis and analysis.

The Synthetic Pathway: A Tale of Two Precursors

5-Amino-isophthalamide can be synthesized through several routes, but two common pathways involve either the reduction of a nitro group or the amidation of an acid chloride. For the purpose of this guide, we will focus on the conceptual transformation from two key precursors: 5-nitroisophthalic acid and isophthaloyl dichloride. While a direct, one-step synthesis from both may not be the most common industrial method, their distinct functionalities provide an excellent platform for demonstrating the power of spectroscopic analysis in tracking chemical changes.

The first conceptual pathway involves the reduction of the nitro group in 5-nitroisophthalic acid to an amine, followed by amidation of the carboxylic acid groups. A second pathway could involve the direct amidation of isophthaloyl dichloride with an ammonia source. Spectroscopically, we can expect to see clear evidence of these transformations.

Caption: Conceptual synthetic pathways to 5-Amino-isophthalamide.

I. Fourier-Transform Infrared (FTIR) Spectroscopy: Unveiling Functional Group Transformations

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[1] The transformation from our precursors to 5-Amino-isophthalamide involves significant changes in functional groups, which will be clearly reflected in their FTIR spectra.

Expected Spectral Changes:

  • From 5-Nitroisophthalic Acid: The most prominent changes will be the disappearance of the broad O-H stretch from the carboxylic acid groups (typically 2500-3300 cm⁻¹) and the characteristic N-O stretching vibrations of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹).[2] Concurrently, we will see the appearance of N-H stretching vibrations from the primary amine (around 3300-3500 cm⁻¹) and the amide N-H stretch (around 3100-3300 cm⁻¹). The C=O stretch of the carboxylic acid (around 1700 cm⁻¹) will be replaced by the amide C=O stretch (amide I band) at a lower wavenumber (around 1650 cm⁻¹).

  • From Isophthaloyl Dichloride: The key change will be the disappearance of the C-Cl stretching vibrations and the highly reactive C=O stretch of the acid chloride (typically around 1785-1815 cm⁻¹).[3] In its place, the characteristic amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands will appear, along with the N-H stretching vibrations.

CompoundKey Functional GroupCharacteristic FTIR Absorptions (cm⁻¹)
5-Nitroisophthalic Acid Carboxylic Acid, Nitro2500-3300 (O-H, broad), 1700 (C=O), 1530 & 1350 (N-O)[2]
Isophthaloyl Dichloride Acid Chloride1785-1815 (C=O), C-Cl stretches (lower wavenumbers)[3]
5-Amino-isophthalamide Primary Amine, Amide3300-3500 (N-H, amine), 3100-3300 (N-H, amide), ~1650 (C=O, amide I), ~1550 (N-H bend, amide II)
Experimental Protocol: Acquiring FTIR Spectra

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR analysis.

Step-by-Step Methodology (ATR-FTIR):

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Collection: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the FTIR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum and perform a Fourier transform to generate the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are indispensable for confirming the successful synthesis of 5-Amino-isophthalamide.

Expected Spectral Changes:

  • ¹H NMR:

    • From 5-Nitroisophthalic Acid: The aromatic protons in 5-nitroisophthalic acid will exhibit a specific splitting pattern and chemical shift. Upon reduction of the nitro group to an amine, the electron-donating nature of the amine will cause an upfield shift (to a lower ppm value) of the adjacent aromatic protons. The acidic protons of the carboxylic acid groups, which would appear as very broad signals at a high ppm value (or may not be observed depending on the solvent), will be replaced by the signals of the amide and amine protons. The amide protons typically appear as a broad signal, while the amine protons will also be a broad signal in a different region.

    • From Isophthaloyl Dichloride: The aromatic protons of isophthaloyl dichloride will have chemical shifts influenced by the electron-withdrawing acid chloride groups.[3] Upon conversion to 5-Amino-isophthalamide, the introduction of the electron-donating amino group and the change from acid chloride to amide functionalities will significantly alter the electronic environment of the aromatic ring, leading to shifts in the proton signals. New signals for the amide and amine protons will also appear.

  • ¹³C NMR:

    • From 5-Nitroisophthalic Acid: The most notable changes will be the upfield shift of the aromatic carbon attached to the nitro group upon its reduction to an amine. The carbonyl carbons of the carboxylic acid groups (typically around 165-175 ppm) will be replaced by the amide carbonyl carbons, which usually appear in a similar region but can be distinguished.

    • From Isophthaloyl Dichloride: The highly deshielded carbonyl carbon of the acid chloride (often >165 ppm) will be replaced by the amide carbonyl carbon. The aromatic carbon signals will also shift due to the change in substituents.

CompoundKey ¹H NMR Features (Expected)Key ¹³C NMR Features (Expected)
5-Nitroisophthalic Acid Aromatic protons in a specific pattern, deshielded. Broad signal for carboxylic acid protons at high ppm.Carbonyl carbon (~165-175 ppm), aromatic carbons with one significantly deshielded due to the nitro group.
Isophthaloyl Dichloride Deshielded aromatic protons.[3]Deshielded carbonyl carbon (>165 ppm).[3]
5-Amino-isophthalamide Upfield shift of some aromatic protons compared to precursors. Appearance of broad signals for NH₂ (amine) and CONH₂ (amide) protons.Amide carbonyl carbon (~165-175 ppm). Upfield shift of the aromatic carbon attached to the amino group.
Experimental Protocol: Acquiring NMR Spectra

Caption: General workflow for acquiring NMR spectra.

Step-by-Step Methodology (¹H and ¹³C NMR):

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. This is usually a quick experiment.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically takes longer than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

  • Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and splitting patterns to elucidate the molecular structure.

III. Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectra Changes:

  • Molecular Ion Peak: The most definitive evidence of a successful synthesis will be the observation of the molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the exact mass of 5-Amino-isophthalamide (C₈H₈N₂O₂), which is approximately 180.17 g/mol .

  • Precursor Comparison:

    • The mass spectrum of 5-nitroisophthalic acid (C₈H₅NO₆) will show a molecular ion peak at approximately 211.13 g/mol .[4]

    • The mass spectrum of isophthaloyl dichloride (C₈H₄Cl₂O₂) will show a molecular ion peak cluster around 201.96 g/mol , with the characteristic isotopic pattern of two chlorine atoms.[3]

  • Fragmentation Analysis: The fragmentation pattern of 5-Amino-isophthalamide will differ significantly from its precursors. Common fragmentations for amides include the loss of the amide group or cleavage adjacent to the carbonyl group. The presence of the amino group will also influence the fragmentation pathways.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion (m/z)
5-Nitroisophthalic Acid C₈H₅NO₆211.13211 (or 212 for [M+H]⁺)[4]
Isophthaloyl Dichloride C₈H₄Cl₂O₂203.02Isotopic cluster around 202, 204, 206[3]
5-Amino-isophthalamide C₈H₈N₂O₂180.17180 (or 181 for [M+H]⁺)
Experimental Protocol: Acquiring Mass Spectra

Caption: A simplified workflow for mass spectrometry analysis.

Step-by-Step Methodology (Direct Infusion ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid for positive ion mode).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ion source at a constant flow rate using a syringe pump.

  • Ionization: The sample is ionized using an appropriate technique, such as Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio in the mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern if MS/MS experiments are performed.

Conclusion: A Symphony of Spectra

The journey from precursors to the final product, 5-Amino-isophthalamide, is a story told through the language of spectra. Each technique—FTIR, NMR, and Mass Spectrometry—provides a unique and complementary piece of the puzzle. FTIR confirms the transformation of functional groups, NMR elucidates the precise atomic arrangement, and Mass Spectrometry verifies the molecular weight and integrity. By understanding and applying these powerful analytical tools, researchers and developers can ensure the quality and identity of their synthesized compounds, paving the way for advancements in medicine and materials.

References

  • PubChem. Isophthaloyl chloride. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • TSI Journals. Organic CHEMISTRY. [Link]

  • Google Patents. JPH10306067A - Production of 5-aminoisophthalic acid.
  • ResearchGate. The calculated and experimental 13 C and 1 H NMR isotropic chemical shifts of the molecule. [Link]

  • PubChem. 5-Nitroisophthalic acid. National Center for Biotechnology Information. [Link]

  • DigitalCommons@URI. Complexation of Diserinol Isophthalamide with Phosphorylated Biomolecules in Electrospray Ionization Mass Spectrometry. [Link]

  • PMC. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. [Link]

  • The Royal Society of Chemistry. The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. [Link]

  • Google Patents. United States Patent Office. [Link]

  • Pharmaffiliates. CAS No : 99-63-8| Chemical Name : Isophthaloyl Chloride. [Link]

  • Kaimosi BioChem Tech Co., Ltd. 99-63-8|Isophthaloyl Chloride. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • National MagLab. 3D 1H–13C–14N correlation solid-state NMR spectrum. [Link]

  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • ResearchGate. (PDF) Diserinol Isophthalamide: A Novel Reagent for Complexation with Biomolecular Anions in Electrospray Ionization Mass Spectrometry. [Link]

  • Ottokemi. 5-Nitroisophthalic acid, 98% 618-88-2 India. [Link]

  • Mass Spectrometry: Fragmentation. [Link]

  • ChemRxiv. Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. [Link]

  • Google Patents.
  • PMC. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. [Link]

  • PubChem. Process for the preparation of 5-amino-2,4,6-Triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst. National Center for Biotechnology Information. [Link]

  • YouTube. common fragmentation mechanisms in mass spectrometry. [Link]

  • http:/ /ejournal.upi. edu. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]

  • ResearchGate. (PDF) Methods for the Synthesis of Phthalic Acid Dichlorides. [Link]

  • myExperiment. New polymorph of 5-cyanopthalide high purity intermediate for the preparation of citalopram and escitalopram. [Link]

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  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

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Safety Operating Guide

5-Amino-isophthalamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 5-Amino-isophthalamide

Executive Summary & Chemical Profile

Core Directive: 5-Amino-isophthalamide (CAS 76429-73-7) is an aromatic amine intermediate commonly used in the synthesis of X-ray contrast media.[1][2][3] While often not classified as a P-listed or U-listed acute hazardous waste under federal RCRA standards, it poses specific contact hazards (irritation/sensitization) and aquatic toxicity risks common to aniline derivatives.[1]

Operational Mandate: This substance must never be disposed of in municipal trash or sanitary sewer systems.[1] It requires segregation into "Solid Organic Waste" or "Non-Halogenated Organic Waste" streams destined for high-temperature incineration.[1][3]

Chemical Identity Table
ParameterSpecification
Chemical Name 5-Amino-isophthalamide (5-Aminoisophthalic acid diamide)
CAS Number 76429-73-7
Molecular Formula C₈H₉N₃O₂
Molecular Weight 179.18 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in water/methanol.[1][2][3][4][5][6]
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).[2][3]

Hazard Analysis & Safety Engineering

The "Why" Behind the Protocol: Treating 5-Amino-isophthalamide requires understanding its functional groups.[1][3] As an aniline derivative (aromatic amine), it possesses the potential for dermal absorption and sensitization.[1]

  • Inhalation Risk: Fine particulates can irritate the respiratory tract.[1] Engineering controls (fume hood/local exhaust) are non-negotiable during weighing or transfer.[1]

  • Reactivity: The amine group (-NH₂) is basic and nucleophilic.[1] Do not store or dispose of in the same container as strong oxidizers (e.g., Nitric Acid, Peroxides) or acid chlorides, as this can lead to rapid exothermic reactions or the generation of toxic gases.[3]

Required PPE Matrix:

Protection TypeSpecificationRationale
Hand Protection Nitrile Gloves (Min.[1][2][3] 0.11mm thickness)Prevents dermal absorption of aromatic amines.[1][2][3] Double glove if handling solutions.[1]
Eye Protection Chemical Safety GogglesPrevents corneal damage from dust or splashes (standard safety glasses are insufficient for powders).[1][2][3]
Respiratory N95 (minimum) or P100Required if handling outside a fume hood to prevent inhalation of particulates.[2][3]
Body Lab Coat (Buttoned), Long SleevesMinimizes skin exposure surface area.[2][3]

Disposal Workflow & Decision Logic

The following protocol ensures compliance with EPA 40 CFR 261-262 regulations while prioritizing environmental stewardship.

A. Solid Waste (Powder/Crystals)[1]
  • Classification: Non-RCRA Regulated Chemical Waste (unless mixed with listed solvents).[1]

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or chemically resistant fiber drum with liner.[1][2][3]

  • Labeling: Must read "Non-Regulated Chemical Waste: 5-Amino-isophthalamide, Solid."[1][2][3]

  • Procedure:

    • Transfer waste into the container using a dedicated scoop or funnel to minimize dust.[1]

    • Wipe the exterior of the container with a damp paper towel (solvent-dampened if necessary) to remove residual dust.[1]

    • Dispose of the wipe in the same container.[1][3]

    • Seal tightly.[1][5][7][8]

B. Liquid Waste (Solutions in DMSO/Methanol)[1]
  • Classification: Hazardous Waste (Ignitable D001 if solvent is flammable; Toxic if solvent is listed).[1]

  • Container: HDPE or Glass safety jug (e.g., Justrite container).

  • Stream: "Non-Halogenated Organic Solvents."[1]

  • Prohibited: Do not mix with aqueous acidic waste streams, as this may cause precipitation of the solid, clogging the container opening.

Disposal Decision Matrix

DisposalWorkflow Start Waste Generation: 5-Amino-isophthalamide StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid Dry IsLiquid Liquid (Solution) StateCheck->IsLiquid Dissolved SolidPack Pack in HDPE Drum/Jar (Double Bagged) IsSolid->SolidPack LiquidSeg Identify Solvent Base IsLiquid->LiquidSeg StreamC Stream C: Solid Chemical Waste (Incineration Required) SolidPack->StreamC Halogenated Halogenated Solvent? (DCM, Chloroform) LiquidSeg->Halogenated StreamA Stream A: Halogenated Organic Waste Halogenated->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste Halogenated->StreamB No (e.g., DMSO, MeOH)

Figure 1: Decision logic for segregating 5-Amino-isophthalamide waste streams to ensure compatibility and compliance.

Spill Management Protocol

Immediate Action: Alert nearby personnel. If the spill exceeds 100g or involves respiratory distress, evacuate the lab.

Scenario A: Dry Powder Spill

  • Isolate: Close lab doors to prevent draft from spreading dust.[1]

  • PPE: Don N95 respirator, goggles, and double nitrile gloves.[1]

  • Contain: Cover the spill gently with oil-impregnated sweeping compound or damp paper towels to suppress dust generation.[1] Do not dry sweep. [1][3]

  • Clean: Scoop material into a waste bag. Wipe the surface with a soap/water solution.[1]

  • Verify: Check surface pH with litmus paper to ensure all amine residues (basic) are removed.[1]

Scenario B: Solution Spill

  • Absorb: Use universal absorbent pads or vermiculite.[1]

  • Neutralize: If dissolved in an acidic medium, neutralize carefully with sodium bicarbonate.[1] If in organic solvent, proceed directly to absorption.[1]

  • Disposal: Collect all absorbent materials into a sealed bag labeled as "Hazardous Waste (Debris contaminated with [Solvent Name] + 5-Amino-isophthalamide)."

Regulatory & Compliance Notes

  • RCRA Status (USA): 5-Amino-isophthalamide is not listed on the EPA's P-list (acutely hazardous) or U-list (toxic).[1][2] However, under the "Cradle-to-Grave" responsibility of 40 CFR 262 , the generator is responsible for determining if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2][3]

  • Best Practice: Even if technically "non-regulated" in some jurisdictions, always manage this as chemical waste.[1] The aromatic amine structure implies potential aquatic toxicity, making sewer disposal illegal under the Clean Water Act.[1]

  • Destruction Method: The preferred method of final disposal is High-Temperature Incineration with scrubber systems to manage Nitrogen Oxide (NOx) emissions generated by the amide/amine groups.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733626, 5-Aminoisophthalamide.[1] PubChem. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." 40 CFR Part 261.[1] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200.[1] Available at: [Link][1]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories."[1] ACS Center for Lab Safety.[1] Available at: [Link][1]

Sources

Personal protective equipment for handling 5-Amino-isophthalamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Strategy for 5-Amino-isophthalamide CAS: 13485-60-4 (and related salts)[1]

Executive Safety Summary: The "Precautionary Principle"

From the Desk of the Senior Application Scientist: While 5-Amino-isophthalamide is frequently labeled with standard "Irritant" warnings (H315, H319, H335), treating it solely as a nuisance dust is a procedural error. As an aromatic amine , it possesses a structural motif often associated with sensitization and potential long-term biological activity.[1]

In drug development, we do not wait for chronic toxicology data to dictate safety; we assume potency.[1] This guide moves beyond basic compliance to establish a Zero-Exposure Workflow , ensuring that your data is reproducible and your health is compromised by neither acute irritation nor silent sensitization.

Risk Profile & Hazard Interpretation

Do not rely on the "Signal Word" alone. Understand the mechanism of exposure.[1][2]

Hazard ClassH-CodeScientific Interpretation for the Researcher
Skin Irritation H315 Lipophilicity Risk: Aromatic amides can permeate the stratum corneum.[1] Irritation is a sign of barrier breach, potentially leading to systemic absorption.[1]
Eye Irritation H319 Mechanical vs. Chemical: The crystalline nature of the solid causes micro-abrasions, accelerating chemical uptake into the ocular mucosa.
STOT - SE H335 Respiratory Vector: This is the highest risk.[1] Fine powders behave like fluids.[1] Inhalation bypasses first-pass metabolism, delivering the compound directly to the bloodstream.

Engineering Controls: The Primary Barrier

PPE is your last line of defense.[1] Your primary safety system is aerodynamic.[1]

The Hierarchy of Containment (Logic Flow) This diagram illustrates the decision matrix for handling 5-Amino-isophthalamide, prioritizing isolation over personal gear.

HierarchyOfControls Level1 1. Engineering Controls (Primary Barrier) Level2 2. Administrative Controls (SOPs & Training) Level1->Level2 Sub1 Fume Hood / Vented Enclosure (Face Velocity: 80-100 fpm) Level1->Sub1 Level3 3. PPE (Last Line of Defense) Level2->Level3 Sub2 Designated 'Hot Zone' (No Cross-Contamination) Level2->Sub2 Sub3 Nitrile (Double) + Resp Protection Level3->Sub3 Check Is Dust Generation Likely? Sub1->Check Check->Level3 Yes (Redundant Protection)

Figure 1: The containment strategy prioritizes engineering controls.[1] PPE is engaged as a redundancy, not a primary shield.

PPE Stratification: Technical Specifications

Generic "lab safety" advice is insufficient. Here are the specific parameters required for handling aromatic amides.

A. Hand Protection: The "Permeation Lag" Strategy

Aromatic amines can permeate nitrile.[1] We rely on breakthrough time —the time it takes for the chemical to travel through the glove material at the molecular level.[1]

  • Material: 100% Nitrile (Latex is permeable to many organic bases and should be avoided).[1]

  • Thickness: Minimum 0.11 mm (4-5 mil) for standard handling.

  • Technique (Double Gloving):

    • Inner Glove: Bright color (e.g., orange/purple).[1]

    • Outer Glove: Standard Blue/White.[1]

    • Why? This provides a visual indicator of breaches and creates a sacrificial layer.[1] If the outer glove is contaminated, strip it immediately; the inner glove maintains the barrier.[1][3]

B. Respiratory Protection[1][2][4]
  • Primary: Chemical Fume Hood (Certified).[1]

  • Secondary (Outside Hood): If weighing bulk quantities (>10g) where static drift is possible, use a N95 or P100 disposable respirator .[1] Surgical masks do not protect against chemical dust; they only protect the sample from your saliva.[1]

C. Ocular & Body[1][2][4][5]
  • Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses because they seal the orbital area against floating dust particles.[1]

  • Body: Lab coat (High-density cotton or Tyvek).[1]

    • Critical Check: Ensure the cuff of the lab coat is tucked under the gauntlet of the glove, or use tape/sleeve guards to seal the wrist gap.

Operational Protocol: The "Static-Free" Transfer

Handling 5-Amino-isophthalamide as a dry powder presents a specific challenge: Electrostatic Charge .[1] The powder will "jump," causing invisible contamination.[1]

Step-by-Step Workflow

  • Preparation (The 3-Minute Rule):

    • Turn on the hood and wait 3 minutes for laminar flow to stabilize.

    • Place a black conductive mat or dark paper in the hood.[1]

    • Why? White powder is invisible on white spill pads.[1] Dark backgrounds reveal spills immediately.[1]

  • Weighing (The "Tunnel" Method):

    • Do not dispense directly into a flask.[1]

    • Use a weighing boat or antistatic paper.[1]

    • The Technique: Keep the receiving vessel and the source container within 6 inches of each other, deep inside the hood (at least 6 inches back from the sash).

  • Decontamination (The Acid Wipe):

    • Aromatic amines are basic.[1]

    • Clean surfaces with a mild acid solution (e.g., 1% Acetic Acid or Citric Acid) followed by ethanol/water.[1]

    • Chemistry: The acid protonates the amine, converting it into a water-soluble salt that is easily wiped away, preventing "ghost" contamination.

Operational Logic Flow

OperationalWorkflow Start Start: PPE Donning Check Check Airflow & Dark Mat Setup Start->Check Weigh Weighing (Tunnel Method) Check->Weigh Clean Decon: Acid Wipe -> Ethanol Weigh->Clean Spill or Finish End Disposal & Doffing Clean->End

Figure 2: The operational loop emphasizes the "Acid Wipe" step to chemically neutralize the amine residue.[1]

Emergency & Disposal Logistics

Spills (Solid)
  • Do not sweep. Sweeping aerosolizes the dust.[1]

  • Wet Method: Cover the spill with a paper towel dampened with 1% acetic acid or water.[1]

  • Scoop: Lift the damp towel and the powder together.[1]

Waste Disposal[1][2]
  • Classification: Non-halogenated Organic Solvent/Solid Waste (unless mixed with halogens).[1]

  • Stream: High-temperature incineration.[1]

  • Container: Label clearly as "Aromatic Amine - Irritant."[1] Do not mix with strong oxidizers (e.g., nitric acid waste), as this can generate exothermic reactions or toxic gases.[1]

References

  • Fisher Scientific. (2021).[1] Safety Data Sheet: 5-Amino-isophthalamide. Retrieved from

  • National Institutes of Health (NIH). (2023).[1] Prudent Practices in the Laboratory: Handling Hazardous Chemicals. Retrieved from

  • Ansell. (2024).[1][4] Chemical Permeation & Degradation Resistance Guide. Retrieved from

  • PubChem. (2024).[1] Compound Summary: 5-Aminoisophthalic acid (Structural Analog).[1] Retrieved from

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-isophthalamide

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